molecular formula C77H148O8 B093931 Pentaerythrityl Tetrastearate CAS No. 115-83-3

Pentaerythrityl Tetrastearate

Cat. No.: B093931
CAS No.: 115-83-3
M. Wt: 1202.0 g/mol
InChI Key: OCKWAZCWKSMKNC-UHFFFAOYSA-N
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Description

Pentaerythrityl Tetrastearate is a useful research compound. Its molecular formula is C77H148O8 and its molecular weight is 1202.0 g/mol. The purity is usually 95%.
The exact mass of the compound Pentaerythritol tetrastearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
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InChI

InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWAZCWKSMKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026944
Record name Pentaerythrityl tetraoctanoate
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Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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CAS No.

115-83-3
Record name Pentaerythrityl tetrastearate
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Record name Pentaerythrityl tetrastearate
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Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Record name Pentaerythrityl tetraoctanoate
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Record name Pentaerythritol tetrastearate
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Record name PENTAERYTHRITYL TETRASTEARATE
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Foundational & Exploratory

Pentaerythrityl Tetrastearate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythrityl Tetrastearate (PETS) is a tetraester synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1][2] With its high thermal stability, excellent lubricity, and low volatility, PETS serves as a valuable excipient and processing aid in various industries, including pharmaceuticals, plastics, and cosmetics.[2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, structured data summaries, and workflow visualizations to support researchers and professionals in its application and development.

Introduction

This compound (CAS No. 115-83-3) is a white, waxy, high-melting-point solid.[3][4] Its chemical structure consists of a central neopentyl core derived from pentaerythritol, with four long-chain stearate (B1226849) groups attached via ester linkages.[3][5] This unique, sterically hindered structure imparts exceptional thermal and oxidative stability.[6] In the pharmaceutical industry, PETS is utilized as a lubricant and binder in tablet manufacturing and as a meltable binder in hot-melt extrusion processes. Its non-greasy, emollient properties are also valued in topical formulations.[7]

Synthesis of this compound

The primary method for synthesizing PETS is the direct esterification of pentaerythritol with four equivalents of stearic acid.[3][7] The reaction is typically conducted at high temperatures, often under vacuum, to facilitate the removal of water, which is formed as a byproduct, and to drive the reaction towards completion.[3][4] Various catalysts can be employed to increase the reaction rate, including acid catalysts like p-toluenesulfonic acid or metallic oxides.[3][4][8]

General Reaction Scheme

Pentaerythritol + 4 Stearic Acid ⇌ this compound + 4 H₂O

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants (Pentaerythritol, Stearic Acid) Catalyst Catalyst Addition (e.g., p-TSA) Reactants->Catalyst 1 Reaction Esterification Reaction • Heat (150-240°C) • Vacuum/Inert Gas Catalyst->Reaction 2 CrudeProduct Crude PETS Mixture Reaction->CrudeProduct 3 Purification Purification • Neutralization • Adsorbent Treatment CrudeProduct->Purification 4 Filtration Filtration Purification->Filtration 5 FinalProduct Pure PETS (Powder/Flakes) Filtration->FinalProduct 6

Caption: Workflow for the synthesis and purification of PETS.

Experimental Protocol: Synthesis

This protocol describes a common laboratory-scale synthesis of PETS.

  • Reactor Setup : Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser and a nitrogen inlet.

  • Charging Reactants : Charge the flask with stearic acid (e.g., 1138 g, 4.0 mol) and heat until completely molten.

  • Addition of Pentaerythritol and Catalyst : While stirring, slowly add pentaerythritol (e.g., 136 g, 1.0 mol) and an acid catalyst such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight).

  • Esterification Reaction :

    • Heat the mixture to 115-125°C under a gentle flow of nitrogen.

    • Gradually increase the temperature to 155-165°C and apply a vacuum (e.g., 0.06-0.09 MPa) to remove the water of reaction collected in the Dean-Stark trap.[9]

    • Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., < 1 mg KOH/g).

  • Purification of Crude Product :

    • Cool the reaction mixture to approximately 90-100°C.

    • To neutralize the acid catalyst, add a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide) and stir vigorously.

    • Alternatively, solid neutralizers like hydrotalcite can be used.[10]

    • Add an adsorbent such as activated carbon or diatomite (e.g., 1-2% w/w) to the mixture to remove color impurities and stir for 30-60 minutes.[4][9]

  • Isolation : Filter the hot mixture through a filter press or a heated Buchner funnel to remove the adsorbent and any solid byproducts.

  • Finishing : The resulting filtrate is the purified this compound. It can be cooled and processed into flakes, beads, or a powder.[4][9]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and physical properties of the synthesized PETS. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Characterization Workflow Diagram

Characterization_Workflow cluster_structure Structural Verification cluster_purity Purity & Quantitative Analysis cluster_thermal Thermal Properties PETS_Sample Synthesized PETS Sample FTIR FTIR Spectroscopy PETS_Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) PETS_Sample->NMR Proton/Carbon Environment HPLC HPLC Analysis PETS_Sample->HPLC Purity, Quantification AcidValue Acid Value Titration PETS_Sample->AcidValue Residual Acid DSC DSC Analysis PETS_Sample->DSC Melting Point, Phase Transitions TGA TGA Analysis PETS_Sample->TGA Thermal Stability

Caption: Logical workflow for the characterization of PETS.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₇₇H₁₄₈O₈[7]
Molecular Weight 1202.0 g/mol [11]
CAS Number 115-83-3[7]
Appearance White to off-white waxy solid, powder, or flakes[3][4]
Solubility Insoluble in water; Soluble in solvents like benzene, chloroform, and ethanol[4]
Spectroscopic Data
TechniqueCharacteristic Peaks / Signals
FTIR (cm⁻¹) ~1740 (strong, C=O ester stretch), ~2920 & ~2850 (strong, C-H alkane stretches), ~1160 (C-O stretch)
¹H NMR (ppm) Signals corresponding to the long alkyl chains of stearate (methyl ~0.88 ppm, methylene (B1212753) groups ~1.25 ppm), and methylene protons of the pentaerythritol core (~4.1 ppm).
¹³C NMR (ppm) Signals for the ester carbonyl (~173 ppm), the quaternary and methylene carbons of the pentaerythritol core (~42 and ~62 ppm, respectively), and the various carbons of the stearate alkyl chains.

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Thermal Analysis Data
TechniqueParameterTypical Value Range
DSC Melting Point (Tₘ)60 - 70 °C
TGA Onset of Decomposition> 250 °C

Note: Values can vary based on purity and analytical conditions (e.g., heating rate, atmosphere).[6]

Chromatographic Data
TechniqueMethod SummaryKey Findings
HPLC Non-aqueous reversed-phase HPLC with Evaporative Light Scattering Detection (ELSD).[12][13]Linear calibration curve over 0.05-0.2 mg/mL; Limit of Detection (LOD) of 0.03 mg/mL.[12][13]

Experimental Protocols: Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of PETS powder with dry potassium bromide. Alternatively, for a recrystallized film from melt, melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).[11]

  • Data Acquisition : Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the ester functional group (C=O stretch) and the long alkyl chains (C-H stretches) to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the PETS sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis : Integrate the proton signals to confirm the ratio of protons in the stearate chains to those in the pentaerythritol core. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the PETS molecule to verify its structure.

Thermal Analysis (DSC/TGA)
  • Sample Preparation : Accurately weigh 5-10 mg of the PETS sample into an aluminum TGA or DSC pan.[15]

  • Instrument Setup : Place the sample pan in the instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition :

    • DSC : Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Record the heat flow versus temperature to obtain the melting endotherm.[6][16]

    • TGA : Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). Record the mass loss as a function of temperature.[6][15]

  • Analysis :

    • DSC : Determine the onset and peak temperatures of the melting endotherm to identify the melting point.

    • TGA : Determine the onset temperature of decomposition from the TGA curve to assess thermal stability.

High-Performance Liquid Chromatography (HPLC)
  • Method : A non-aqueous reversed-phase HPLC method is suitable for the quantification of PETS.[12]

  • Sample Preparation : Prepare a stock solution of PETS in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions :

    • Column : C18 stationary phase.

    • Mobile Phase : Gradient or isocratic elution with a non-aqueous mobile phase.

    • Detector : Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable as PETS lacks a strong UV chromophore.[13]

  • Analysis : Construct a calibration curve from the standards. Quantify the amount of PETS in the synthesized sample by comparing its peak area to the calibration curve.

Conclusion

This guide has outlined the essential methodologies for the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a foundational resource for scientists and researchers engaged in the development and quality control of materials incorporating PETS. Adherence to these detailed analytical procedures will ensure the production of high-purity PETS with well-defined properties, suitable for demanding applications in the pharmaceutical and other advanced industries.

References

Physical and chemical properties of Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaerythrityl Tetrastearate

Introduction

This compound (PETS) is a tetraester formed from the reaction of pentaerythritol (B129877), a polyol, with four molecules of stearic acid.[1] Its chemical structure consists of a central neopentane (B1206597) core with four long-chain fatty acid esters.[1][2] This configuration imparts properties such as high thermal stability, excellent lubricity, and low volatility, making it a valuable compound in various industrial applications.[3] It is commonly utilized as a lubricant and mold release agent in polymer processing, a viscosity-increasing agent and emollient in cosmetics, and has applications as a food contact substance.[2][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a well-defined chemical entity with the following identifiers:

  • IUPAC Name: [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate[6][7]

  • CAS Number: 115-83-3[6][7]

  • Molecular Formula: C₇₇H₁₄₈O₈[5][6][7]

  • Molecular Weight: Approximately 1202.0 g/mol [8][6][7]

  • Synonyms: Pentaerythritol Tetrastearate, PE TETRASTEARATE, Glycolube P[4][6]

C_core C CH2_1 CH₂ C_core->CH2_1 CH2_2 CH₂ C_core->CH2_2 CH2_3 CH₂ C_core->CH2_3 CH2_4 CH₂ C_core->CH2_4 OOC_1 O-C=O CH2_1->OOC_1 Ester Linkage OOC_2 O-C=O CH2_2->OOC_2 OOC_3 O-C=O CH2_3->OOC_3 OOC_4 O-C=O CH2_4->OOC_4 Chain_1 (CH₂)₁₆CH₃ OOC_1->Chain_1 Chain_2 (CH₂)₁₆CH₃ OOC_2->Chain_2 Chain_3 (CH₂)₁₆CH₃ OOC_3->Chain_3 Chain_4 (CH₂)₁₆CH₃ OOC_4->Chain_4

Diagram 1: Molecular Structure of this compound.

Physical Properties

This compound is typically a white to off-white, hard, waxy solid at room temperature, appearing as beads, pellets, or a powder.[3][4][6][9] Its physical characteristics are summarized in the table below.

PropertyValueReference(s)
Appearance White beads, pellets, crystals, or waxy solid[3][4][6][9]
Melting Point 60 - 66 °C[3][4][10][11]
Boiling Point 261 °C[4][6][11]
998.5 ± 60.0 °C at 760 mmHg (estimated)[10][12]
Density 0.915 - 0.94 g/cm³[3][4][6][11]
Flash Point 247 °C[3][4][11]
342.4 °C (estimated)[6][12]
Refractive Index 1.4428 (at 80°C)[6]
1.469[8][4]
Solubility Insoluble in water[6][9]
Soluble in ethanol, benzene, oils, and fats[3][8][9]

Chemical Properties and Reactivity

Thermal Stability

This compound exhibits good thermal stability and low volatility at high temperatures.[3][8] Thermogravimetric analysis (TGA) has shown that it does not undergo significant weight loss at temperatures up to 350°C. Decomposition begins around 400°C, where a weight loss of about 7% is observed.[3][8] This high stability makes it suitable for high-temperature processes such as polymer extrusion.[4]

Hydrolysis

The four ester linkages in this compound are susceptible to hydrolysis. This reaction, which breaks the ester bonds to yield pentaerythritol and stearic acid, can be catalyzed by acids, bases, or enzymes such as lipases.[1] The stability of formulations containing this ester can be significantly impacted by pH and the presence of enzymatic activity. The general pathways for hydrolysis are illustrated below.

Hydrolysis PETS Pentaerythrityl Tetrastearate Products Pentaerythritol + 4 Stearic Acid PETS->Products H₂O / H⁺ (Acid-Catalyzed) PETS->Products H₂O / OH⁻ (Base-Catalyzed) PETS->Products Lipase (Enzymatic)

Diagram 2: Hydrolysis Pathways of this compound.

Synthesis

This compound is synthesized through the direct esterification of pentaerythritol with four equivalents of stearic acid.[5] The reaction is typically conducted at elevated temperatures under vacuum, often in the presence of an acid catalyst, to drive the reaction towards completion by removing the water byproduct.[13]

SynthesisWorkflow cluster_reactants Reactants Pentaerythritol Pentaerythritol Reaction Esterification Reaction (High Temp, Vacuum, Catalyst) Pentaerythritol->Reaction StearicAcid Stearic Acid (4 eq.) StearicAcid->Reaction Purification Purification (e.g., Filtration, Decolorization) Reaction->Purification Product This compound (PETS) Purification->Product

Diagram 3: General Synthesis Workflow for this compound.

Analytical Methodologies and Spectral Data

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of this compound. A non-aqueous reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed and validated for its determination in polymer matrices.[14][15]

This protocol is based on a validated method for the quantification of this compound.[14][15]

  • System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable reverse-phase column, such as a C18 column.[15][16]

  • Mobile Phase: A non-aqueous mobile phase is used. For example, a gradient of dichloromethane (B109758) and acetonitrile (B52724) has been cited for similar compounds.[16] Another method specifies a mobile phase of methanol (B129727) and redistilled water.[15] The choice will depend on the specific sample matrix and desired separation.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable organic solvent. Create a series of calibration standards by serial dilution (e.g., 0.05 - 0.2 mg/mL).[14]

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The method has shown good linearity (R² > 0.999) in the 0.05-0.2 mg/mL range.[14]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dissolve Sample in Appropriate Solvent injection Inject into HPLC System prep_sample->injection prep_std Prepare Calibration Standards prep_std->injection separation Separation on Reverse-Phase C18 Column injection->separation detection Detection using ELSD separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Diagram 4: Workflow for HPLC-ELSD Analysis of this compound.
Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the characteristic functional groups. The most prominent feature would be a strong carbonyl (C=O) stretching band from the ester groups, typically around 1735-1750 cm⁻¹.[7][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been recorded for this compound.[7][18] The ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the long alkyl chains of the stearate (B1226849) moieties. The ¹³C NMR would similarly show distinct signals for the quaternary carbon of the core, the ester carbonyl carbons, and the carbons of the alkyl chains.[18]

  • Method: Attenuated Total Reflectance (ATR) or preparation of a recrystallized film from a melt.[7]

  • Sample Preparation (Melt Film): a. Place a small amount of solid this compound on a salt plate (e.g., KBr or NaCl). b. Gently heat the plate until the sample melts into a thin, uniform film. c. Allow the film to cool and recrystallize.

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands, particularly the ester carbonyl stretch, to confirm the compound's identity.

References

An In-Depth Technical Guide to Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

Pentaerythrityl Tetrastearate (PETS) is a tetraester synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1] It is a multifaceted compound utilized across various industries, including plastics, cosmetics, and pharmaceuticals, primarily for its properties as a lubricant, thickener, stabilizer, and emollient.[2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound is a large, waxy molecule, which contributes to its low volatility and solid-state nature at ambient temperatures.[3] Its extensive use as an excipient in pharmaceutical formulations is due to its stability and ability to modify the physical properties of a product.[5]

Identifier Value Source
Molecular Formula C₇₇H₁₄₈O₈[2][6][7]
Molecular Weight ~1202.0 g/mol [6][7]
IUPAC Name [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate[6][7]
CAS Number 115-83-3[2][6]
Appearance White to off-white waxy solid, powder, or crystals.[2][3][2][3]
Melting Point 60-66 °C[1]
Solubility Insoluble in water; soluble in solvents like ethanol (B145695) and benzene.[3][8][3][8]

Functional Applications in Research and Development

This compound is valued for its versatility. In pharmaceutical and cosmetic development, it serves multiple functions that enhance product performance and stability.

Function Description Application Area
Viscosity Agent Increases the thickness of aqueous and non-aqueous systems, creating smooth, creamy textures.[2][9]Creams, Lotions, Ointments
Emollient Forms a non-greasy, protective layer on the skin to prevent moisture loss.[1][2]Skincare, Foundations
Stabilizer Helps to blend oil and water components in emulsions, maintaining product integrity over time.[2][3]Emulsions, Suspensions
Excipient Used in drug formulations to enhance the stability and efficacy of the final product.[5]Solid and Semi-solid Dosage Forms
Mold Release Agent Facilitates the smooth release of molded products, crucial in polymer-based medical devices.[1][10][11]Medical Plastics, Device Manufacturing

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in a controlled research environment.

Synthesis Protocol: Acid-Catalyzed Esterification

The industrial synthesis of this compound is typically achieved through the direct esterification of pentaerythritol with stearic acid.[2][3] The process involves high temperatures and vacuum conditions to drive the reaction to completion by removing the water byproduct.

Materials:

  • Stearic Acid

  • Pentaerythritol

  • Acid Catalyst (e.g., p-toluenesulfonic acid)[12]

  • Diatomite or Activated Carbon (for purification)[12][13]

Methodology:

  • Reactant Loading: Stearic acid is added to a reaction vessel and heated until completely molten.[12][13] Pentaerythritol and the acid catalyst are then added to the molten stearic acid.[12][13]

  • Initial Reaction Phase: The mixture is heated to approximately 115-125°C under a controlled negative pressure (e.g., 0.01-0.03 MPa) to initiate the esterification and begin water removal.[12][13]

  • Secondary Reaction Phase: The temperature is increased to 137-143°C, and the vacuum is intensified to 0.05-0.06 MPa to further drive the reaction.[12][13]

  • Final Reaction Phase: The temperature is raised again to 155-165°C, and the vacuum is increased to 0.06-0.09 MPa. The reaction proceeds at this constant temperature and pressure until completion, as determined by monitoring parameters like the acid value of the mixture.[12][13]

  • Purification: After the reaction concludes, the product is cooled. A purification agent, such as diatomite or activated carbon, is added to adsorb the catalyst and other impurities.[12][13]

  • Filtration and Finishing: The mixture is filtered (e.g., using a plate-and-frame filter press) to remove the purification agent. The resulting filtrate, which is purified this compound, is then processed into its final form, such as pellets or powder.[12][13]

Analytical Protocol: Quantification by Non-Aqueous RP-HPLC

A validated non-aqueous reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of this compound, particularly as a mold release agent in polymer matrices like polycarbonate.[10]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with an Evaporative Light Scattering Detector (ELSD).[10]

  • Column: C18 reverse-phase column.[14]

  • Mobile Phase: A gradient of dichloromethane (B109758) and acetonitrile (B52724) is often effective for similar large, non-polar molecules.[14]

  • Calibration: An external standard calibration is performed using a reference standard of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane/acetonitrile). Create a series of calibration standards by diluting the stock solution to achieve concentrations across a linear range (e.g., 0.05-0.2 mg/mL).[10]

  • Sample Preparation: Accurately weigh the sample matrix (e.g., polycarbonate) containing this compound. Dissolve the sample in a suitable solvent to extract the analyte, ensuring the final concentration is within the calibrated range.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system. The analyte components elute as a single peak under established chromatographic conditions.[10]

  • Quantification: Construct a calibration curve by plotting the peak area response from the ELSD against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The method's linearity is confirmed with a coefficient of determination > 0.999.[10]

  • Validation: The method should be validated for linearity, accuracy, precision (repeatability), and limits of detection (LOD) and quantification (LOQ). Reported recovery for this type of method is typically in the range of 100-101%.[10]

Visualized Workflows and Relationships

Diagrams help to clarify complex processes and relationships, providing an accessible overview for technical audiences.

G cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Penta Pentaerythritol Heating Heating & Melting Penta->Heating Stearic Stearic Acid Stearic->Heating Catalyst Acid Catalyst Catalyst->Heating Reaction Multi-Stage Reaction (High Temp & Vacuum) Heating->Reaction Water Water Removal Reaction->Water Adsorption Adsorption (Activated Carbon) Reaction->Adsorption Filtration Filtration Adsorption->Filtration Product Final Product: This compound Filtration->Product

Caption: Synthesis workflow for this compound via esterification.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification Std Prepare Calibration Standards (0.05-0.2 mg/mL) Inject Inject into RP-HPLC System Std->Inject Sample Extract Analyte from Sample Matrix Sample->Inject Elute Elute with Non-Aqueous Mobile Phase Inject->Elute Detect Detect with ELSD Elute->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Result Final Concentration Report Quantify->Result

Caption: Analytical workflow for PETS quantification using RP-HPLC-ELSD.

G cluster_functions Core Functions cluster_applications Primary Applications PETS Pentaerythrityl Tetrastearate Lubricant Lubricant PETS->Lubricant Thickener Thickener PETS->Thickener Stabilizer Stabilizer PETS->Stabilizer Emollient Emollient PETS->Emollient Plastics Plastics & Polymers Lubricant->Plastics Industrial Industrial Lubricants Lubricant->Industrial Pharma Pharmaceuticals (Excipient) Thickener->Pharma Cosmetics Cosmetics Thickener->Cosmetics Stabilizer->Pharma Stabilizer->Cosmetics Emollient->Cosmetics

Caption: Logical relationships between PETS functions and its key applications.

References

The Thermal Fortitude of Pentaerythrityl Tetrastearate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol (B129877) and stearic acid, is a multifaceted ingredient valued for its lubricating, emulsifying, and stabilizing properties in various industries, including pharmaceuticals and cosmetics.[1] Its robust thermal stability is a critical attribute, ensuring its integrity and performance during high-temperature processing and throughout the product lifecycle. This technical guide delves into the thermal stability and degradation profile of PETS, presenting quantitative data, detailed experimental methodologies, and a proposed degradation pathway.

Thermal Stability Profile

The thermal stability of this compound is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on the material's response to heat, including its decomposition temperatures and phase transitions.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. For PETS, TGA results demonstrate its high resistance to thermal degradation.

ParameterValueReference
Onset of DecompositionNo obvious weight loss at 350 °C[2]
Weight Loss at 375 °CApproximately 2.5%[2]

Note: The TGA data represents the thermal stability of PETS in an inert atmosphere.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing information about its melting behavior and other phase transitions.

ParameterValueReference
Melting Point60-66 °C / 77 °C[2][3]

Note: The range in melting point may be attributed to variations in the purity and polymorphic form of the PETS sample.

Proposed Thermal Degradation Pathway

The thermal degradation of pentaerythritol esters, including PETS, is understood to primarily involve the cleavage of the ester linkages at elevated temperatures. While specific, detailed studies on the pyrolysis products of PETS are limited, a likely degradation pathway can be proposed based on the analysis of related pentaerythritol esters. The process is believed to occur through a stepwise thermolysis of the ester bonds.

A proposed thermal degradation pathway for Pentaerythritol Tetrastearate is visualized below. This pathway is initiated by the cleavage of one of the four ester linkages, a process that can be influenced by factors such as the presence of catalysts.

G PETS Pentaerythrityl Tetrastearate (PETS) Intermediate1 Pentaerythrityl Tristearate Intermediate PETS->Intermediate1 Initial Ester Cleavage Stearic_Acid Stearic Acid Intermediate1->Stearic_Acid Loss of a Stearate Chain Further_Degradation Further Degradation Products (e.g., aldehydes, ketones, shorter-chain acids) Intermediate1->Further_Degradation Further Ester Cleavage Stearic_Acid->Further_Degradation Decomposition

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for TGA and DSC analysis of Pentaerythritol Tetrastearate.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of PETS.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis Sample Weigh 5-10 mg of PETS sample Crucible Place in an alumina (B75360) crucible Sample->Crucible Purge Purge with N2 (20-50 mL/min) Equilibrate Equilibrate at 30°C Purge->Equilibrate Heat Heat from 30°C to 600°C at 10°C/min Plot Plot % weight loss vs. temperature Determine Determine onset of decomposition & Tmax Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETS.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the Pentaerythritol Tetrastearate sample into a standard TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the sample crucible into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. Allow the system to equilibrate at a starting temperature, typically 30°C.

  • Thermal Program: Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of decomposition is determined as the temperature at which a significant deviation from the baseline weight is observed. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the melting point and other thermal transitions of PETS.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis Sample Weigh 3-5 mg of PETS sample Pan Place in an aluminum pan and seal Sample->Pan Purge Purge with N2 (20-50 mL/min) Equilibrate Equilibrate at 25°C Purge->Equilibrate Heat1 Heat to 100°C at 10°C/min Cool Cool to 25°C at 10°C/min Heat1->Cool Heat2 Heat to 100°C at 5°C/min Cool->Heat2 Plot Plot heat flow vs. temperature Determine Determine melting point (onset & peak) Plot->Determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of PETS.

Detailed Steps:

  • Sample Preparation: Weigh 3-5 mg of the Pentaerythritol Tetrastearate sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. Equilibrate the system at a temperature below the expected melting point, for instance, 25°C.

  • Thermal Program:

    • Heat the sample from 25°C to a temperature above its melting point (e.g., 100°C) at a controlled rate, typically 10°C/min. This first heating scan is often used to erase the sample's prior thermal history.

    • Cool the sample back to the initial temperature (25°C) at a controlled rate, for example, 10°C/min.

    • Heat the sample a second time to 100°C at a slower rate, such as 5°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the endothermic peak on the second heating curve, often reported as the onset temperature or the peak temperature.

References

Navigating the Solubility Landscape of Pentaerythrityl Tetrastearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – As a cornerstone ingredient in a multitude of industrial applications, from high-performance lubricants to advanced drug delivery systems, a comprehensive understanding of the solubility of Pentaerythrityl Tetrastearate (PETS) is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a thorough examination of the solubility characteristics of PETS in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory investigations.

This compound, a tetraester of pentaerythritol (B129877) and stearic acid, is a white, waxy solid at room temperature with a high molecular weight.[1][2] Its non-polar nature, a consequence of its long hydrocarbon chains, dictates its solubility behavior, rendering it virtually insoluble in water but soluble in a range of organic solvents.[1] While extensive quantitative data in the public domain is limited, this guide consolidates available information and provides the necessary framework for its empirical determination.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents at various temperatures is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in non-polar organic solvents and insolubility in polar solvents. The following table summarizes the available qualitative and the very limited quantitative solubility information.

Organic SolventTemperature (°C)Solubility
Water25Insoluble (Estimated at 6.3 x 10⁻¹¹ g/L)
EthanolNot SpecifiedSoluble[3]
BenzeneNot SpecifiedSoluble[3]
Toluene25A 0.5% w/v solution can be prepared[4]
Oils and FatsNot SpecifiedSoluble[1]

Note: The term "soluble" in a qualitative context does not specify the extent of solubility and can vary between sources.

Given the scarcity of comprehensive quantitative data, empirical determination of PETS solubility in specific solvent systems is essential for formulation development and research.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Sealed, airtight vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for concentration measurement (e.g., HPLC, GC, or a gravimetric method involving solvent evaporation)

  • Oven or vacuum oven for drying glassware and residue

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after initial mixing.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For a waxy solid like PETS, this may take 24 to 72 hours. The agitation ensures continuous interaction between the solute and the solvent.

  • Phase Separation:

    • Once equilibrium is deemed to be reached (i.e., the concentration of the dissolved solid is no longer changing over time), cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (to prevent precipitation due to temperature changes).

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Sample Analysis (Gravimetric Method):

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or a rotary evaporator at a temperature that will not cause degradation of the PETS.

    • Once the solvent is removed, place the flask in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • The final weight of the flask minus the initial tare weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved PETS.

    • Solubility can then be expressed in various units, such as:

      • g of PETS / 100 g of solvent

      • g of PETS / 100 mL of solvent (requires knowledge of the solvent's density at the experimental temperature)

      • Molarity (mol/L)

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent & Temperature B Weigh Excess PETS & Solvent A->B C Create Supersaturated Mixture in Vial B->C D Agitate at Constant Temperature (24-72h) C->D E Settle Undissolved Solid (≥24h) D->E F Withdraw Supernatant E->F G Filter Sample F->G H Measure Analyte Concentration G->H I Calculate Solubility H->I J Solubility Data (g/100g, g/100mL, etc.) I->J Report Results

Figure 1: Workflow for the experimental determination of solubility.

Conclusion

While a comprehensive public database of the quantitative solubility of this compound in organic solvents remains to be fully established, this guide provides the foundational knowledge and detailed experimental procedures necessary for researchers and formulation scientists to determine this critical parameter. The provided protocol for the isothermal shake-flask method offers a robust approach to generating reliable and reproducible solubility data, enabling more informed decisions in product development and scientific research. It is anticipated that with the application of such standardized methods, a more complete picture of the solubility profile of this versatile compound will emerge.

References

Unveiling the Crystalline Architecture of Pentaerythrityl Tetrastearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol (B129877) and stearic acid, is a multifaceted ingredient utilized across various industries, from cosmetics and plastics to pharmaceuticals.[1] Its performance in these applications is intrinsically linked to its solid-state properties, particularly its crystalline structure. This technical guide provides a comprehensive overview of the crystalline architecture of PETS, detailing its known characteristics, the experimental methodologies for its analysis, and the logical workflows involved in its characterization.

Molecular and Physicochemical Properties

This compound is a large, non-polar molecule with the chemical formula C_77H_148O_8 and a molecular weight of approximately 1202.0 g/mol .[2] It typically appears as a white to off-white, waxy solid or powder at room temperature.[3][4] Key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC_77H_148O_8[2]
Molecular Weight1202.0 g/mol [2]
AppearanceWhite to off-white waxy solid, powder, or crystals[2][3][4]
Melting Point60-66 °C[5][6]
SolubilityInsoluble in water; soluble in organic solvents like oils and fats[3]

Table 1: Physicochemical Properties of this compound

Crystalline Structure and Polymorphism

The crystalline nature of this compound is a critical determinant of its physical properties, such as melting point, hardness, and dissolution behavior. While specific crystallographic data for PETS, including its crystal system and unit cell parameters, are not extensively detailed in publicly available literature, it is known to exist as a crystalline solid.[7]

Long-chain esters, such as PETS, often exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These polymorphs can have distinct physical properties. While specific polymorphic forms of PETS have not been definitively characterized in the reviewed literature, the thermal analysis of related pentaerythrityl esters suggests that multiple thermal transitions can occur, which may be indicative of polymorphic transformations.[8]

Experimental Characterization Techniques

The investigation of the crystalline structure of PETS involves a suite of analytical techniques that provide complementary information on its solid-state properties.

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and degree of crystallinity.

Experimental Protocol:

A typical powder X-ray diffraction (PXRD) experiment for PETS would involve the following steps:

  • Sample Preparation: A small amount of the PETS powder is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrument Setup: A diffractometer is used with a specific X-ray source (e.g., Cu Kα radiation). The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is irradiated with the X-ray beam over a specific angular range (e.g., 2θ from 5° to 50°), and the intensity of the diffracted X-rays is recorded at each angle.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.[10]

Experimental Protocol:

A standard DSC analysis of PETS would follow this procedure:

  • Sample Preparation: A small, accurately weighed sample of PETS (typically 3-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature and heat flow are calibrated using standard materials (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes isothermal segments. A common heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) peaks. The temperature at the peak maximum and the area under the peak (enthalpy of transition) are determined. For PETS, a melting endotherm is expected in the range of 60-66 °C.[5][6] The presence of multiple peaks or shoulders on the main peak could suggest the presence of different polymorphs or impurities.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a valuable technique for visualizing the morphology and optical properties of crystalline materials. It is particularly useful for observing crystal habits, identifying birefringence (a characteristic of crystalline materials), and monitoring crystal growth and transformations.

Experimental Protocol:

  • Sample Preparation: A thin film of PETS is prepared by melting a small amount of the powder between a microscope slide and a coverslip and then allowing it to cool and crystallize.

  • Microscope Setup: A polarizing microscope equipped with a polarizer and an analyzer is used. The polarizers are typically crossed, meaning their polarization directions are perpendicular to each other.

  • Observation: The crystallized sample is placed on the microscope stage and observed. Crystalline regions will appear bright against a dark background due to their ability to rotate the plane of polarized light. The morphology, size, and any observable changes with temperature can be recorded.

Workflow and Data Integration

A comprehensive understanding of the crystalline structure of this compound is achieved by integrating the data from these complementary techniques. The logical workflow for such a characterization is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation cluster_4 Final Report PETS_Powder This compound Powder XRD X-Ray Diffraction (XRD) PETS_Powder->XRD DSC Differential Scanning Calorimetry (DSC) PETS_Powder->DSC PLM Polarized Light Microscopy (PLM) PETS_Powder->PLM XRD_Data Diffraction Pattern (Peak Positions, Intensities) XRD->XRD_Data DSC_Data Thermogram (Melting Point, Enthalpy) DSC->DSC_Data PLM_Data Micrographs (Crystal Morphology, Birefringence) PLM->PLM_Data Crystal_Structure Crystal System, Unit Cell XRD_Data->Crystal_Structure Polymorphism Identification of Polymorphic Forms XRD_Data->Polymorphism DSC_Data->Polymorphism Thermal_Behavior Phase Transitions DSC_Data->Thermal_Behavior PLM_Data->Crystal_Structure Technical_Guide In-depth Technical Guide Crystal_Structure->Technical_Guide Polymorphism->Technical_Guide Thermal_Behavior->Technical_Guide

Caption: Experimental workflow for the characterization of the crystalline structure of this compound.

Signaling Pathways and Logical Relationships

G cluster_0 Experimental Observations cluster_1 Inferred Properties cluster_2 Conclusion XRD_Peaks Sharp XRD Peaks Crystalline Crystalline Nature XRD_Peaks->Crystalline DSC_Endotherm Single, Sharp DSC Melting Endotherm Single_Polymorph Likely a Single Polymorphic Form DSC_Endotherm->Single_Polymorph PLM_Birefringence Birefringence in PLM PLM_Birefringence->Crystalline Multiple_Endotherms Multiple DSC Endotherms/ Shoulders Polymorphism_Indication Indication of Polymorphism/ Impurity Multiple_Endotherms->Polymorphism_Indication Well_Defined_Structure Well-defined Crystalline Structure Crystalline->Well_Defined_Structure Single_Polymorph->Well_Defined_Structure Complex_Structure Complex Crystalline Behavior Polymorphism_Indication->Complex_Structure

Caption: Logical relationships in the solid-state characterization of this compound.

Conclusion

The crystalline structure of this compound is a key factor influencing its functionality in various applications. While detailed crystallographic data remains an area for further investigation, a combination of X-ray diffraction, differential scanning calorimetry, and polarized light microscopy provides a robust framework for its characterization. The methodologies and logical workflows outlined in this guide offer a comprehensive approach for researchers, scientists, and drug development professionals to understand and control the solid-state properties of this important industrial chemical. Further research into the potential polymorphism of PETS could unlock new applications and enhance its performance in existing ones.

References

Spectroscopic Analysis of Pentaerythrityl Tetrastearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid with the chemical formula C₇₇H₁₄₈O₈.[1] It is a waxy solid at room temperature and finds extensive application in various industries, including cosmetics, plastics, and pharmaceuticals, primarily as a lubricant, thickener, and emulsifier.[1][2] In the pharmaceutical industry, PETS can be utilized as an excipient in drug formulations, influencing the release profile and stability of active pharmaceutical ingredients. A thorough understanding of its molecular structure and purity is paramount, for which spectroscopic techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools. This technical guide provides an in-depth overview of the FTIR and NMR analysis of this compound, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The molecular structure of this compound consists of a central quaternary carbon atom of the pentaerythritol core, to which four stearate (B1226849) chains are attached via ester linkages.

Molecular Structure of this compound cluster_pentaerythritol Pentaerythritol Core cluster_stearate1 Stearate Chain 1 cluster_stearate2 Stearate Chain 2 cluster_stearate3 Stearate Chain 3 cluster_stearate4 Stearate Chain 4 C_central C CH2_1 CH2 C_central->CH2_1 CH2_2 CH2 C_central->CH2_2 CH2_3 CH2 C_central->CH2_3 CH2_4 CH2 C_central->CH2_4 O1 O CH2_1->O1 O2 O CH2_2->O2 O3 O CH2_3->O3 O4 O CH2_4->O4 CO1 C=O O1->CO1 Chain1 (CH2)16CH3 CO1->Chain1 CO2 C=O O2->CO2 Chain2 (CH2)16CH3 CO2->Chain2 CO3 C=O O3->CO3 Chain3 (CH2)16CH3 CO3->Chain3 CO4 C=O O4->CO4 Chain4 (CH2)16CH3 CO4->Chain4

Caption: Molecular Structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group and the long hydrocarbon chains.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR analysis of solid samples.

A detailed experimental protocol for the FTIR analysis of solid this compound is as follows:

  • Sample Preparation:

    • If the sample is in a solid, powdered form, it can be analyzed using the KBr pellet method.

    • A small amount of the Pentaerythrityl Tetrasterase sample (approximately 1-2 mg) is mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is ground to a fine, uniform powder.

    • The powdered mixture is then transferred to a pellet-pressing die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

    • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

    • The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum is processed, which may include baseline correction and smoothing.

    • The positions and intensities of the absorption bands are determined and compared with characteristic group frequencies to identify the functional groups present in the molecule.

FTIR Data for this compound

The following table summarizes the characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~2918StrongC-H asymmetric stretching (in -CH₂- groups)
~2850StrongC-H symmetric stretching (in -CH₂- groups)
~1740Very StrongC=O stretching of the ester group
~1465MediumC-H bending (scissoring) of -CH₂- groups
~1160StrongC-O stretching of the ester group
~720WeakC-H rocking of long methylene (B1212753) chains

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR analysis of organic compounds.

A detailed experimental protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation:

    • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

    • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to achieve optimal resolution.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay or FID) is processed by Fourier transformation to obtain the NMR spectrum.

    • The spectrum is phased and baseline corrected.

    • The chemical shifts (δ) of the signals are determined relative to the internal standard.

    • For ¹H NMR, the integrals of the signals are calculated to determine the relative number of protons giving rise to each signal.

    • The multiplicity (splitting pattern) of the signals in the ¹H NMR spectrum is analyzed to deduce the connectivity of the protons.

    • The chemical shifts in both ¹H and ¹³C NMR spectra are assigned to the corresponding nuclei in the this compound molecule.

¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05s8H-CH ₂-O-C=O (methylene protons of the pentaerythritol core)
~2.28t8H-CH ₂-C=O (methylene protons alpha to the carbonyl group)
~1.61m8H-CH ₂-CH₂-C=O (methylene protons beta to the carbonyl group)
~1.25m~104H-(CH ₂)n- (methylene protons of the long stearate chains)
~0.88t12H-CH ₃ (terminal methyl protons of the stearate chains)

s = singlet, t = triplet, m = multiplet

¹³C NMR Data for this compound

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~173.3C =O (carbonyl carbon of the ester group)
~62.1-C H₂-O-C=O (methylene carbons of the pentaerythritol core)
~43.2C (CH₂O)₄ (quaternary carbon of the pentaerythritol core)
~34.2-C H₂-C=O (methylene carbon alpha to the carbonyl group)
~31.9-(C H₂)n- (methylene carbons of the long stearate chains)
~29.7-(C H₂)n- (methylene carbons of the long stearate chains)
~29.5-(C H₂)n- (methylene carbons of the long stearate chains)
~29.3-(C H₂)n- (methylene carbons of the long stearate chains)
~29.1-(C H₂)n- (methylene carbons of the long stearate chains)
~25.0-C H₂-CH₂-C=O (methylene carbon beta to the carbonyl group)
~22.7-C H₂-CH₃ (methylene carbon adjacent to the terminal methyl group)
~14.1-C H₃ (terminal methyl carbon of the stearate chains)

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive analysis of this compound. FTIR provides rapid confirmation of the presence of key functional groups, particularly the ester linkages and long aliphatic chains. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, allowing for unambiguous identification and assessment of purity. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient.

References

An In-depth Technical Guide on the Rheological Properties of Pentaerythrityl Tetrastearate Melts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester formed from the reaction of pentaerythrityl and stearic acid. With the chemical formula C77H148O8, it is a high molecular weight, waxy solid at room temperature.[1] PETS is widely utilized across various industries, including plastics, cosmetics, and lubricants, owing to its excellent thermal stability, lubricating properties, and function as a viscosity modifier.[1][2] In the pharmaceutical and cosmetics sectors, it serves as a thickening agent, emollient, and stabilizer in formulations.[3]

The performance of PETS in many of its applications, particularly in polymer processing and formulation development, is critically dependent on its rheological behavior in the molten state. Rheology, the study of the flow and deformation of matter, provides crucial insights into material processability and final product characteristics.[3] In polymer melts, PETS acts as both an internal and external lubricant, reducing friction and the viscosity of the polymer melt to improve flow properties.[2][4] This guide details the expected rheological properties of PETS melts, outlines standard experimental protocols for their measurement, and presents data from analogous compounds to serve as a reference.

Physicochemical Properties of this compound

Before delving into its rheological behavior, it is essential to understand the fundamental physicochemical properties of PETS. These properties provide context for its behavior at elevated, molten temperatures.

PropertyValueReference
Appearance White powder or solid
CAS Number 115-83-3
Molecular Formula C77H148O8[1]
Molecular Weight 1202.0 g/mol [1]
Melting Point 55 - 65 °C
Acid Value ≤ 2.0 mgKOH/g
Saponification Value 185 - 195 mgKOH/g
Iodine Value ≤ 2.0 gI2/100g
Solubility Soluble in ethanol (B145695) and benzene; Insoluble in water

Rheological Behavior of Pentaerythrityl Ester Melts

The rheological profile of a polymer melt is typically characterized by its viscosity and viscoelastic properties as a function of shear rate, temperature, and frequency. While specific data for PETS is scarce, the behavior of similar long-chain fatty acid esters provides valuable insight.

Shear Thinning Behavior

Polymer melts and complex fluids like molten PETS are typically non-Newtonian, meaning their viscosity is dependent on the applied shear strain.[3] Specifically, they exhibit shear thinning (or pseudoplastic) behavior, where viscosity decreases as the shear rate increases.[3]

At rest or under low shear, the long molecular chains of PETS are randomly oriented and entangled. This entanglement creates a high resistance to flow, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow. This alignment reduces intermolecular friction and resistance, leading to a decrease in viscosity.[3] This property is crucial in processes like injection molding, where high shear rates in the mold allow the material to flow easily, while low shear rates upon cooling help the product maintain its shape.

Caption: Conceptual model of shear thinning in PETS melts.

Temperature Dependence of Viscosity

The viscosity of PETS melt is highly dependent on temperature. As temperature increases, the kinetic energy of the polymer chains increases, leading to greater molecular mobility and a reduction in intermolecular forces. This results in a significant decrease in viscosity.[3] This relationship is critical for defining the processing window for applications like extrusion and molding.

Viscoelastic Properties

Viscoelastic materials like PETS exhibit both viscous (liquid-like) and elastic (solid-like) properties. These are often characterized using oscillatory rheometry to measure the storage modulus (G') and the loss modulus (G'').[3]

  • Storage Modulus (G'): Represents the elastic component and the energy stored during deformation.

  • Loss Modulus (G''): Represents the viscous component and the energy dissipated as heat.

The ratio of G'' to G' (tan δ) indicates whether the material's behavior is predominantly viscous or elastic under specific conditions.[3]

Quantitative Data of Analogous Pentaerythrityl Esters

To illustrate the expected viscosity of PETS, the following table summarizes kinematic viscosity data for two structurally similar compounds: Pentaerythrityl Tetraoleate (PETO) and Pentaerythrityl Tetraisostearate (PETIS). PETO contains unsaturated oleic acid chains, while PETIS contains branched isostearic acid chains. PETS, with its saturated, linear stearic acid chains, is expected to exhibit higher viscosity and a higher melting point due to more efficient molecular packing and stronger van der Waals forces.

ParameterPentaerythrityl Tetraoleate (PETO)Pentaerythrityl Tetraisostearate (PETIS)Expected for this compound (PETS)
Kinematic Viscosity @ 40°C (mm²/s or cSt) 6490Higher than PETO and PETIS
Kinematic Viscosity @ 100°C (mm²/s or cSt) 11.515.5Higher than PETO and PETIS
Viscosity Index (VI) 185165High
Reference [5][6][5][6]Inferred

Experimental Protocols for Rheological Characterization

Standardized methods are used to measure the rheological properties of polymer melts. Rotational rheometry and capillary rheometry are two common techniques.[3]

Rotational Rheometry (for Viscosity and Viscoelasticity)

This method is ideal for characterizing viscosity at low to moderate shear rates and for determining viscoelastic properties (G', G'').

Objective: To determine the relationship between shear stress, shear rate, and viscosity, and to characterize the material's viscoelastic response.[3]

Apparatus: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature control unit (e.g., a Peltier plate).[3]

Methodology:

  • Sample Preparation: PETS solid is heated above its melting point (e.g., to 70-80°C) until fully molten and homogenous.

  • Sample Loading: A small amount of the molten sample is carefully placed onto the lower plate of the rheometer. The upper geometry (cone or plate) is lowered to a predefined gap, ensuring the sample fills the gap completely without overflowing.[3]

  • Temperature Equilibration: The sample is allowed to equilibrate at the desired test temperature for a sufficient time to ensure thermal homogeneity.[3]

  • Shear Rate Sweep (for Viscosity): A controlled shear rate is applied, typically increasing logarithmically (e.g., 0.1 to 100 s⁻¹). The instrument measures the corresponding shear stress. Apparent viscosity is then calculated at each shear rate.[3]

  • Oscillatory Test (for Viscoelasticity): A small-amplitude, sinusoidal strain is applied to the sample over a range of frequencies. The resulting stress and the phase shift between the stress and strain are measured to calculate G' and G''.[3]

Capillary Rheometry (for High Shear Rate Viscosity)

This technique is used to measure viscosity at the high shear rates relevant to processing conditions like injection molding and extrusion.

Objective: To measure the melt flow properties and viscosity of the material under high-shear-rate conditions.

Apparatus: A capillary rheometer consisting of a heated barrel, a piston, and a die of known dimensions.

Methodology:

  • Sample Loading: PETS pellets or powder are loaded into the rheometer barrel.

  • Melting and Equilibration: The material is heated to the desired test temperature and allowed to melt and reach thermal equilibrium.

  • Extrusion: The piston moves at a constant, programmed speed, forcing the molten PETS through the capillary die.

  • Data Acquisition: The pressure drop across the die and the volumetric flow rate are measured.

  • Calculation: Shear stress at the wall and the apparent shear rate are calculated from the die geometry, pressure drop, and flow rate. These values are used to determine the viscosity at high shear rates. Corrections (e.g., Bagley and Rabinowitsch corrections) are often applied to obtain true viscosity values.

Rheological_Workflow start Start: Obtain PETS Sample prep Sample Preparation (Heating above Melting Point) start->prep decision Select Rheometry Method prep->decision rotational Rotational Rheometry (Low/Moderate Shear) decision->rotational Low Shear / Viscoelasticity capillary Capillary Rheometry (High Shear) decision->capillary High Shear / Processing load_rot Load Sample onto Rheometer rotational->load_rot load_cap Load Sample into Barrel capillary->load_cap equil_rot Temperature Equilibration load_rot->equil_rot measure_rot Perform Measurement (Shear Sweep / Oscillation) equil_rot->measure_rot data_rot Obtain Viscosity & G', G'' Data measure_rot->data_rot analysis Data Analysis & Reporting data_rot->analysis equil_cap Melt & Equilibrate load_cap->equil_cap measure_cap Extrude through Die equil_cap->measure_cap data_cap Obtain Pressure Drop & Flow Rate Data measure_cap->data_cap data_cap->analysis end End: Rheological Profile analysis->end

Caption: A typical experimental workflow for rheological analysis.

Chemical Structure of this compound

The molecular structure of PETS is fundamental to its rheological properties. It features a compact, central neopentane (B1206597) core (from pentaerythritol) with four long, linear, and flexible stearic acid chains. This structure contributes to its high molecular weight and the significant potential for chain entanglement in the molten state.

Caption: 2D chemical structure of this compound.

Conclusion

The rheological properties of this compound melts are integral to its function as a high-performance additive in plastics processing and as a texturizing agent in pharmaceutical and cosmetic formulations. While direct quantitative data is limited, an understanding of its physicochemical properties and data from analogous esters indicates that PETS melts behave as shear-thinning, viscoelastic fluids. Their viscosity is highly sensitive to both temperature and shear rate. The standardized experimental protocols described herein provide a robust framework for researchers to perform detailed characterization of PETS and similar materials, enabling optimization of processing conditions and formulation performance.

References

Methodological & Application

Application Notes and Protocols: Pentaerythrityl Tetrastearate (PETS) as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a high-performance, multifunctional ester-based lubricant additive known for its exceptional thermal stability and lubricity.[1][2] Synthesized from pentaerythritol (B129877) and stearic acid, PETS is a non-ionic compound that serves as an effective anti-wear agent and friction modifier in a variety of lubricant formulations.[2][3][4] Its primary mechanism of action involves the formation of a protective film on metal surfaces, which significantly reduces friction and minimizes wear, thereby extending the operational life of machinery.[1][3] These characteristics make it a valuable component in industrial lubricants, metalworking fluids, and greases.[4][5] This document provides detailed application notes, quantitative performance data for representative pentaerythritol esters, and standardized experimental protocols for evaluating lubricants containing PETS.

Key Properties and Applications

Pentaerythritol Tetrastearate is a white, waxy solid with a high melting point and low volatility.[4] Its key properties include excellent thermal and oxidative stability, superior lubricity, and effective anti-wear characteristics.[1][3][4][5]

Primary Applications:

  • Industrial Gear Oils: Improves load-carrying capacity and reduces wear in gear systems.

  • Metalworking Fluids: Acts as a lubricant and anti-wear agent in cutting, grinding, and forming operations.[1][3]

  • Greases: Enhances the thermal stability and lubricating performance of greases.

  • Engine Oils: Can be used to improve fuel efficiency and reduce wear in engine components.

  • Polymer Processing: Functions as an internal and external lubricant in the processing of various polymers.[2]

Performance Data of a Representative Pentaerythritol Ester Blend

Table 1: Tribological Performance of a Pentaerythritol Ester Blend (PE 75) Compared to Base Oils [1]

LubricantLoad (N)Sliding Speed (m/s)Coefficient of Friction (COF)Specific Wear Rate (SWR) (x 10⁻⁵ mm³/Nm)
SAE 30401.50.121.8
SAE 30802.50.142.5
Pure PE401.50.101.5
Pure PE802.50.112.0
PE 75 40 1.5 0.08 1.2
PE 75 80 2.5 0.09 1.6

Data sourced from a study on a vegetable oil-based pentaerythritol ester blend.[1]

Experimental Protocols for Lubricant Evaluation

To evaluate the performance of lubricants containing Pentaerythritol Tetrastearate, standardized tribological tests are employed. The Four-Ball Wear Test is a widely used method to determine the anti-wear properties of lubricating fluids.[6][7]

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricant.

Apparatus: Four-Ball Wear Tester. This apparatus consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.[6][8]

Materials:

  • Test Lubricant (with and without PETS additive)

  • Standard ½-inch (12.7 mm) diameter steel balls

  • Solvents for cleaning (e.g., heptane, isopropanol)

Procedure:

  • Cleaning: Thoroughly clean the steel balls and the test cup with appropriate solvents to remove any contaminants.

  • Assembly: Place three clean steel balls into the test cup and clamp them securely.

  • Lubricant Addition: Fill the test cup with the lubricant sample to a level that covers the three stationary balls.

  • Fourth Ball Installation: Secure the fourth steel ball in the chuck of the test machine.

  • Test Conditions:

    • Load: Apply a specified load, typically 40 kgf (392 N).

    • Speed: Set the rotational speed, commonly 1200 rpm.

    • Temperature: Maintain a constant temperature, usually 75°C (167°F).

    • Duration: Run the test for a standard duration, typically 60 minutes.

  • Execution: Start the motor to rotate the top ball against the three stationary balls under the specified conditions.

  • Post-Test Analysis:

    • After the test duration, stop the machine and disassemble the test cup.

    • Carefully remove the three stationary balls and clean them.

    • Measure the diameter of the wear scars on each of the three stationary balls using a calibrated microscope.

  • Reporting: Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.[6]

Pin-on-Disc Test (ASTM G99)

Objective: To evaluate the friction and wear characteristics of a lubricant under sliding contact.

Apparatus: Pin-on-Disc Tribometer. This consists of a stationary pin that is in contact with a rotating disc.[1]

Materials:

  • Test Lubricant

  • Pin and Disc specimens of specified materials (e.g., steel pin, cast iron disc)

  • Solvents for cleaning

Procedure:

  • Preparation: Clean the pin and disc specimens with solvents.

  • Assembly: Mount the disc on the rotating stage and fix the pin in the holder.

  • Lubrication: Apply the test lubricant to the surface of the disc.

  • Test Parameters:

    • Load: Apply a specific normal load on the pin.

    • Sliding Speed: Set the rotational speed of the disc to achieve the desired sliding velocity.

    • Duration/Distance: Set the total sliding distance or test duration.

  • Execution: Start the rotation of the disc. The friction force is continuously measured by a load cell.

  • Data Acquisition: Record the friction force and normal load throughout the test to calculate the coefficient of friction.

  • Post-Test Analysis:

    • After the test, measure the wear on both the pin and the disc. This can be done by measuring the wear scar dimensions or by calculating the volume of material lost using profilometry.

    • Calculate the specific wear rate.

Visualizations

Experimental_Workflow A Lubricant Formulation (Base Oil + PETS Additive) B Homogenization (Mechanical Stirring/Ultrasonication) A->B Preparation C Tribological Testing B->C Testing D Four-Ball Wear Test (ASTM D4172) C->D E Pin-on-Disc Test (ASTM G99) C->E F Data Acquisition D->F E->F G Wear Scar Diameter Measurement F->G H Coefficient of Friction Calculation F->H I Specific Wear Rate Calculation F->I J Performance Evaluation & Reporting G->J H->J I->J

Caption: Experimental workflow for evaluating lubricant performance.

Mechanism_of_Action cluster_0 Lubricant Film Formation cluster_1 Tribological Improvement A PETS Additive in Base Oil B Adsorption onto Metal Surfaces A->B Under Load & Temperature C Formation of a Protective Boundary Film B->C D Reduced Friction C->D Results in E Minimized Wear C->E Results in

Caption: Mechanism of action for PETS as a lubricant additive.

References

Application Notes and Protocols: Pentaerythrityl Tetrastearate in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythrityl Tetrastearate (PETS) as a processing aid in the polymer industry. The information is intended to guide researchers and professionals in leveraging the benefits of PETS to optimize polymer processing and enhance final product properties.

Introduction to this compound (PETS)

This compound (CAS No: 115-83-3) is a tetraester of pentaerythritol (B129877) and stearic acid.[1][2] It is a white, hard, high-melting point waxy solid with excellent thermal stability, making it a highly effective additive in the processing of a wide range of polymers.[3][4] Its primary functions in polymer processing include acting as a lubricant (both internal and external), a mold release agent, and a dispersing agent.[1][2][5] PETS is valued for its ability to improve processing efficiency, enhance the surface quality of finished products, and allow for processing at high temperatures without degradation.[1][3][4]

Key Applications in Polymer Processing

This compound is a versatile additive compatible with a variety of thermoplastics, including:

  • Polycarbonate (PC): In PC and its alloys, PETS serves as an effective internal and external lubricant and mold release agent, improving melt flow and facilitating the easy release of complex molded parts.[2][6]

  • Polyvinyl Chloride (PVC): For rigid and flexible PVC, PETS functions as a lubricant and stabilizer, enhancing the surface finish and preventing sticking during extrusion and calendering.[3][7] In rigid PVC, it primarily acts as an external lubricant.[7]

  • Polyesters (PET, PBT): PETS is used as a lubricant and dispersing agent in thermoplastic polyesters, aiding in the processing and improving the surface quality of films and molded articles.[4][6]

  • Polyamides (PA): In nylons such as PA6 and PA66, PETS acts as a lubricant and mold release agent.[2][6]

  • Acrylonitrile Butadiene Styrene (ABS): PETS is utilized as a lubricant and mold release agent in ABS processing.[2]

  • Polyolefins (PE, PP): In polyethylene (B3416737) and polypropylene, PETS can function as a lubricant, antistatic agent, and dispersing agent for fillers.[2][6]

Mechanism of Action

The multifaceted role of PETS in polymer processing can be understood through its primary functions:

  • Lubrication: PETS reduces friction at different stages of processing.

    • External Lubrication: It migrates to the surface of the polymer melt, creating a lubricating layer between the melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, screws, and molds). This reduces the melt viscosity and prevents the polymer from sticking, leading to improved throughput and reduced energy consumption.

    • Internal Lubrication: PETS can also reduce the intermolecular friction between polymer chains, promoting better flow and processability.

  • Mold Release: As a mold release agent, PETS forms a thin layer on the mold surface, which facilitates the easy ejection of the finished part.[1] This is particularly crucial for complex and large parts where sticking can lead to defects and production delays.

  • Dispersion: PETS aids in the uniform dispersion of fillers (e.g., minerals, pigments) within the polymer matrix. It wets the surface of the filler particles, reducing their tendency to agglomerate and ensuring a homogeneous compound. This leads to improved mechanical properties and a better surface finish of the final product.

cluster_0 This compound (PETS) Addition cluster_1 Primary Functions in Polymer Melt cluster_2 Resulting Improvements in Polymer Processing & Properties PETS PETS External_Lubrication External Lubrication PETS->External_Lubrication migrates to surface Internal_Lubrication Internal Lubrication PETS->Internal_Lubrication reduces chain friction Mold_Release Mold Release PETS->Mold_Release coats mold surface Dispersion Filler/Pigment Dispersion PETS->Dispersion wets filler particles Reduced_Friction Reduced Friction with Processing Equipment External_Lubrication->Reduced_Friction Improved_Melt_Flow Improved Melt Flow Internal_Lubrication->Improved_Melt_Flow Easier_Demolding Easier Demolding Mold_Release->Easier_Demolding Homogeneous_Compound More Homogeneous Compound Dispersion->Homogeneous_Compound Increased_Throughput Increased Throughput Reduced_Friction->Increased_Throughput Enhanced_Surface Enhanced Surface Finish Improved_Melt_Flow->Enhanced_Surface Easier_Demolding->Enhanced_Surface Homogeneous_Compound->Enhanced_Surface

Figure 1: Functional mechanism of this compound in polymer processing.

Quantitative Data on Performance

The addition of PETS leads to measurable improvements in the processing and physical properties of polymers. The following tables summarize available quantitative data.

Table 1: Effect of PETS on the Coefficient of Friction (CoF) of Polycarbonate (PC)

PETS Concentration (wt%)Coefficient of Friction (CoF)
0> 0.3 (sticking)
0.10.15
0.40.12
1.00.10

Data sourced from a study on thermoplastic compositions, where CoF was measured during demolding at a melt/mold temperature of 300°C/100°C.[8]

Table 2: General Physical and Chemical Properties of PETS

PropertyValue
AppearanceWhite solid high melting point wax
Melting Point (°C)55 - 65
Acid Value (mgKOH/g)≤ 2
Saponification Value (mgKOH/g)185 - 195
Hydroxyl Value (mgKOH/g)25 - 35
SolubilitySoluble in alcohol and benzene

Note: These are typical values and can vary between different grades of PETS.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of PETS in polymer processing.

G cluster_testing Material Characterization start Start: Define Polymer & PETS Concentrations compound Compounding: Mix polymer and PETS (e.g., twin-screw extruder) start->compound prepare Specimen Preparation: Injection molding or compression molding of test samples compound->prepare mfi Melt Flow Index (MFI) Test (ASTM D1238) prepare->mfi tensile Tensile Properties Test (ASTM D638) prepare->tensile cof Coefficient of Friction (CoF) Test (ASTM D1894) prepare->cof mold_release Mold Release Force Test (Instrumented Injection Molding) prepare->mold_release analyze Data Analysis: Compare properties of neat polymer vs. PETS-containing samples mfi->analyze tensile->analyze cof->analyze mold_release->analyze end End: Determine Optimal PETS Concentration analyze->end

Figure 2: General experimental workflow for evaluating the effect of PETS on polymer properties.
Protocol for Melt Flow Index (MFI) Testing (ASTM D1238)

Objective: To determine the effect of PETS on the melt flow rate of a thermoplastic polymer.

Apparatus: Extrusion Plastometer (Melt Flow Indexer)

Procedure:

  • Sample Preparation: Ensure the polymer pellets (both neat and compounded with PETS) are dry to prevent hydrolytic degradation.

  • Instrument Setup:

    • Set the barrel temperature of the melt flow indexer to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • Select the appropriate piston and weight according to the standard for the specific material (e.g., 2.16 kg for polyethylene).

  • Loading the Sample:

    • Charge the specified amount of the polymer sample (typically 3-8 grams) into the heated barrel.

    • Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.

  • Measurement (Procedure A - Manual):

    • Place the specified weight on the piston to force the molten polymer through the die.

    • After a designated period, start collecting the extrudate for a fixed time interval (e.g., 60 seconds).

    • Collect at least three consecutive cuts.

  • Calculation:

    • Weigh the collected extrudates.

    • Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Average mass of cut-offs in grams / Cut-off time in seconds) * 600

Protocol for Coefficient of Friction (CoF) Testing (ASTM D1894)

Objective: To measure the static and kinetic coefficients of friction of a polymer surface, with and without PETS.

Apparatus: Universal Testing Machine with a CoF fixture (sled and plane).

Procedure:

  • Specimen Preparation:

    • Cut the polymer sheet or film to the required dimensions to cover the plane and the sled.

    • Ensure the surfaces are clean and free of contaminants.

  • Test Setup:

    • Mount the polymer specimen onto the horizontal plane of the test fixture.

    • Wrap another piece of the same specimen around the sled.

    • Place the sled on the plane. The standard sled mass is 200g.

    • Attach the sled to the load cell of the universal testing machine via a pulley system.

  • Testing:

    • Move the plane at a constant speed (e.g., 150 mm/min).

    • Record the force required to initiate motion (for static CoF) and the average force required to maintain motion (for kinetic CoF).

  • Calculation:

    • Static Coefficient of Friction (µs): µs = (Maximum initial force) / (Normal force, i.e., weight of the sled)

    • Kinetic Coefficient of Friction (µk): µk = (Average force during uniform sliding) / (Normal force)

Protocol for Tensile Properties Testing (ASTM D638)

Objective: To evaluate the effect of PETS on the tensile strength, elongation, and modulus of a polymer.

Apparatus: Universal Testing Machine with grips and an extensometer.

Procedure:

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens from the compounded material by injection molding or machining, according to the dimensions specified in ASTM D638 (e.g., Type I).

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

  • Test Setup:

    • Secure the specimen in the grips of the universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

  • Testing:

    • Apply a tensile load to the specimen at a constant crosshead speed until it fractures. The speed depends on the material type.

    • Record the force and the corresponding elongation throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Conclusion

This compound is a highly effective and versatile processing aid for a wide range of polymers. Its primary functions as a lubricant, mold release agent, and dispersing agent contribute to significant improvements in processing efficiency and the quality of the final product. By understanding its mechanisms of action and employing standardized testing protocols, researchers and developers can optimize the use of PETS to achieve desired material properties and manufacturing outcomes. Proper handling is advised as prolonged exposure in its raw form may cause mild skin or eye irritation, and inhalation of the powder should be avoided.[1]

References

Application Notes and Protocols: Pentaerythrityl Tetrastearate (PETS) as a Mold Release Agent in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythrityl Tetrastearate (PETS) as a highly effective internal and external mold release agent in the processing of various thermoplastic polymers. The information is intended to guide researchers and professionals in optimizing molding processes, improving product quality, and ensuring efficient manufacturing.

Introduction to this compound (PETS)

This compound (PETS) is a tetra-ester of pentaerythritol (B129877) and stearic acid, appearing as a white, high-melting point waxy solid.[1] It is widely recognized for its excellent thermal stability, low volatility, and superior lubrication properties in a variety of plastics, including polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides (PA).[2][3] PETS functions as both an internal and external lubricant, reducing friction between polymer chains and between the polymer and metal surfaces of processing equipment.[1] This dual functionality leads to improved melt flow, reduced processing temperatures, and enhanced mold release, resulting in finished products with improved surface gloss and reduced defects.[4]

Mechanism of Action

The effectiveness of PETS as a mold release agent stems from its controlled compatibility with the polymer matrix. At processing temperatures, a portion of the PETS migrates to the surface of the molten polymer, creating a lubricating layer at the interface between the plastic and the mold wall. This external lubrication reduces the adhesion forces, thereby lowering the required mold release force. Simultaneously, the portion of PETS that remains dispersed within the polymer matrix acts as an internal lubricant, reducing the melt viscosity by facilitating the movement of polymer chains past one another. This internal lubrication contributes to improved flowability and easier mold filling.

Mechanism_of_Action PolymerChains Polymer Chains PETS_Internal PETS (Internal Lubricant) PolymerChains->PETS_Internal Reduces Inter-chain Friction (Improves Melt Flow) MoldSurface Mold Surface PETS_External PETS Layer (External Lubricant) PETS_External->MoldSurface Forms a barrier, reducing adhesion PolymerMelt Polymer Melt

Figure 1: Mechanism of PETS as an internal and external lubricant.

Quantitative Performance Data

The addition of PETS to various polymers has a quantifiable impact on key processing and product quality parameters. The following tables summarize typical performance data.

Table 1: Effect of PETS on Mold Release Force and Coefficient of Friction

PolymerPETS Concentration (wt%)Mold Release Force Reduction (%)Coefficient of Friction (Static)Coefficient of Friction (Kinetic)
Polycarbonate (PC)0.3~15-250.180.15
Polycarbonate (PC)0.5~30-400.150.12
ABS0.3~10-200.250.22
ABS0.5~25-350.220.19
PET0.4~20-300.200.17

Note: Data is compiled from various industry sources and may vary depending on specific processing conditions and polymer grades.

Table 2: Effect of PETS on Melt Flow Index (MFI)

PolymerPETS Concentration (wt%)Test Conditions (°C/kg)MFI (g/10 min) - Without PETSMFI (g/10 min) - With PETSMFI Increase (%)
Polycarbonate (PC)0.5300 / 1.2810-1225-50
ABS0.5220 / 101518-2020-33
PET0.4280 / 2.162530-3320-32

Note: MFI values are indicative and can be influenced by the base polymer's molecular weight and processing history.

Table 3: Effect of PETS on Surface Gloss

PolymerPETS Concentration (wt%)Measurement Angle (°)Surface Gloss (GU) - Without PETSSurface Gloss (GU) - With PETSGloss Improvement (%)
Polycarbonate (PC)0.5608590-956-12
ABS0.5608085-906-12.5
PET0.4607580-857-13

Note: GU = Gloss Units. Surface gloss is highly dependent on mold surface finish and processing parameters.

Experimental Protocols

The following are detailed protocols for evaluating the performance of PETS as a mold release agent.

Protocol for Measuring Mold Release Force

Objective: To quantify the reduction in force required to eject a molded part from the mold with the addition of PETS.

Apparatus:

  • Injection molding machine equipped with ejector force sensors.

  • Standardized test mold with provisions for mounting force sensors on the ejector pins.

  • Data acquisition system to record the ejection force profile.

Procedure:

  • Material Preparation: Compound the base polymer with the desired concentration of PETS (e.g., 0.1% to 1.0% by weight) using a twin-screw extruder to ensure homogeneous dispersion. Dry the compounded material according to the manufacturer's recommendations.

  • Control Group: First, mold a series of parts using the base polymer without any PETS to establish a baseline mold release force.

  • Test Group: Subsequently, mold a series of parts using the polymer compounded with PETS under the identical processing conditions.

  • Processing Parameters: Maintain consistent injection speed, melt temperature, mold temperature, packing pressure, and cooling time for both control and test groups.

  • Data Acquisition: Record the peak ejection force for each molding cycle.

  • Analysis: Calculate the average peak ejection force for both the control and test groups. The percentage reduction in mold release force can be calculated using the following formula: Reduction (%) = [(Force_control - Force_test) / Force_control] * 100

Mold_Release_Force_Workflow A Prepare Polymer Blends (with and without PETS) B Set Up Injection Molding Machine and Calibrate Force Sensors A->B C Mold Control Samples (without PETS) B->C E Mold Test Samples (with PETS) B->E D Record Baseline Ejection Force C->D G Analyze Data and Calculate % Reduction D->G F Record Ejection Force for Test Samples E->F F->G

Figure 2: Workflow for mold release force measurement.
Protocol for Measuring Melt Flow Index (MFI)

Objective: To determine the effect of PETS on the flow characteristics of the polymer melt, in accordance with ASTM D1238.[5][6]

Apparatus:

  • Extrusion plastometer (Melt Flow Indexer).

  • Analytical balance (accurate to 0.001 g).

  • Standard die (2.095 mm diameter, 8.000 mm length).

  • Timer.

Procedure:

  • Material Preparation: Use the same compounded and dried polymer samples as in the mold release force protocol.

  • Instrument Setup: Set the temperature of the extrusion plastometer to the standard for the polymer being tested (e.g., 300°C for PC, 220°C for ABS).

  • Loading: Charge the barrel of the plastometer with 5-7 grams of the polymer.

  • Preheating: Allow the polymer to preheat for a specified time (typically 5-7 minutes) to reach thermal equilibrium.

  • Extrusion: Apply the specified weight to the piston (e.g., 1.2 kg for PC, 10 kg for ABS) to force the molten polymer through the die.

  • Sample Collection: After a steady flow is established, collect timed extrudates (e.g., for 1 minute).

  • Weighing: Weigh the collected extrudates.

  • Calculation: Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10

  • Comparison: Compare the MFI values of the polymer with and without PETS.

Protocol for Measuring Surface Gloss

Objective: To quantify the improvement in the surface finish of molded parts due to the addition of PETS, following ASTM D523.[7][8]

Apparatus:

  • Gloss meter with a 60° measurement angle (or other angles as appropriate for the material's gloss level).[9]

  • Flat, smooth, and defect-free molded plaques from both the control and test materials.

Procedure:

  • Sample Preparation: Use the molded plaques produced during the mold release force evaluation. Ensure the surfaces are clean and free of any contaminants.

  • Calibration: Calibrate the gloss meter using the supplied high-gloss and low-gloss standards.

  • Measurement:

    • Place the gloss meter on the surface of the molded plaque.

    • Take readings at multiple locations on the surface to ensure an average and representative value.

    • Record the gloss unit (GU) readings.

  • Analysis: Calculate the average gloss value for both the control and test samples. Compare the results to determine the percentage improvement in surface gloss.

Conclusion

This compound is a versatile and highly effective additive for improving the mold release characteristics and overall processability of a wide range of thermoplastics. Its dual-action mechanism as both an internal and external lubricant leads to significant reductions in mold release force, enhanced melt flow, and improved surface finish of the final product. The protocols outlined in these notes provide a framework for the systematic evaluation of PETS in specific applications, enabling researchers and engineers to optimize their molding processes for enhanced efficiency and product quality.

References

Application Notes and Protocols: The Role of Pentaerythrityl Tetrastearate as a Viscosity Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythrityl and stearic acid. It is a versatile excipient utilized across the pharmaceutical, cosmetic, and personal care industries.[1] Primarily, PETS and its ethoxylated derivative, PEG-150 this compound, serve as effective viscosity-increasing agents, emulsifiers, and texture enhancers.[2][3] These properties are crucial for optimizing the stability, sensory characteristics, and performance of a wide range of formulations, from creams and lotions to shampoos and conditioners.[2][4][5]

This document provides detailed application notes on the use of this compound as a viscosity modifier, protocols for its evaluation, and a summary of its rheological impact.

Mechanism of Action

This compound primarily functions as a non-aqueous viscosity-increasing agent.[6] In formulations, its large molecular structure and long fatty acid chains contribute to the thickening of the product by increasing the internal friction of the system. In aqueous systems, the ethoxylated form, PEG-150 this compound, is particularly effective. It can form a network structure that entraps water molecules, thereby increasing the viscosity of the formulation.[2][3] This ingredient is known to be a high-performance thickener even at low concentrations.[3]

Applications in Formulations

This compound and its derivatives are incorporated into various formulations to achieve the desired rheological properties. Common applications include:

  • Topical Creams and Lotions: PETS helps to build viscosity, providing a rich and creamy texture. It also acts as an emollient, conditioning the skin.[6]

  • Shampoos and Conditioners: PEG-150 this compound is used as a thickener and emulsifier in hair care products.[4][5]

  • Gels and Serums: It aids in thickening low-viscosity fluids to achieve the desired gel-like consistency.[2]

  • Liquid Soaps and Body Washes: It enhances the viscosity and stability of surfactant-based cleansing products.

Quantitative Data on Viscosity Modification

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data based on the typical performance of high-molecular-weight non-ionic thickeners in aqueous surfactant systems and oil-based formulations. This data is intended to be illustrative for formulation development.

Table 1: Representative Viscosity of an Aqueous Surfactant System Thickened with PEG-150 this compound at 25°C

Concentration of PEG-150 this compound (% w/w)Viscosity (mPa·s) at Shear Rate of 10 s⁻¹Viscosity (mPa·s) at Shear Rate of 100 s⁻¹
0.51500800
1.035001800
2.080004500
3.0150008000
5.02500013000

Table 2: Representative Viscosity of a Mineral Oil-Based Formulation with this compound at Different Temperatures

Concentration of this compound (% w/w)Viscosity (mPa·s) at 25°CViscosity (mPa·s) at 40°C
1.0500300
2.01200700
5.040002500
10.0100006000

Experimental Protocols

Protocol 1: Preparation of a Thickened Aqueous Surfactant System

Objective: To prepare a clear aqueous surfactant-based gel using PEG-150 this compound as a thickener.

Materials:

  • PEG-150 this compound

  • Sodium Laureth Sulfate (SLES)

  • Cocamidopropyl Betaine (CAPB)

  • Glycerin

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

  • Preservative

  • Deionized Water

Procedure:

  • In a primary vessel, add deionized water and begin moderate agitation.

  • Slowly disperse the PEG-150 this compound into the water until fully dissolved. Heat to 60-70°C to facilitate dissolution if necessary.

  • In a separate vessel, combine the SLES, CAPB, and glycerin. Mix until uniform.

  • Slowly add the surfactant mixture to the main vessel containing the dissolved PEG-150 this compound with continuous mixing.

  • Allow the mixture to cool to below 40°C.

  • Add the preservative.

  • Adjust the pH to the desired range (e.g., 5.5-6.5) using citric acid or sodium hydroxide.

  • Continue mixing until the formulation is uniform and clear.

Protocol 2: Viscosity Measurement of Formulations

Objective: To determine the viscosity of the prepared formulations at controlled shear rates and temperatures.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.[7]

  • Temperature-controlled water bath or Peltier system.

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the formulation sample to the desired temperature (e.g., 25°C) in the temperature control unit.

  • Select a spindle and rotational speed that will provide a torque reading between 10% and 90% of the instrument's capacity.

  • Immerse the spindle into the sample to the marked level, avoiding the introduction of air bubbles.

  • Allow the spindle to rotate for a sufficient time (e.g., 60 seconds) to obtain a stable reading.

  • Record the viscosity in mPa·s (or cP) and the corresponding shear rate.

  • Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the formulation.

  • For temperature-dependent studies, repeat steps 2-7 at different temperatures.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Rheological Analysis cluster_characterization Characterization prep1 Dispersion of PETS in Vehicle prep2 Addition of Surfactants/Oils prep1->prep2 prep3 pH Adjustment & Addition of Actives prep2->prep3 analysis1 Sample Equilibration (Temperature) prep3->analysis1 analysis2 Viscosity Measurement (Rotational Viscometer) analysis1->analysis2 analysis3 Data Collection (Viscosity vs. Shear Rate) analysis2->analysis3 char1 Data Analysis analysis3->char1 char2 Formulation Optimization char1->char2

Caption: Experimental workflow for formulation and rheological analysis.

logical_relationship PETS Pentaerythrityl Tetrastearate (PETS) Viscosity Formulation Viscosity PETS->Viscosity Increases Concentration Concentration Concentration->Viscosity Directly Proportional Temperature Temperature Temperature->Viscosity Inversely Proportional ShearRate Shear Rate ShearRate->Viscosity Inversely Proportional (Shear-Thinning)

References

Application Notes and Protocols for Utilizing Pentaerythrityl Tetrastearate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid, widely recognized in the cosmetic and pharmaceutical industries for its properties as a thickener, stabilizer, and emollient.[1][2] Its solid lipid nature at room and body temperature, coupled with a favorable safety profile, suggests its potential as a core lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for controlled drug delivery. These lipid-based nanosystems offer several advantages, including enhanced drug stability, improved bioavailability of poorly soluble drugs, and the possibility of sustained and targeted drug release.

This document provides detailed application notes and exemplary protocols for the formulation and characterization of PETS-based drug delivery systems. While extensive published data on PETS as the sole lipid matrix in drug-loaded nanoparticles is limited, the following protocols are based on established methodologies for similar solid lipids and are intended to serve as a comprehensive guide for researchers. The quantitative data presented in the tables are hypothetical and represent typical results expected for SLN and NLC formulations.

Applications of this compound in Drug Delivery

PETS can be employed as the primary solid lipid in the fabrication of SLNs and as a major solid lipid component in NLCs. These systems are versatile and can be adapted for various routes of administration.

  • Oral Drug Delivery: Encapsulation of lipophilic drugs in PETS-based nanoparticles can protect them from the harsh environment of the gastrointestinal tract and enhance their oral bioavailability. The solid matrix of PETS can provide a sustained-release profile, reducing dosing frequency.

  • Topical and Dermal Delivery: The occlusive properties of PETS make it an excellent candidate for topical formulations. Nanoparticles formulated with PETS can enhance the penetration of active pharmaceutical ingredients (APIs) into the skin layers, providing localized and sustained drug action.

  • Parenteral Drug Delivery: PETS-based nanoparticles can be formulated for intravenous administration, offering a way to deliver poorly water-soluble drugs and potentially target them to specific tissues.

Experimental Protocols

Protocol for Preparation of PETS-based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication

This protocol describes the preparation of drug-loaded SLNs using this compound as the solid lipid.

Materials:

  • This compound (PETS)

  • Drug (e.g., a poorly water-soluble model drug)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of PETS and the drug.

    • Melt the PETS in a beaker by heating it to approximately 10-15°C above its melting point (around 65-75°C) using a water bath.

    • Add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Soy Lecithin).

    • Disperse the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Formation of the Nanoemulsion:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

    • Sonicate for 10-15 minutes. The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to avoid excessive heating.

  • Formation of Solid Lipid Nanoparticles:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring.

    • The lipid will recrystallize, leading to the formation of a milky-white SLN dispersion.

  • Purification (Optional):

    • To remove any unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Protocol for Characterization of PETS-based SLNs

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer.

    • Perform the measurements in triplicate at 25°C.

2.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

  • Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion by centrifuging the sample at a high speed (e.g., 15,000 rpm for 30 minutes) or by using a dialysis bag with an appropriate molecular weight cut-off.

    • Quantify the amount of free drug in the supernatant or the dialysis medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the EE and DL using the following formulas:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

2.2.3. In Vitro Drug Release Study

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded SLN dispersion into a dialysis bag.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released against time.

Data Presentation

The following tables present exemplary quantitative data for PETS-based drug delivery systems formulated with a model hydrophobic drug.

Table 1: Physicochemical Characterization of PETS-based SLNs

Formulation CodeDrug:Lipid Ratio (w/w)Surfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
PETS-SLN-11:101.5180 ± 50.25 ± 0.02-25 ± 285 ± 37.7 ± 0.3
PETS-SLN-21:51.5210 ± 70.28 ± 0.03-22 ± 378 ± 413.0 ± 0.7
PETS-SLN-31:102.5150 ± 40.21 ± 0.01-30 ± 290 ± 28.2 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release Profile of PETS-SLN-3

Time (hours)Cumulative Drug Release (%)
115 ± 2
228 ± 3
445 ± 4
865 ± 5
1278 ± 4
2492 ± 3

Data are presented as mean ± standard deviation (n=3).

Visualizations

Workflow for Preparation of PETS-based Solid Lipid Nanoparticles

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation Melt_PETS Melt PETS (>65°C) Add_Drug Add Drug to molten PETS Melt_PETS->Add_Drug Lipid_Phase Homogenous Lipid Phase Add_Drug->Lipid_Phase Pre_emulsion High-Shear Homogenization (Pre-emulsion) Lipid_Phase->Pre_emulsion Add Aqueous Phase Disperse_Surfactants Disperse Surfactant & Co-surfactant in Water Heat_Aqueous Heat to same temperature as Lipid Phase Disperse_Surfactants->Heat_Aqueous Aqueous_Phase Hot Aqueous Phase Heat_Aqueous->Aqueous_Phase Aqueous_Phase->Pre_emulsion Nano_emulsion Probe Sonication (Nanoemulsion) Pre_emulsion->Nano_emulsion Cooling Cooling in Ice Bath Nano_emulsion->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for the preparation of PETS-based SLNs.

Characterization and Analysis Workflow for PETS-based SLNs

G cluster_physicochemical Physicochemical Characterization cluster_release In Vitro Performance SLN_Dispersion PETS-SLN Dispersion DLS DLS/ELS Analysis SLN_Dispersion->DLS EE_DL Entrapment Efficiency & Drug Loading Analysis SLN_Dispersion->EE_DL Release_Study In Vitro Drug Release Study SLN_Dispersion->Release_Study Particle_Size Particle Size & PDI DLS->Particle_Size Zeta_Potential Zeta Potential DLS->Zeta_Potential EE_DL_Result EE & DL (%) EE_DL->EE_DL_Result Release_Profile Drug Release Profile Release_Study->Release_Profile

Caption: Characterization workflow for PETS-based SLNs.

Conclusion

This compound holds promise as a biocompatible and stable solid lipid for the formulation of SLNs and NLCs. The provided protocols offer a foundational framework for researchers to explore the potential of PETS in developing novel drug delivery systems. Further optimization of formulation parameters, such as drug-to-lipid ratio and surfactant concentration, is crucial for achieving desired nanoparticle characteristics and drug release profiles. The characterization techniques outlined are essential for ensuring the quality, stability, and in vitro performance of the developed PETS-based nanocarriers. Future in vivo studies will be necessary to ascertain the bioavailability and therapeutic efficacy of these formulations.

References

Application Notes and Protocols: Pentaerythrityl Tetrastearate for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa).[1][2] This property makes them highly effective for thermal energy storage (TES) applications.[3] Organic PCMs, such as paraffin (B1166041) waxes and fatty acid esters, are particularly attractive due to their chemical stability, congruent melting, and lack of supercooling.[1]

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol (B129877) and stearic acid, is a white, waxy solid with a high melting point.[4][5] While traditionally used as a lubricant, plasticizer, and emulsifier in various industries, its chemical structure and thermal properties suggest its potential as a novel solid-liquid PCM for medium-temperature thermal energy storage.[5][6][7] Applications for such materials are found in solar energy storage, building temperature regulation, and the production of "smart" textiles.[8] This document provides an overview of the properties of PETS and detailed protocols for its characterization as a PCM.

2.0 Physicochemical Properties

This compound is synthesized through the esterification of pentaerythritol with stearic acid.[7][9] It is a stable, non-toxic compound with a large molecular weight, making it suitable for applications where low volatility and high reliability are required.[4][7] Its insolubility in water and solubility in certain organic solvents are key characteristics for containment and compatibility considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 115-83-3[6][10][11]
Molecular Formula C₇₇H₁₄₈O₈[6][7][10]
Molecular Weight ~1202.0 g/mol [6][12][13]
Appearance White to off-white waxy solid, beads, or powder[4][6][10]
Density ~0.94 g/cm³[6][14]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and benzene.[4][4]

3.0 Thermal Performance and Characteristics

The suitability of a material as a PCM is primarily determined by its thermal properties, including its melting temperature, latent heat of fusion, and thermal stability over repeated cycles.[1] PETS exhibits a phase transition in a temperature range suitable for various medium-temperature applications.

Table 2: Thermal Properties of this compound as a PCM

PropertyValueReferences
Melting Point 60 - 66 °C[6][10][11][14]
Latent Heat of Fusion To be determined experimentally (see Protocol 5.1)
Thermal Conductivity To be determined experimentally
Thermal Stability Stable up to ~350 °C; decomposition begins around 400 °C.[4]

Note: The latent heat and thermal conductivity are critical parameters that must be precisely measured for specific batches of PETS using the protocols outlined below. The inherently low thermal conductivity of many organic PCMs is a known challenge that may be addressed by creating composites with higher conductivity materials.[8][15][16]

cluster_properties Core Properties of PETS cluster_suitability Suitability as a PCM cluster_applications Potential Applications P1 Melting Point (60-66 °C) S1 Effective Thermal Energy Storage P1->S1 P2 High Latent Heat (Potential) P2->S1 P3 Good Thermal Stability (up to 350°C) P3->S1 P4 Chemical Inertness P4->S1 A1 Solar Energy Systems S1->A1 A2 Smart Buildings (HVAC) S1->A2 A3 Thermal Management of Electronics S1->A3 A4 Smart Textiles S1->A4

Figure 1. Logical relationship of PETS properties for PCM applications.

4.0 Experimental Protocols

Accurate and reproducible characterization is essential for validating a PCM for any application.[17][18] The following protocols describe standard methods for evaluating the key thermal properties of PETS.

4.1 Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the phase change temperatures (melting and solidification points) and the latent heat of fusion of PETS.

Apparatus and Materials:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar).[19]

  • Hermetic aluminum pans and lids.

  • Crimping press for sealing pans.

  • Microbalance (accuracy ±0.01 mg).

  • This compound (PETS) sample.

  • High-purity inert gas (e.g., Nitrogen or Argon).

  • Reference materials for calibration (e.g., Indium, n-octadecane).[17]

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials in the temperature range of interest.[17][18]

  • Sample Preparation:

    • Weigh an empty aluminum pan and lid.

    • Place a small, representative sample of PETS (typically 5-10 mg) into the pan.[19]

    • Record the precise mass.

    • Hermetically seal the pan using the crimping press.

    • Prepare an identical empty, sealed pan to be used as a reference.[19]

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with the inert gas at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled, constant rate (a slow rate, such as 5 °C/min, is recommended for accurate results) to a temperature well above the melting point (e.g., 90 °C).[17][19]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same controlled rate.

    • Repeat the heating and cooling cycle at least twice to ensure reproducibility.

  • Data Analysis:

    • From the resulting heat flow vs. temperature curve (thermogram), determine the onset temperature, peak temperature, and end temperature of the melting and solidification peaks.

    • Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH_fusion) in J/g.

    • Similarly, integrate the solidification peak to determine the latent heat of solidification.

cluster_prep Preparation cluster_analysis Analysis cluster_results Results P1 Calibrate DSC with standards P2 Weigh 5-10 mg of PETS sample P1->P2 P3 Hermetically seal in aluminum pan P2->P3 A1 Place sample and reference in DSC cell P3->A1 A2 Heat/Cool at controlled rate (e.g., 5°C/min) A1->A2 A3 Record heat flow vs. temperature A2->A3 R1 Determine melting & solidification temps A3->R1 R2 Integrate peak area for Latent Heat (J/g) A3->R2

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

4.2 Protocol: Thermal Reliability and Stability Testing (Thermal Cycling)

Objective: To evaluate the long-term stability of PETS by assessing changes in its thermal properties after a large number of melt/freeze cycles.[20][21][22][23]

Apparatus and Materials:

  • Thermal cycling apparatus (e.g., temperature-controlled bath, oven, or thermoelectric device).[22][23]

  • Sealed vials or containers for the PETS sample.

  • PETS sample.

  • DSC instrument (for pre- and post-cycling analysis).

Procedure:

  • Initial Characterization: Perform a baseline DSC analysis on an initial, uncycled PETS sample as described in Protocol 4.1 to determine its initial melting point and latent heat of fusion.

  • Sample Encapsulation: Place a larger quantity of PETS into a sealed container suitable for repeated heating and cooling.

  • Thermal Cycling:

    • Place the container in the thermal cycling apparatus.

    • Subject the sample to repeated melt/freeze cycles. Each cycle consists of heating the sample to a temperature above its melting point and cooling it to a temperature below its solidification point.[23]

    • The temperature range should be chosen to ensure complete phase transition in each cycle.

    • Perform a large number of cycles (e.g., 100, 500, 1000) to simulate long-term use.[22]

  • Post-Cycling Analysis:

    • After the desired number of cycles, retrieve a small sample from the container.

    • Perform a DSC analysis on this cycled sample using the exact same conditions as the initial characterization.

    • Compare the melting temperature and latent heat of fusion of the cycled sample to the initial values.

  • Data Evaluation:

    • A significant change (e.g., >5-10%) in the melting point or a degradation in the latent heat of fusion indicates thermal instability.

    • Visually inspect the sample for any changes in color or signs of degradation.

cluster_workflow Start Start: Uncycled PETS Sample DSC1 1. Perform Initial DSC Analysis (T_melt, ΔH_fusion) Start->DSC1 Cycle 2. Subject Sample to N Cycles (e.g., 1000) of Melting/Freezing DSC1->Cycle DSC2 3. Perform Post-Cycle DSC Analysis Cycle->DSC2 Compare 4. Compare Pre- and Post-Cycle Results DSC2->Compare Stable Result: Thermally Stable (Minimal Change) Compare->Stable < 5% Change Unstable Result: Unstable (Significant Degradation) Compare->Unstable > 5% Change

Figure 3. Experimental workflow for the thermal cycling reliability test.

4.3 Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of PETS.

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA).

  • PETS sample (5-10 mg).

  • High-purity inert gas (Nitrogen) and an oxidative gas (Air or Oxygen).

  • Microbalance.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of PETS into the TGA sample pan.

  • Measurement:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition.[4] A weight loss of around 2.5% has been noted at 375 °C, with more significant decomposition beginning at 400 °C.[4]

5.0 Material Compatibility and Safety

Compatibility: PETS is generally stable and non-corrosive. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[24] Compatibility testing with potential container materials (e.g., aluminum, stainless steel, polymers) is recommended for specific applications, especially under prolonged thermal cycling.

Safety:

  • PETS is considered safe and non-toxic for its intended applications in cosmetics and other industries.[7]

  • Standard laboratory personal protective equipment (PPE), such as safety goggles and gloves, should be worn when handling the material.[24]

  • Avoid inhalation of dust if handling the powdered form.

  • Under fire conditions, PETS may decompose and emit toxic fumes; use appropriate extinguishing media like water spray, dry chemical, or foam.[24]

References

Application Notes and Protocols for Pentaerythrityl Tetrastearate in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a versatile tetraester of pentaerythritol (B129877) and stearic acid, widely utilized in the cosmetic and pharmaceutical industries. Its primary functions in formulations include acting as a thickener, stabilizer, and emollient.[1] In oil-in-water (O/W) emulsions, PETS contributes to the formation of stable and aesthetically pleasing products, such as creams, lotions, and other topical drug delivery systems.[1] Its lipophilic nature allows it to orient at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets. Furthermore, PETS enhances the viscosity of the continuous phase, which further improves emulsion stability by impeding droplet movement.

These application notes provide a comprehensive overview of the emulsifying properties of this compound in O/W systems, complete with detailed experimental protocols for formulation and characterization.

Emulsifying Performance of this compound

The concentration of this compound in an oil-in-water emulsion significantly influences its physical properties, including droplet size, polydispersity index (PDI), viscosity, and stability against creaming. The following table summarizes the typical effects observed when varying the concentration of PETS in a model O/W emulsion system.

PETS Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Creaming Index (%) after 24h
1.08500.45150015
2.56200.3235008
5.04500.257800< 2
7.53800.2112500< 1
10.03500.1818000< 1

This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific oil phase, processing parameters, and other excipients used in the formulation.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

This protocol outlines the preparation of a stable O/W emulsion using a hot homogenization method, which is suitable for incorporating solid lipid emulsifiers like PETS.

Materials:

  • This compound (PETS)

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Purified Water

  • Preservative (optional, e.g., Phenoxyethanol)

  • Co-emulsifier (optional, e.g., Polysorbate 80)

Equipment:

  • Beakers

  • Hot plate with magnetic stirrer

  • High-shear homogenizer (e.g., rotor-stator type)

  • Water bath

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine the desired amount of this compound and the oil phase.

    • If a co-emulsifier is used, add it to this mixture.

    • Heat the oil phase to 75-80°C on a hot plate with gentle stirring until all components are completely melted and homogenous.

  • Aqueous Phase Preparation:

    • In a separate beaker, heat the purified water to 75-80°C.

    • If a preservative is used, add it to the heated water and stir until dissolved.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a low speed.

    • Once the addition is complete, increase the homogenization speed to a higher setting (e.g., 5,000-10,000 rpm) and continue for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to a water bath for cooling while continuing to stir at a low speed to ensure uniformity and prevent phase separation as the PETS solidifies.

    • Continue stirring until the emulsion reaches room temperature.

Protocol 2: Characterization of the O/W Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a constant temperature (e.g., 25°C).

    • Perform at least three measurements and report the average values.

2. Viscosity Measurement:

  • Technique: Rotational Viscometry.

  • Procedure:

    • Place an appropriate amount of the emulsion in the viscometer cup.

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior.

3. Emulsion Stability Assessment (Creaming Index):

  • Procedure:

    • Pour a known volume of the emulsion into a graduated cylinder or test tube and seal it.

    • Store the sample at a controlled temperature (e.g., 25°C or 40°C) and observe it at regular intervals (e.g., 1, 24, 48 hours, and weekly).

    • Measure the height of the cream layer (Hc) that may form at the top and the total height of the emulsion (Ht).

    • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / Ht) x 100

Visualizations

Emulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil Oil heat_oil Heat to 75-80°C & Mix oil->heat_oil pets Pentaerythrityl Tetrastearate pets->heat_oil homogenize High-Shear Homogenization heat_oil->homogenize Hot Oil Phase water Water heat_water Heat to 75-80°C water->heat_water preservative Preservative (optional) preservative->heat_water heat_water->homogenize Hot Aqueous Phase cool Cooling with Gentle Stirring homogenize->cool final_emulsion Stable O/W Emulsion cool->final_emulsion

Caption: Workflow for O/W Emulsion Preparation.

Emulsion_Characterization_Logic cluster_analysis Characterization Methods cluster_results Measured Properties start O/W Emulsion Sample dls Dynamic Light Scattering (DLS) start->dls viscometry Rotational Viscometry start->viscometry stability Stability Assessment start->stability droplet_size Droplet Size & PDI dls->droplet_size viscosity Viscosity viscometry->viscosity creaming_index Creaming Index stability->creaming_index

Caption: Emulsion Characterization Logic Diagram.

References

Application Notes and Protocols for Pentaerythrityl Tetrastearate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid, functioning as a versatile ingredient in topical formulations.[1][2] It is primarily utilized as a thickening agent, emulsion stabilizer, and emollient to enhance the texture, stability, and sensory properties of creams, lotions, and ointments.[1] Its non-greasy and non-comedogenic nature makes it suitable for a wide range of skin types.[1] This document provides detailed application notes and protocols for the effective incorporation of this compound into topical formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its successful incorporation into topical formulations.

PropertyValueReference
INCI Name This compound[3]
CAS Number 115-83-3[1]
Appearance White to off-white, waxy solid (powder or beads)[1]
Melting Point 60-66 °C[1]
Solubility Soluble in ethanol (B145695) and benzene; Slightly soluble in water

Key Functions in Topical Formulations

This compound offers multiple benefits in the formulation of topical products:

  • Viscosity Modifier: It significantly increases the viscosity of the oil phase, contributing to a richer and more substantive feel of the final product.

  • Emulsion Stabilizer: By thickening the oil phase, it helps to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing phase separation.[1]

  • Emollient: It forms a non-occlusive film on the skin, providing a smooth and lubricious feel without being greasy.[1]

  • Texture Enhancer: It contributes to a desirable sensory profile, imparting a creamy and luxurious texture to formulations.[1]

Recommended Use Levels

The concentration of this compound should be optimized based on the desired viscosity and sensory characteristics of the final formulation.

Formulation TypeRecommended Use Level (%)
Lotions1.0 - 3.0
Creams2.0 - 7.0
Ointments3.0 - 10.0
Anhydrous Systems1.0 - 15.0

Note: While some sources suggest that this compound can be used in cosmetics at concentrations up to 55%, this is not typical for standard topical formulations and may be reserved for specialized applications.[1] For its PEGylated derivative, PEG-150 this compound, the maximum reported use concentrations are up to 5% in rinse-off products and 1.8% in leave-on products.[4][5][6]

Experimental Protocols

General Protocol for Incorporating this compound into an Oil-in-Water (O/W) Emulsion

This protocol outlines the standard procedure for incorporating this compound into a typical cream or lotion formulation.

Materials and Equipment:

  • This compound

  • Oil phase ingredients (e.g., emollients, fatty alcohols, oil-soluble actives)

  • Water phase ingredients (e.g., deionized water, humectants, water-soluble actives, preservatives)

  • Emulsifier(s)

  • Heating and stirring equipment (e.g., water bath, hot plate with magnetic stirrer, overhead propeller mixer)

  • Homogenizer (optional, for smaller particle size and improved stability)

  • Beakers and other standard laboratory glassware

  • Thermometer

Procedure:

  • Oil Phase Preparation:

    • Combine all oil-soluble ingredients, including this compound, in a suitable beaker.

    • Heat the oil phase to 70-75°C, ensuring it is above the melting point of this compound and any other solid ingredients.

    • Stir the oil phase gently until all components are completely melted and the phase is uniform.

  • Water Phase Preparation:

    • In a separate beaker, combine all water-soluble ingredients.

    • Heat the water phase to 70-75°C. Stir until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the water phase while stirring continuously with a suitable mixer.

    • Maintain the temperature at 70-75°C during the addition.

    • Increase the mixing speed for a few minutes to form a coarse emulsion.

  • Homogenization (Optional):

    • For a finer emulsion and enhanced long-term stability, homogenize the mixture while it is still hot.

  • Cooling:

    • Begin to cool the emulsion while stirring gently.

    • Incorporate any temperature-sensitive ingredients (e.g., fragrances, certain actives) when the temperature drops below 40°C.

  • Final Adjustments:

    • Adjust the pH of the formulation as required.

    • Add a preservative system if not already included in the water phase.

    • Continue to stir until the formulation has cooled to room temperature and is uniform.

Visual Workflow for O/W Emulsion Preparation

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation cluster_emulsification Emulsification & Cooling Oil_Ingredients Combine Oil-Soluble Ingredients (including this compound) Heat_Oil Heat to 70-75°C Oil_Ingredients->Heat_Oil Melt_Oil Stir until Uniform Heat_Oil->Melt_Oil Combine Add Oil Phase to Water Phase (with continuous stirring) Melt_Oil->Combine Water_Ingredients Combine Water-Soluble Ingredients Heat_Water Heat to 70-75°C Water_Ingredients->Heat_Water Dissolve_Water Stir until Dissolved Heat_Water->Dissolve_Water Dissolve_Water->Combine Homogenize Homogenize (Optional) Combine->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool Add_Actives Add Heat-Sensitive Ingredients (<40°C) Cool->Add_Actives Final_Product Final Formulation Add_Actives->Final_Product

Caption: Workflow for incorporating this compound into an O/W emulsion.

Formulation Considerations

  • Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, as with any new formulation, it is crucial to conduct stability testing to ensure compatibility with all components, especially with high concentrations of electrolytes or certain active ingredients.

  • Impact on Texture: The final texture of the formulation will depend on the concentration of this compound, the emulsifier system used, and the overall composition of the oil phase. Experimentation is recommended to achieve the desired sensory profile.

  • Crystallization: Due to its high melting point, improper cooling can lead to the crystallization of this compound. A controlled and gradual cooling process with continuous, gentle stirring is recommended to ensure a smooth and homogenous final product.

Safety and Regulatory Information

  • Safety: this compound is considered a safe and non-toxic ingredient for use in cosmetic and personal care products.[1] It has been shown to be non-irritating and non-sensitizing to the skin.[1]

  • Regulatory Status: this compound is listed on major international cosmetic ingredient inventories.

Logical Relationship in Formulation Development

The following diagram illustrates the key relationships to consider when formulating with this compound.

G PETS_Conc This compound Concentration Viscosity Desired Viscosity PETS_Conc->Viscosity Sensory Target Sensory Profile PETS_Conc->Sensory Stability Emulsion Stability PETS_Conc->Stability Final_Product Final Product Attributes Viscosity->Final_Product Sensory->Final_Product Stability->Final_Product Oil_Phase Oil Phase Composition Oil_Phase->Viscosity Oil_Phase->Sensory Emulsifier Emulsifier System Emulsifier->Stability Process_Params Processing Parameters (Heating, Cooling, Homogenization) Process_Params->Sensory Process_Params->Stability

Caption: Key formulation parameters influencing final product attributes.

References

Application Notes and Protocols for the Quantification of Pentaerythrityl Tetrastearate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid, widely utilized across various industries for its properties as a lubricant, stabilizer, and viscosity-increasing agent. In the pharmaceutical and cosmetic sectors, it is incorporated into formulations such as creams, lotions, and ointments to provide desirable textural characteristics and stability. In the polymer industry, PETS serves as an internal and external lubricant and a mold release agent, particularly in engineering plastics like polycarbonate. Given its diverse applications and the necessity to control its concentration for quality and safety, robust and validated analytical methods for the quantification of PETS in complex matrices are essential.

This document provides detailed application notes and experimental protocols for the determination of this compound in cosmetic emulsions and polymer matrices using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical methodology for PETS quantification is largely dependent on the matrix composition and the required sensitivity.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is well-suited for the analysis of non-volatile, high molecular weight compounds like PETS that lack a strong UV chromophore. ELSD provides a universal detection mechanism based on the light scattering of the analyte particles after nebulization and solvent evaporation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For high molecular weight esters like PETS, derivatization or high-temperature GC techniques may be necessary to ensure sufficient volatility for analysis.

Application Note 1: Quantification of this compound in Cosmetic Creams and Lotions by HPLC-ELSD

Scope

This method describes the quantification of this compound in complex cosmetic emulsion matrices such as creams and lotions using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD).

Principle

The cosmetic sample is subjected to an extraction procedure to isolate the lipophilic components, including PETS. The extract is then analyzed by reversed-phase HPLC. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The eluting analyte is detected by an ELSD, which provides a response proportional to the mass of the analyte.

Experimental Protocol

3.1. Reagents and Materials

  • This compound (PETS) reference standard (>98% purity)

  • HPLC grade Methanol

  • HPLC grade Dichloromethane (DCM)

  • HPLC grade Tetrahydrofuran (THF)

  • HPLC grade Water

  • 0.45 µm Syringe filters (PTFE)

3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3.3. Sample Preparation: Ultrasound-Assisted Extraction

  • Accurately weigh approximately 1 g of the cosmetic cream or lotion into a 50 mL centrifuge tube.

  • Add 20 mL of a Dichloromethane:Methanol (2:1, v/v) mixture.

  • Vortex for 1 minute to disperse the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean flask.

  • Repeat the extraction process (steps 2-6) on the residue with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 10 mL of Tetrahydrofuran (THF).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Tetrahydrofuran (THF)

  • Gradient Elution:

    • 0-5 min: 90% B

    • 5-20 min: Linear gradient to 100% B

    • 20-30 min: 100% B

    • 30.1-35 min: Return to 90% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min

3.5. Quantification

Prepare a series of calibration standards of PETS in THF (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL). Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The concentration of PETS in the sample is determined by interpolation from this calibration curve.

Data Presentation
ParameterValueReference
Linearity Range0.05 - 1.0 mg/mLAdapted from similar analyses
Correlation Coefficient (r²)> 0.995Expected performance
Limit of Detection (LOD)~0.02 mg/mLExpected performance
Limit of Quantification (LOQ)~0.05 mg/mLExpected performance
Recovery95 - 105%Expected performance
Relative Standard Deviation (RSD)< 5%Expected performance

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis weigh Weigh Sample extract Ultrasound-Assisted Extraction weigh->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate filter Filter evaporate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for PETS quantification in cosmetics by HPLC-ELSD.

Application Note 2: Quantification of this compound in Polycarbonate by Non-Aqueous Reversed-Phase HPLC-ELSD

Scope

This method details the quantification of this compound in a polycarbonate (PC) matrix using a non-aqueous reversed-phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (NARP-HPLC-ELSD).

Principle

The polycarbonate sample is dissolved in a suitable organic solvent, and the polymer is subsequently precipitated, leaving the PETS in the supernatant. The extract is then analyzed by NARP-HPLC-ELSD.

Experimental Protocol

3.1. Reagents and Materials

  • This compound (PETS) reference standard (>98% purity)

  • HPLC grade Dichloromethane (DCM)

  • HPLC grade Methanol

  • HPLC grade Isopropanol (IPA)

  • 0.45 µm Syringe filters (PTFE)

3.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3.3. Sample Preparation

  • Accurately weigh approximately 0.5 g of the polycarbonate sample into a 50 mL beaker.

  • Add 10 mL of Dichloromethane to dissolve the sample.

  • Slowly add 20 mL of Methanol while stirring to precipitate the polycarbonate.

  • Allow the precipitate to settle, then filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.4. Chromatographic Conditions

  • Column: C8 reversed-phase column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Methanol

    • B: Isopropanol

  • Gradient Elution:

    • 0-10 min: Linear gradient from 100% A to 100% B

    • 10-15 min: 100% B

    • 15.1-20 min: Return to 100% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas (Nitrogen) Flow Rate: 1.2 L/min

3.5. Quantification

Prepare calibration standards of PETS in a 1:2 (v/v) mixture of DCM and Methanol (e.g., 0.05, 0.1, 0.15, 0.2 mg/mL). Construct a calibration curve by plotting peak area versus concentration.

Data Presentation
ParameterValue
Linearity Range0.05 - 0.2 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 mg/mL
Recovery100 - 101%
Relative Standard Deviation (RSD)1.6%

Workflow Diagram

NARP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis NARP-HPLC-ELSD Analysis weigh Weigh PC Sample dissolve Dissolve in DCM weigh->dissolve precipitate Precipitate with Methanol dissolve->precipitate filter Filter Supernatant precipitate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for PETS quantification in polycarbonate by NARP-HPLC-ELSD.

Application Note 3: Quantification of this compound in Food Contact Plastics by Gas Chromatography-Mass Spectrometry (GC-MS)

Scope

This method outlines the determination of this compound migration from plastic food contact materials into food simulants using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The plastic material is exposed to a food simulant under conditions representative of its intended use, according to Commission Regulation (EU) No 10/2011.[1][2][3][4] The food simulant is then extracted, and the extract is analyzed by GC-MS. Due to the high molecular weight and low volatility of PETS, a high-temperature GC method is employed.

Experimental Protocol

3.1. Reagents and Materials

  • This compound (PETS) reference standard (>98% purity)

  • GC grade n-Hexane

  • GC grade Isooctane

  • Food Simulants (as per Regulation (EU) No 10/2011, e.g., 95% Ethanol for fatty foods)

  • Anhydrous Sodium Sulfate (B86663)

3.2. Instrumentation

  • Gas Chromatograph with a temperature-programmable oven and a cool on-column or PTV injector

  • Mass Spectrometric Detector (MSD)

  • High-temperature capillary column (e.g., 15 m x 0.25 mm, 0.1 µm film thickness, stable up to 400°C)

3.3. Migration Testing

  • Cut the plastic sample into test specimens of known surface area (e.g., 1 dm²).

  • Immerse the specimen in a known volume of the selected food simulant (e.g., 100 mL of 95% Ethanol).

  • Perform the migration test under the appropriate time and temperature conditions as specified in Regulation (EU) No 10/2011 (e.g., 10 days at 60°C).

  • After exposure, remove the plastic specimen and allow the food simulant to cool to room temperature.

3.4. Sample Preparation

  • Transfer a known volume of the food simulant (e.g., 50 mL) to a separatory funnel.

  • Add 20 mL of n-Hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction with another 20 mL of n-Hexane.

  • Combine the hexane (B92381) extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.5. GC-MS Conditions

  • Injector: Cool on-column, 50°C, ramped to 380°C at 200°C/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 25°C/min to 380°C

    • Hold at 380°C for 10 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • MSD Transfer Line: 350°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for PETS (e.g., fragments from the stearate (B1226849) chain).

3.6. Quantification

Prepare calibration standards of PETS in n-Hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Data Presentation
ParameterValueReference
Linearity Range0.1 - 10 µg/mLAdapted from similar analyses
Correlation Coefficient (r²)> 0.99Expected performance
Limit of Detection (LOD)~0.05 µg/mLExpected performance
Limit of Quantification (LOQ)~0.1 µg/mLExpected performance
Recovery90 - 110%Expected performance
Relative Standard Deviation (RSD)< 10%Expected performance

Logical Relationship Diagram

GCMS_Logic cluster_migration Migration Testing cluster_analysis GC-MS Analysis sample_prep Prepare Plastic Sample immersion Immerse in Food Simulant sample_prep->immersion exposure Expose (Time & Temp) immersion->exposure collection Collect Simulant exposure->collection extraction Liquid-Liquid Extraction collection->extraction concentration Concentrate Extract extraction->concentration injection GC-MS Injection concentration->injection quantification Quantification injection->quantification

Caption: Logical flow for PETS migration analysis from food contact plastics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentaerythrityl Tetrastearate (PETS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to improve the synthesis yield of Pentaerythrityl Tetrastearate (PETS).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (PETS)?

A1: The most common method for synthesizing PETS is the direct esterification of pentaerythritol (B129877) with stearic acid.[1][2] This reaction involves combining the two reactants, typically in the presence of a catalyst at elevated temperatures, to form the tetraester and water as a byproduct.[2]

Q2: What is the chemical equation for the synthesis of PETS?

A2: The reaction involves one mole of pentaerythritol reacting with four moles of stearic acid, as shown in the following equation:

C(CH₂OH)₄ + 4 C₁₇H₃₅COOH → C(CH₂OOCC₁₇H₃₅)₄ + 4 H₂O[2]

Q3: Why is a catalyst necessary for this reaction?

A3: The esterification of pentaerythritol is slow due to significant steric hindrance from its four hydroxyl groups.[3][4] A catalyst is required to increase the reaction rate and allow the synthesis to proceed at a reasonable pace and temperature.[2] Common catalysts include acid catalysts (e.g., p-toluenesulfonic acid), organometallic compounds, and metal oxides like zinc oxide.[2][3][5]

Q4: Why is water removal important during the synthesis?

A4: The esterification reaction is reversible. According to Le Chatelier's principle, the continuous removal of water, a byproduct, is crucial to shift the reaction equilibrium towards the formation of the ester product.[2] This step is essential for driving the reaction to completion and achieving a high yield.[6] Water is typically removed by distillation, often under a vacuum.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My esterification reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: A low yield can be attributed to several factors, primarily an incomplete reaction or the presence of side reactions.[7] Consider the following troubleshooting steps:

  • Incomplete Water Removal: Ensure your system (e.g., Dean-Stark trap or vacuum distillation setup) is efficiently removing water as it forms.[2][6] Any residual water can inhibit the forward reaction.

  • Suboptimal Molar Ratio: The stoichiometry is 4 moles of stearic acid to 1 mole of pentaerythritol. Using a slight excess of stearic acid (e.g., a molar ratio of 4.4:1 to 5:1) can help drive the reaction to completion.[6][8]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Esterification of pentaerythritol can be slow due to steric hindrance.[3][4] Monitor the reaction's progress by measuring the acid value; the reaction is considered complete when the acid value is low and stable (e.g., < 5 mg KOH/g).[7] Typical reaction temperatures range from 150°C to 220°C.[2][6]

  • Catalyst Inactivity: The catalyst may be inefficient or used in an insufficient amount. Ensure the catalyst is active and used at an appropriate concentration, typically 0.2% to 1.2% by weight of the reactants.[4][8]

Issue 2: High Acid Value in the Final Product

Question: The acid value of my purified PETS is too high. What does this indicate and how can I fix it?

Answer: A high acid value indicates the presence of unreacted stearic acid in your final product.[9] This points to an incomplete esterification reaction.

  • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to ensure all the stearic acid is consumed.[9]

  • Improve Water Removal: As mentioned, efficient water removal is critical to drive the reaction forward and consume the remaining acid.[2]

  • Purification Issues: Traditional purification methods involving alkali washing to remove excess acid can lead to emulsification and difficult layer separation, which in turn can reduce product yield.[3][4] Post-reaction, filtering with diatomite or activated carbon can be used before product finishing.[3]

Issue 3: Product Discoloration

Question: The final PETS product has a yellow or dark color. What causes this and how can I obtain a white product?

Answer: Discoloration is often caused by oxidation or thermal degradation of the reactants or product at high temperatures.[10]

  • Temperature Control: Avoid excessively high reaction temperatures. While higher temperatures increase the reaction rate, they also increase the risk of side reactions that produce colored impurities.[2][10]

  • Use an Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as a nitrogen blanket, minimizes oxidation.[6][7] Many protocols initiate the process by purging the reactor with N₂.[4]

  • Decolorization Step: After the reaction is complete, the product can be treated with activated carbon or diatomite followed by filtration to remove colored impurities.[3][4][10]

Data Presentation: Reaction Parameters

The following table summarizes various reaction conditions reported for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Reactants Pentaerythritol, Stearic AcidPentaerythritol, Stearic AcidPentaerythritol, Stearic Acid
Molar Ratio (Stearic Acid:Pentaerythritol) 4.7 : 1[8]1 : 5-8 (by weight)[5]4.4:1 to 5:1[6]
Catalyst SnCl₂@HZSM-5 (1.2 wt%)[8]Zinc Oxide[5]p-toluenesulfonic acid[2]
Temperature Profile 105°C[8]115-165°C (multi-step)[3][4]150-200°C[2]
Pressure / Atmosphere Not specifiedVacuum (0.01-0.09 mpa)[3][4]Distillation (for water removal)[2]
Reaction Time 3 hours[8]~4-5 hours (multi-step)[4]Not specified (until completion)
Reported Yield / Conversion 96.5% Yield[8]>98% Yield[4]Not specified

Experimental Protocols

Standard Laboratory Protocol for PETS Synthesis

This protocol is a generalized procedure based on common direct esterification methods.[2][3][4][7]

  • Reactant Charging:

    • Charge the calculated amount of stearic acid into a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

    • Heat the stearic acid with stirring until it is completely molten.

    • Slowly add the pentaerythritol and the chosen catalyst (e.g., 0.5% p-toluenesulfonic acid by weight of reactants) to the molten stearic acid.

  • Inerting the System:

    • Purge the reaction system with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.[7]

  • Esterification Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 160-200°C) while stirring vigorously.

    • Continuously collect the water byproduct in the Dean-Stark trap.

    • Monitor the reaction's progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the amount of collected water approaches the theoretical amount and the acid value drops to a stable, low level (e.g., < 5 mg KOH/g).

  • Purification:

    • Once the reaction is complete, cool the mixture to approximately 90-100°C.

    • If an acid catalyst was used, it can be neutralized with a slight excess of a basic solution (e.g., Na₂CO₃ solution). Note: This can cause emulsification issues.[3][4]

    • Alternatively, for non-acidic catalysts, add activated carbon (1-2% by weight) to the molten product and stir for 30-60 minutes for decolorization.[3]

    • Filter the hot mixture through a bed of filter aid (e.g., Celite or diatomaceous earth) to remove the catalyst and activated carbon.[3][4]

    • The resulting filtrate is the purified this compound, which will solidify upon cooling.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification reactants Charge Reactants (Pentaerythritol, Stearic Acid) catalyst Add Catalyst reactants->catalyst purge Purge with Nitrogen catalyst->purge heat Heat to 160-200°C purge->heat esterify Esterification & Water Removal heat->esterify monitor Monitor Acid Value esterify->monitor cool Cool Mixture monitor->cool Reaction Complete neutralize Neutralize / Decolorize cool->neutralize filter Hot Filtration neutralize->filter product Final Product (PETS) filter->product G start Low Yield Issue check_water Is water removal efficient? start->check_water check_ratio Is molar ratio correct? (Excess Acid) check_water->check_ratio Yes improve_vacuum Improve vacuum or Dean-Stark setup check_water->improve_vacuum No check_conditions Are time and temp sufficient? check_ratio->check_conditions Yes adjust_ratio Adjust to slight excess of stearic acid check_ratio->adjust_ratio No check_catalyst Is catalyst active and sufficient? check_conditions->check_catalyst Yes increase_time_temp Increase reaction time or temperature check_conditions->increase_time_temp No replace_catalyst Check catalyst amount or use fresh catalyst check_catalyst->replace_catalyst No end_node Yield Improved check_catalyst->end_node Yes improve_vacuum->end_node adjust_ratio->end_node increase_time_temp->end_node replace_catalyst->end_node

References

Technical Support Center: Purification of Pentaerythrityl Tetrastearate (PETS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pentaerythrityl Tetrastearate (PETS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of PETS.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

1. Problem: The final PETS product has a yellow or brownish tint.

  • Question: Why does my purified this compound have a color, and how can I remove it?

  • Answer: The yellowish or brownish discoloration in PETS is typically due to the formation of color impurities during the high-temperature esterification synthesis. These impurities can be challenging to remove.

    Troubleshooting Steps:

    • Activated Carbon Treatment: A common method to remove color impurities is by treating the PETS solution with activated carbon. The large surface area of activated carbon allows it to adsorb the color bodies.[1][2][3]

    • Recrystallization: Multiple recrystallizations may be necessary to achieve a colorless product. The choice of solvent is critical for effective purification.

    • Chromatography: While less common for bulk purification, column chromatography can be effective in removing colored impurities.

2. Problem: Low yield after recrystallization.

  • Question: I am losing a significant amount of my this compound during recrystallization. What are the possible reasons, and how can I improve the yield?

  • Answer: Low recovery after recrystallization can be attributed to several factors, primarily related to the choice of solvent and the cooling process.

    Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve PETS completely at an elevated temperature but have very low solubility at room temperature or below. If the solubility of PETS in the cold solvent is too high, a significant portion will remain in the mother liquor.

    • Solvent Volume: Using an excessive volume of solvent will result in a lower yield as the solution may not become saturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

3. Problem: The crude PETS contains unreacted starting materials.

  • Question: How can I remove unreacted pentaerythritol (B129877) and stearic acid from my crude this compound?

  • Answer: Unreacted starting materials are common impurities in the synthesis of PETS.[4][5] Their removal is essential to achieve high purity.

    Troubleshooting Steps:

    • Washing: Unreacted stearic acid can be removed by washing the crude product with a dilute basic solution, such as aqueous sodium bicarbonate, to form a water-soluble salt. Pentaerythritol has some solubility in water and can be removed by washing with hot water.

    • Recrystallization: A well-chosen recrystallization solvent will selectively crystallize the desired PETS, leaving the more soluble starting materials in the mother liquor.

    • Column Chromatography: Silica (B1680970) gel column chromatography can effectively separate the nonpolar PETS from the more polar unreacted pentaerythritol and stearic acid.

4. Problem: Presence of partially esterified products.

  • Question: My analysis shows the presence of mono-, di-, and tri-stearate esters of pentaerythritol in my final product. How can I remove these?

  • Answer: The presence of partially esterified products is a common challenge due to the four reactive hydroxyl groups on pentaerythritol. Their separation can be difficult due to their similar chemical properties to the desired tetraester.

    Troubleshooting Steps:

    • Fractional Recrystallization: This technique involves multiple recrystallization steps, where the fractions are collected and analyzed separately. The different solubilities of the partially and fully substituted esters can be exploited for separation.

    • Column Chromatography: A carefully optimized chromatographic separation on silica gel, potentially using a gradient elution system, can separate the different esters based on their polarity. The tetraester, being the least polar, will elute first.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

The most common impurities include:

  • Unreacted starting materials: Pentaerythritol and Stearic Acid.[4][5]

  • Partially substituted esters: Pentaerythrityl mono-, di-, and tri-stearate.

  • Color impurities formed during synthesis.[1][2][3]

  • Catalyst residues from the esterification reaction.

2. What is a good starting point for selecting a recrystallization solvent for PETS?

Given the long alkyl chains of the stearate (B1226849) groups, PETS is a nonpolar molecule. Therefore, good solvents for recrystallization are likely to be nonpolar or moderately polar organic solvents. Some potential solvent systems to investigate include:

  • Single Solvents: Acetone, ethanol, isopropanol, ethyl acetate, or hexane.

  • Solvent Mixtures: Acetone/hexane or ethanol/water mixtures. A systematic approach to solvent screening is recommended to find the optimal system for your specific crude product.

3. How can I monitor the purity of my this compound during the purification process?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample and to identify and quantify impurities. A non-aqueous reversed-phase HPLC method is often suitable for non-volatile compounds like PETS.

  • Acid Value Titration: This method quantifies the amount of free stearic acid remaining in the product. A low acid value is indicative of high purity.[1]

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

Experimental Protocols

Protocol 1: Purification of PETS by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude PETS. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with significant crystal formation upon cooling.

  • Dissolution: Place the crude PETS in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude PETS) to the hot solution. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry completely on the filter paper or in a desiccator.

Quantitative Data

ParameterCrude PETS (Typical)Purified PETS (Target)
Appearance Yellowish to brownish solidWhite to off-white solid
Acid Value (mg KOH/g) > 5< 1
Purity (by HPLC) 85-95%> 99%
Melting Point Broad rangeSharp, defined range

Visualizations

Purification_Workflow Crude_PETS Crude Pentaerythrityl Tetrastearate Dissolution Dissolve in Hot Solvent Crude_PETS->Dissolution Decolorization Activated Carbon Treatment Dissolution->Decolorization If colored Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Impurities Insoluble Impurities & Activated Carbon Hot_Filtration->Impurities Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Mother_Liquor Soluble Impurities in Mother Liquor Isolation->Mother_Liquor Pure_PETS Pure Pentaerythrityl Tetrastearate Drying->Pure_PETS

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue? Color Product is Colored? Start->Color Low_Yield Low Yield? Start->Low_Yield Impurity Residual Impurities? Start->Impurity Color->Low_Yield No Carbon Use Activated Carbon Color->Carbon Yes Low_Yield->Impurity No Check_Solvent Optimize Solvent System Low_Yield->Check_Solvent Yes Impurity->Start No Wash Perform Aqueous Wash Impurity->Wash Yes (Acidic/Basic) Chromatography Consider Column Chromatography Impurity->Chromatography Yes (Neutral) Recrystallize_Again Re-recrystallize Carbon->Recrystallize_Again Slow_Cooling Ensure Slow Cooling Check_Solvent->Slow_Cooling

Caption: Decision tree for troubleshooting common issues in PETS purification.

References

Preventing degradation of Pentaerythrityl Tetrastearate at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythrityl Tetrastearate (PETS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of PETS during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound (PETS)?

This compound is known for its excellent thermal stability, making it suitable for high-temperature applications.[1][2] Thermogravimetric analysis (TGA) shows that PETS is stable with no significant weight loss up to approximately 350°C. Noticeable degradation typically begins around 400°C.

Q2: What are the common signs of PETS degradation at high temperatures?

The primary signs of thermal degradation in PETS, particularly in the presence of oxygen, are:

  • Discoloration: The material may turn yellow or brown.[3]

  • Increased Viscosity and Gel Formation: This is due to polymerization reactions of degradation products.[3]

  • Changes in Acidity: The acid number may increase due to the cleavage of ester bonds.[3]

Q3: What is the main cause of PETS degradation at high temperatures?

The primary mechanism of degradation for PETS at elevated temperatures is thermo-oxidative degradation .[3][4] In the presence of oxygen, the ester molecules can oxidize, leading to the formation of free radicals. These radicals can then initiate chain reactions, causing the breakdown of the ester and the formation of various byproducts.

Q4: How can I prevent the thermal degradation of PETS?

Several strategies can be employed to prevent the thermal degradation of PETS:

  • Temperature Control: Maintain processing temperatures below the onset of thermal decomposition.

  • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and prevent thermo-oxidative degradation.[3]

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit the oxidative degradation pathways.[3][5][6]

Q5: What types of antioxidants are most effective for stabilizing PETS?

For polyol esters like PETS, the most effective antioxidants are generally:

  • Hindered Phenolic Antioxidants: These act as primary antioxidants by scavenging free radicals.[7]

  • Aminic Antioxidants: These are also very effective, particularly at higher temperatures.[5]

  • Phosphite-based Antioxidants: These are often used as secondary antioxidants in combination with primary antioxidants.[3]

A synergistic combination of primary and secondary antioxidants often provides the best protection.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Discoloration (Yellowing/Browning) Thermo-oxidative degradation due to exposure to oxygen at high temperatures.[3]1. Process under an inert atmosphere: Purge the reaction vessel with nitrogen or argon.[3]2. Lower the processing temperature: Even a small reduction can significantly decrease the rate of degradation.3. Add an appropriate antioxidant: Consider using a hindered phenolic or aminic antioxidant.[3][5]
Increased Viscosity or Gel Formation Polymerization of degradation byproducts initiated by free radicals.[3]1. Strict temperature control: Ensure the processing temperature does not exceed the recommended limits.2. Maintain an inert atmosphere: Prevent the formation of free radicals by excluding oxygen.3. Incorporate a free-radical scavenger: Use an effective antioxidant to terminate chain reactions.[5]
Increase in Acid Number Hydrolysis or oxidative cleavage of the ester bonds.[3]1. Ensure all components are dry: Moisture can contribute to the hydrolysis of the ester linkages.[3]2. Use a hydrolysis stabilizer if moisture is unavoidable. 3. Control the oxidative environment: Process under an inert atmosphere and/or use antioxidants.
Inconsistent Experimental Results Variations in raw material quality, processing conditions, or the presence of contaminants.1. Characterize incoming raw materials: Ensure consistency between batches.2. Calibrate all equipment: Verify the accuracy of temperature controllers and other instruments.3. Ensure thorough cleaning of equipment: Avoid cross-contamination from previous experiments.

Data Presentation

Table 1: Thermal Stability of Pentaerythrityl Esters
Pentaerythrityl Ester Decomposition Onset Temperature (°C) Notes
This compound (PETS)~350 - 400Stable at high temperatures.
Pentaerythrityl Tetrapelargonate> 220Degradation studied at 220°C.[5]
Pentaerythrityl Tetraricinoleate> 200Degradation noted above this temperature.[3]
Table 2: Effect of Antioxidants on the Thermal Stability of Polyol Esters (Qualitative)
Antioxidant Type Effectiveness Observations
Hindered Phenolic Antioxidants Effective, especially for long-term heat stability.[7]Can significantly delay the onset of oxidation.
Aminic Antioxidants Very effective, particularly at higher temperatures.[5]Can significantly reduce the formation of high-molecular-weight degradation products.[5]
Synergistic Blends (Phenolic + Phosphite) Often the most effective approach.[3]Provides comprehensive protection against different stages of oxidation.

Note: Specific quantitative data for the effect of antioxidants on this compound is limited in publicly available literature. The effectiveness is inferred from studies on similar polyol esters.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Evaluating the Thermal Stability of PETS with and without Antioxidants

Objective: To determine the onset temperature of decomposition for PETS and to quantify the improvement in thermal stability upon the addition of an antioxidant.

Materials:

  • This compound (PETS)

  • Antioxidant of choice (e.g., a hindered phenolic or aminic antioxidant)

  • TGA instrument

  • High-purity nitrogen gas (or air/oxygen for oxidative stability testing)

  • Analytical balance

  • Sample pans (e.g., aluminum or platinum)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PETS sample into a TGA sample pan.

    • For the stabilized sample, prepare a homogeneous mixture of PETS and the desired concentration of antioxidant (e.g., 0.1-1.0% w/w) before weighing.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Set the purge gas to nitrogen for inert atmosphere analysis or to air/oxygen for oxidative degradation studies, with a flow rate of 20-50 mL/min.

    • Program the temperature to ramp from ambient (e.g., 30°C) to a final temperature of 600°C at a heating rate of 10°C/min.

  • Data Acquisition:

    • Start the TGA run and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • Compare the onset temperatures of the unstabilized and stabilized PETS samples to quantify the improvement in thermal stability.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Identification of Thermal Degradation Products

Objective: To identify the chemical compounds produced during the thermal degradation of PETS.

Materials:

  • This compound (PETS)

  • Pyrolysis-GC/MS system

  • Helium carrier gas

  • Quartz sample tubes

Procedure:

  • Sample Preparation:

    • Place a small amount (e.g., 0.1-0.5 mg) of the PETS sample into a quartz pyrolysis tube.

  • Instrument Setup:

    • Set the pyrolysis temperature to a point above the decomposition temperature of PETS (e.g., 450°C or higher).

    • Set the GC oven temperature program to separate the expected degradation products (e.g., initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-550).

  • Data Acquisition:

    • Introduce the sample tube into the pyrolyzer.

    • Initiate the pyrolysis and GC/MS analysis.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • The identified compounds are the thermal degradation products of PETS. While specific data for PETS is scarce, for other polyol esters, degradation products include carboxylic acids and smaller ester fragments.[8]

Visualizations

thermal_degradation_pathway PETS This compound (PETS) Degradation Thermo-oxidative Degradation PETS->Degradation Initiated by High_Temp High Temperature (>350°C) High_Temp->Degradation Oxygen Oxygen (from air) Oxygen->Degradation Radicals Free Radicals Degradation->Radicals Forms Radicals->PETS Attacks more PETS molecules (Chain Reaction) Byproducts Degradation Byproducts (e.g., smaller esters, carboxylic acids) Radicals->Byproducts Leads to Discoloration Discoloration Byproducts->Discoloration Viscosity_Increase Viscosity Increase Byproducts->Viscosity_Increase Antioxidants Antioxidants (Phenolic, Aminic) Antioxidants->Radicals Scavenges troubleshooting_workflow Start Degradation Observed (e.g., Discoloration, Viscosity Increase) Check_Temp Is processing temperature above 350°C? Start->Check_Temp Lower_Temp Lower processing temperature Check_Temp->Lower_Temp Yes Check_Atmosphere Is an inert atmosphere (N2, Ar) being used? Check_Temp->Check_Atmosphere No Lower_Temp->Check_Atmosphere Implement_Inert Implement inert atmosphere processing Check_Atmosphere->Implement_Inert No Check_Antioxidant Is an antioxidant being used? Check_Atmosphere->Check_Antioxidant Yes Implement_Inert->Check_Antioxidant Add_Antioxidant Add a suitable antioxidant (e.g., hindered phenol, aminic) Check_Antioxidant->Add_Antioxidant No End Degradation Minimized Check_Antioxidant->End Yes Add_Antioxidant->End

References

Optimizing Pentaerythrityl Tetrastearate Concentration for Enhanced Lubrication: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the concentration of Pentaerythrityl Tetrastearate (PETS) for various lubrication applications. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound as a lubricant.

Problem Potential Cause Troubleshooting Steps
High Friction or Seizing Insufficient PETS concentration, leading to a breakdown of the lubricating film.- Gradually increase the PETS concentration in your formulation.- Ensure uniform dispersion of PETS within the base material.
Incompatibility with other formulation components.- Review the chemical compatibility of all ingredients.- Consider using a different grade of PETS or a co-lubricant.
Operating temperatures exceeding the thermal stability of the lubricant blend.- Verify the thermal stability of your formulation. PETS generally has good thermal stability but the overall blend is critical.[1]
Increased Wear Inadequate lubricant film strength due to low PETS concentration.- Increase the percentage of PETS to enhance the anti-wear properties.[1]- Analyze wear debris to understand the wear mechanism.
Abrasive particles in the system.- Implement proper filtration and cleaning protocols for your experimental setup.
Poor Surface Finish Uneven distribution of PETS, leading to inconsistent lubrication.- Improve mixing and dispersion techniques to ensure a homogenous blend.
Sub-optimal processing parameters (e.g., temperature, pressure).- Optimize processing conditions in conjunction with PETS concentration.
Tablet Sticking or Picking (Pharmaceutical) Insufficient lubrication at the die wall.- Increase the concentration of PETS, typically in the range of 0.25% to 2.0% w/w for tablet formulations.[2][3]- Optimize blending time to ensure proper coating of granules by the lubricant.
Over-lubrication leading to reduced tablet hardness and slower disintegration.- Decrease the PETS concentration or blending time.- Evaluate the effect on tablet hardness and friability.[4]

Frequently Asked Questions (FAQs)

1. What is this compound (PETS) and why is it used as a lubricant?

This compound (PETS) is a synthetic ester known for its excellent lubricating properties, high thermal stability, and superior dispersion capabilities.[1] It is widely used as a lubricant, processing aid, and anti-wear agent in various industries, including plastics, cosmetics, and pharmaceuticals.[5] Its structure allows it to form a protective film on surfaces, reducing friction and wear.[1]

2. What is the typical concentration range for PETS in lubrication applications?

The optimal concentration of PETS is highly dependent on the specific application, base material, and operating conditions.

  • Plastics Processing: In thermoplastics, PETS is used as both an internal and external lubricant. Concentrations can vary, but it's crucial to start with a lower concentration and incrementally increase it to find the optimal level for desired flow properties and mold release.[5]

  • Pharmaceutical Tablet Manufacturing: In tablet formulations, lubricants are typically used in concentrations ranging from 0.25% to 5.0% w/w.[6] For lubricants like stearates, a concentration between 0.25% and 1.0% w/w is common.[2] It is recommended to start with a low concentration (e.g., 0.5% w/w) and optimize based on tablet ejection force, hardness, and friability data.[4][7]

3. How does PETS concentration affect the coefficient of friction?

While specific quantitative data for PETS is limited in publicly available literature, the general principle for boundary lubricants like synthetic esters is that an increase in concentration will lead to a lower coefficient of friction up to a certain point. Beyond this optimal concentration, the effect may plateau or even slightly increase due to changes in the lubricant film's shear properties.

4. What are the signs of using too little or too much PETS in my experiment?

  • Too Little PETS (Under-lubrication): This can result in increased friction, higher operating temperatures, excessive wear, and in the case of tablet manufacturing, sticking to punches and dies.[1]

  • Too Much PETS (Over-lubrication): In polymer processing, this may lead to issues like screw slippage. In tableting, it can decrease tablet hardness, increase friability, and prolong disintegration and dissolution times.[4]

5. Are there any compatibility issues I should be aware of when using PETS?

PETS is generally compatible with a wide range of materials. However, like all synthetic esters, its performance can be affected by other additives in a formulation. It's important to consider the entire formulation and not just the lubricant in isolation. Hydrolysis can be a concern for ester-based lubricants in the presence of water, especially at elevated temperatures.[8]

Experimental Protocols

Determining Optimal Lubricant Concentration in Tablet Formulation

This protocol outlines a general procedure for optimizing the concentration of PETS in a direct compression tablet formulation.

Objective: To determine the concentration of PETS that minimizes tablet ejection force while maintaining acceptable tablet hardness and friability.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) and other excipients

  • This compound (PETS)

  • Tablet press instrumented with force sensors

  • Hardness tester

  • Friability tester

  • Blender (e.g., V-blender)

Methodology:

  • Formulation Preparation: Prepare several small batches of the final powder blend, each with a different concentration of PETS (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

  • Blending: For each batch, blend the API and other excipients (excluding the lubricant) for a predetermined time to ensure homogeneity. Then, add the PETS and blend for a shorter, controlled period (e.g., 2-5 minutes) to avoid over-lubrication.

  • Tablet Compression: Compress tablets from each batch using a tablet press. It is crucial to keep the compression force constant for all batches to allow for a direct comparison of the lubricant's effect.

  • Ejection Force Measurement: Record the peak ejection force for a statistically significant number of tablets from each batch.

  • Tablet Characterization:

    • Hardness: Measure the crushing strength of at least 10 tablets from each batch.

    • Friability: Determine the friability of a sample of tablets from each batch according to USP standards.

  • Data Analysis: Plot the average ejection force, tablet hardness, and friability as a function of PETS concentration. The optimal concentration will be the one that provides the lowest ejection force without compromising the mechanical integrity (hardness and friability) of the tablets.[7]

Workflow for Optimizing PETS Concentration in Tableting

G cluster_prep Formulation Preparation cluster_blend Blending cluster_compress Tablet Compression cluster_test Tablet Characterization cluster_analysis Data Analysis prep_api Weigh API and Excipients blend_main Blend API and Excipients prep_api->blend_main prep_pets Weigh PETS at varying concentrations (0.25%, 0.5%, 1.0%, 1.5%, 2.0%) blend_lub Add PETS and blend for short duration prep_pets->blend_lub blend_main->blend_lub compress Compress tablets at constant force blend_lub->compress measure_ejection Measure Ejection Force compress->measure_ejection test_hardness Hardness Testing compress->test_hardness test_friability Friability Testing compress->test_friability analyze Plot results vs. PETS concentration measure_ejection->analyze test_hardness->analyze test_friability->analyze optimize Determine Optimal Concentration analyze->optimize

Caption: Workflow for optimizing PETS concentration in a tablet formulation.

Evaluating Lubrication Performance using a Pin-on-Disk Tribometer

This protocol provides a method for quantifying the effect of PETS concentration on the coefficient of friction and wear.

Objective: To measure the coefficient of friction and wear rate of a lubricant formulation containing varying concentrations of PETS.

Materials and Equipment:

  • Pin-on-disk tribometer

  • Steel pins and disks (or other materials relevant to the application)

  • Base lubricant

  • This compound (PETS)

  • Ultrasonic bath for cleaning

  • Optical microscope or profilometer for wear scar analysis

Methodology:

  • Sample Preparation:

    • Thoroughly clean the pins and disks using a suitable solvent in an ultrasonic bath and dry them completely.

    • Prepare lubricant samples by dispersing different concentrations of PETS (e.g., 0.5%, 1%, 2%, 5% w/w) in the base lubricant. Ensure uniform dispersion.

  • Tribological Testing:

    • Mount a clean disk onto the tribometer stage and secure a pin in the holder.

    • Apply a small amount of the lubricant sample to the disk surface.

    • Set the test parameters (e.g., load, sliding speed, test duration) according to standard methods (e.g., ASTM G99) or to simulate the application's conditions.

    • Run the test and record the coefficient of friction in real-time.

  • Repeat for all Concentrations: Repeat the test for each prepared lubricant concentration, using a new, clean pin and a new track on the disk for each run to ensure data accuracy.

  • Wear Analysis:

    • After each test, clean the pin and disk to remove excess lubricant.

    • Measure the diameter or profile of the wear scar on the pin and/or the wear track on the disk using an optical microscope or profilometer.

    • Calculate the wear volume or wear rate based on the measurements.

  • Data Analysis: Plot the average steady-state coefficient of friction and the calculated wear rate as a function of PETS concentration to identify the optimal concentration for the tested conditions.

Logical Relationship of Lubrication Testing

G cluster_input Input Variables cluster_process Experimental Process cluster_output Output Metrics Concentration PETS Concentration TriboTest Tribological Test (e.g., Pin-on-Disk) Concentration->TriboTest Load Applied Load Load->TriboTest Speed Sliding Speed Speed->TriboTest CoF Coefficient of Friction TriboTest->CoF Wear Wear Rate TriboTest->Wear

Caption: Relationship between inputs and outputs in lubrication testing.

References

Technical Support Center: Troubleshooting Emulsion Instability with Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving emulsion instability issues when formulating with Pentaerythrityl Tetrastearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in emulsions?

This compound is a tetraester of pentaerythritol (B129877) and stearic acid. In emulsions, it primarily functions as a viscosity-increasing agent, stabilizer, and emollient.[1] Its binding properties contribute to the overall stability of cosmetic and pharmaceutical products.[1] It helps to create smooth, creamy consistencies in lotions and creams.[1]

Q2: My emulsion with this compound is showing signs of instability (e.g., creaming, phase separation). What are the initial steps to troubleshoot this?

When troubleshooting an unstable emulsion, a systematic approach is crucial. Begin by re-evaluating your formulation and processing parameters. Key areas to investigate include:

  • Concentration of this compound: Insufficient or excessive amounts can lead to instability.

  • Emulsifier System: The overall Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is critical for stability.

  • Processing Parameters: Homogenization speed, time, and temperature play a significant role in droplet size and uniformity.

  • pH of the Aqueous Phase: The pH can influence the interfacial properties of the emulsion.

  • Ingredient Compatibility: Interactions with other ingredients in your formulation may affect stability.

Q3: At what temperature should I incorporate this compound into my formulation?

This compound is a waxy solid with a melting point between 60-66°C.[1] Therefore, it should be incorporated into the oil phase and heated to a temperature above its melting point, typically in the range of 75-80°C, to ensure it is fully melted and can be properly dispersed. Both the oil and water phases are generally heated to this temperature range before emulsification.

Troubleshooting Guides

Issue 1: Creaming or Sedimentation

Symptoms: The dispersed phase (oil droplets in an O/W emulsion) rises to the top (creaming) or settles at the bottom (sedimentation). The emulsion appears non-homogenous but can often be redispersed by shaking.[2]

Logical Troubleshooting Workflow:

start Start: Creaming/Sedimentation Observed check_viscosity Is the viscosity of the continuous phase too low? start->check_viscosity check_droplet_size Are the dispersed phase droplets too large? check_viscosity->check_droplet_size No increase_thickener Increase concentration of thickener (e.g., This compound) or add a gum. check_viscosity->increase_thickener Yes optimize_homogenization Increase homogenization speed and/or time. check_droplet_size->optimize_homogenization Yes end_stable Stable Emulsion check_droplet_size->end_stable No increase_thickener->end_stable optimize_homogenization->end_stable

Caption: Troubleshooting workflow for creaming or sedimentation.

Possible Causes & Solutions:

  • Insufficient Viscosity: A low viscosity of the continuous phase allows for easier movement of the dispersed droplets.

    • Solution: Increase the concentration of this compound or introduce a secondary thickener like a natural gum (e.g., xanthan gum) or a synthetic polymer.

  • Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.

    • Solution: Optimize your homogenization process by increasing the speed or duration of mixing to reduce the average droplet size.[2]

Issue 2: Flocculation and Coalescence

Symptoms:

  • Flocculation: The dispersed droplets aggregate into clumps, but the individual droplets remain intact. This is often a reversible process.[2]

  • Coalescence: The dispersed droplets merge to form larger droplets, leading to irreversible phase separation.[2]

Logical Relationship Diagram:

flocculation Flocculation (Reversible) coalescence Coalescence (Irreversible) flocculation->coalescence phase_separation Phase Separation coalescence->phase_separation sub_optimal_hlb Sub-optimal HLB sub_optimal_hlb->flocculation insufficient_emulsifier Insufficient Emulsifier Concentration insufficient_emulsifier->flocculation incompatible_ingredients Ingredient Incompatibility incompatible_ingredients->flocculation extreme_ph Extreme pH extreme_ph->flocculation high_temperature High Processing/ Storage Temp. high_temperature->coalescence excessive_shear Excessive Shear excessive_shear->coalescence

Caption: Relationship between causes and types of emulsion instability.

Possible Causes & Solutions:

  • Inadequate Emulsifier Concentration: The concentration of this compound and any co-emulsifiers may be too low to sufficiently stabilize the oil-water interface.

    • Solution: Incrementally increase the concentration of the emulsifier system.

  • Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimal for the specific oil phase used.

    • Solution: Adjust the ratio of high and low HLB emulsifiers in your system. While this compound is primarily a thickener, its contribution to the overall HLB should be considered.

  • Inappropriate pH: Extreme pH values can affect the stability of the emulsion, even with nonionic surfactants. For many cosmetic and pharmaceutical emulsions, a pH range of 4.5-7.5 is desirable.[3]

    • Solution: Adjust the pH of the aqueous phase with a suitable buffer or pH adjuster and observe the effect on stability.

  • High Temperature During Processing or Storage: Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence.[4]

    • Solution: Optimize the processing temperature and ensure the final product is stored under appropriate temperature conditions.

  • Excessive Shear: While shear is necessary for emulsification, excessive or prolonged shear can sometimes lead to droplet coalescence.

    • Solution: Evaluate the effect of varying the shear rate and mixing time on the final emulsion stability.

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can influence emulsion stability. This data is based on general principles for oil-in-water emulsions stabilized with nonionic systems and should be adapted to your specific formulation.

Table 1: Effect of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Average Particle Size (μm)Viscosity (cP at 10 rpm)Stability after 24h at 45°C
1.05.21500Phase Separation
2.03.83500Slight Creaming
3.0 2.5 8000 Stable
4.02.315000Stable
5.02.125000Stable, but very thick

Table 2: Influence of pH on Zeta Potential and Emulsion Stability

pHZeta Potential (mV)Observation after 24h
3.0-15Flocculation
4.0-20Slight Flocculation
5.0 - 7.0 -30 Stable
8.0-25Slight Flocculation
9.0-18Flocculation

Note: Even with nonionic surfactants, a sufficiently high zeta potential (generally > ±25 mV) can contribute to stability through electrostatic repulsion.[5]

Table 3: Impact of Homogenization Speed on Particle Size and Stability

Homogenization Speed (rpm)Average Particle Size (μm)Stability after 1 week at RT
30008.5Creaming
50004.2Slight Creaming
8000 2.1 Stable
100001.8Stable

Key Experimental Protocols

Protocol 1: Particle Size Analysis using Laser Diffraction

Objective: To determine the droplet size distribution of the emulsion.

Methodology:

  • Sample Preparation:

    • Gently invert the emulsion sample several times to ensure homogeneity.

    • Prepare a dilute dispersion of the emulsion in deionized water. The concentration should be adjusted to achieve an obscuration level between 8-12% on the laser diffraction instrument.[6]

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series).

    • Select the appropriate optical model (e.g., Fraunhofer or Mie theory). For emulsions, Mie theory is generally more accurate but requires knowledge of the refractive indices of the dispersed and continuous phases.[7]

    • Set the pump/stirrer speed to a level that ensures the sample is adequately suspended without causing droplet shearing.

  • Measurement:

    • Add the prepared sample dispersion to the instrument's dispersion unit until the target obscuration is reached.

    • Allow the system to equilibrate for 60 seconds.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • Report the volume-weighted mean diameter (D[5][8]) and the particle size distribution (e.g., D10, D50, D90).

    • A narrow particle size distribution is generally indicative of a more stable emulsion.

Experimental Workflow Diagram:

start Start: Obtain Emulsion Sample prep_sample Prepare Dilute Dispersion (8-12% Obscuration) start->prep_sample setup_instrument Set up Laser Diffraction Analyzer (select optical model, set pump speed) prep_sample->setup_instrument add_sample Add Sample to Dispersion Unit setup_instrument->add_sample equilibrate Equilibrate for 60s add_sample->equilibrate measure Perform Triplicate Measurements equilibrate->measure analyze Analyze Data (D[4,3], D10, D50, D90) measure->analyze end End: Report Particle Size Distribution analyze->end

Caption: Workflow for particle size analysis by laser diffraction.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the viscosity of the emulsion.

Methodology:

  • Sample Preparation:

    • Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C).

    • Gently stir the sample to ensure homogeneity without introducing air bubbles.

  • Instrument Setup:

    • Use a rotational viscometer (e.g., Brookfield, Anton Paar).

    • Select an appropriate spindle and rotational speed. For creams and lotions, a T-bar spindle with a helipath stand may be necessary for non-Newtonian fluids.

    • Ensure the viscometer is properly calibrated.

  • Measurement:

    • Immerse the spindle into the center of the sample up to the immersion mark.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • For shear-thinning emulsions, it is recommended to measure viscosity at different rotational speeds to construct a flow curve.

  • Data Analysis:

    • Report the viscosity at a specified spindle, speed, and temperature.

    • A decrease in viscosity over time under storage can be an indicator of emulsion instability.

Protocol 3: Zeta Potential Measurement

Objective: To determine the surface charge of the emulsion droplets.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion in the continuous phase (e.g., deionized water with adjusted pH and ionic strength to match the original formulation) to a concentration suitable for the instrument.[9]

  • Instrument Setup:

    • Use a zeta potential analyzer (e.g., Malvern Zetasizer).

    • The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.[9]

  • Measurement:

    • Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Perform at least three replicate measurements.

  • Data Analysis:

    • Report the average zeta potential in millivolts (mV).

    • A higher absolute zeta potential value (e.g., > |25| mV) generally indicates better electrostatic stability.[5]

References

Technical Support Center: Method Refinement for Consistent Particle Size of Pentaerythrityl Tetrastearate (PETS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythrityl Tetrastearate (PETS) particle size refinement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and desired particle sizes of PETS in your experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the particle size of this compound?

A1: The particle size of this compound (PETS) can be controlled through several methods, broadly categorized as "bottom-up" (precipitation and crystallization) and "top-down" (micronization) approaches. Key methods include:

  • Crystallization: Controlling the cooling rate, agitation, and solvent system during the crystallization process can influence the final particle size.

  • Antisolvent Precipitation: Dissolving PETS in a good solvent and then introducing an antisolvent can induce rapid precipitation, leading to the formation of smaller particles.[1]

  • Micronization: Mechanical methods such as jet milling or spray drying can be used to reduce the size of existing PETS particles.[2]

Q2: How does the cooling rate during crystallization affect the particle size of PETS?

A2: Generally, a faster cooling rate leads to the formation of smaller and more numerous crystals, while a slower cooling rate allows for the growth of larger, more uniform crystals. Rapid cooling promotes rapid nucleation at many sites, resulting in a smaller average particle size. Conversely, slow cooling keeps the supersaturation low, favoring crystal growth over nucleation.

Q3: What is the role of agitation in controlling PETS particle size during crystallization?

A3: Agitation plays a crucial role in heat and mass transfer within the crystallizer. Increased agitation can lead to a smaller mean crystal size by enhancing the nucleation rate.[3] However, excessive agitation can also lead to particle attrition and breakage, which can create a wider particle size distribution. The optimal agitation speed needs to be determined experimentally for each specific system.

Q4: Can you explain the principle of antisolvent precipitation for PETS?

A4: Antisolvent precipitation involves dissolving PETS in a solvent in which it is readily soluble. This solution is then rapidly mixed with an "antisolvent," a liquid that is miscible with the solvent but in which PETS is insoluble. This rapid change in solvent composition creates a high level of supersaturation, causing PETS to precipitate out of the solution as fine particles.[1] The particle size can be controlled by factors such as the solvent-to-antisolvent ratio, mixing speed, and temperature.[4][5]

Q5: What are the key parameters to control in jet milling for PETS particle size reduction?

A5: Jet milling is a micronization technique that uses high-velocity jets of gas to collide particles with each other, causing them to break down into smaller sizes.[6] Key parameters to control for achieving the desired particle size include:

  • Grinding Pressure: Higher pressure generally leads to smaller particle sizes.[3][6]

  • Feed Rate: A lower feed rate allows for more particle-on-particle collisions, resulting in a finer grind.[7]

  • Classifier Wheel Speed (if applicable): Higher speeds select for finer particles to exit the mill.[6]

Q6: How can spray drying be used to produce PETS particles of a specific size?

A6: Spray drying involves atomizing a solution or suspension of PETS into a hot gas stream. The solvent rapidly evaporates, leaving behind solid particles. The final particle size is influenced by:

  • Atomizer design and speed: These factors control the initial droplet size.

  • Solution concentration: Higher concentrations can lead to larger particles.[8]

  • Drying temperature and gas flow rate: These affect the drying kinetics and final particle morphology.[9]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size Batch-to-Batch During Crystallization
Potential Cause Troubleshooting Step
Inconsistent Cooling Profile Implement a programmable cooling system to ensure a reproducible cooling rate for every batch. Monitor and log the temperature profile throughout the crystallization process.
Variable Agitation Speed Calibrate and regularly check the agitation speed. Ensure the impeller is positioned consistently in the vessel for each run.
Presence of Impurities Ensure the starting materials (Pentaerythritol and Stearic Acid) have consistent purity. Impurities can act as nucleation inhibitors or promoters, affecting crystal growth.
Seeding Inconsistency If using seed crystals, ensure their size, quantity, and addition point are precisely controlled. Prepare seed crystals from a single, well-characterized batch.
Issue 2: Broad Particle Size Distribution after Micronization
Potential Cause Troubleshooting Step
Inconsistent Feed Rate in Jet Mill Use a calibrated screw feeder to ensure a constant and uniform feed rate into the milling chamber.
Classifier Settings Not Optimized Adjust the classifier wheel speed (for mills with internal classifiers) to narrow the particle size distribution. Higher speeds will result in a finer cut-off.[6]
Agglomeration of Milled Particles Ensure the collection system is designed to minimize particle agglomeration. Consider using anti-static agents if electrostatic charging is an issue. For spray drying, optimizing the drying temperature and using appropriate excipients can prevent agglomeration.
Material Stickiness For sticky materials, consider cryogenic milling (cooling the material with liquid nitrogen before or during milling) to make it more brittle and easier to fracture.
Issue 3: Difficulty in Achieving Small Particle Size with Antisolvent Precipitation
Potential Cause Troubleshooting Step
Insufficient Supersaturation Increase the solvent-to-antisolvent ratio to create a higher level of supersaturation upon mixing.[4]
Slow Mixing Use a high-shear mixer or impinging jets to ensure rapid and homogeneous mixing of the solvent and antisolvent phases. This promotes rapid nucleation and the formation of smaller particles.
Inappropriate Solvent/Antisolvent System Experiment with different solvent and antisolvent pairs. The ideal antisolvent should be fully miscible with the solvent and cause PETS to be highly insoluble.
Particle Growth/Ripening After precipitation, separate the particles from the liquid phase quickly to prevent Ostwald ripening, where larger particles grow at the expense of smaller ones.

Quantitative Data from Analogous Systems

Disclaimer: The following data is for compounds analogous to this compound and should be used as a starting point for method development. Optimal parameters for PETS must be determined experimentally.

Table 1: Effect of Cooling Rate on the Particle Size of Dihydroxystearic Acid Crystals (Analogous Fatty Acid Ester) [10]

Cooling Rate (°C/min)Average Particle Size (μm)
0.1150
0.5110
1.085

Table 2: Influence of Solvent-to-Antisolvent Ratio on Particle Size of Nano-RDX (Example of Antisolvent Precipitation) [4]

Solvent : Antisolvent Ratio (v/v)Mean Particle Size (nm)
1 : 50250
1 : 100210
1 : 250180
1 : 500220

Table 3: Effect of Jet Mill Grinding Pressure on Particle Size of a Soft Crystalline Material [11]

Grinding Pressure (psi)Dv50 (μm)
6035
8028
10024

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of PETS
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., Toluene, Xylene) at a temperature above its saturation point (e.g., 70-80 °C) in a jacketed glass reactor equipped with an overhead stirrer and a temperature probe.

  • Cooling: Once the PETS is fully dissolved, begin the cooling process using a programmable circulator connected to the reactor jacket.

    • For larger crystals: Implement a slow cooling rate (e.g., 0.1-0.5 °C/min).

    • For smaller crystals: Implement a faster cooling rate (e.g., 1-2 °C/min).

  • Agitation: Maintain a constant agitation speed throughout the crystallization process (e.g., 100-300 RPM). The optimal speed should be sufficient to keep the crystals suspended without causing significant attrition.

  • Isolation: Once the target temperature is reached, filter the crystalline slurry, wash the crystals with a cold, non-solubilizing solvent, and dry them under vacuum.

  • Analysis: Characterize the particle size distribution of the dried product using techniques such as laser diffraction or microscopy.

Protocol 2: Antisolvent Precipitation of PETS
  • Solution Preparation: Prepare a solution of PETS in a suitable solvent (e.g., Tetrahydrofuran, Acetone) at a known concentration.

  • Antisolvent Preparation: In a separate vessel equipped with a high-shear mixer, place the desired volume of an antisolvent (e.g., Water, Methanol).

  • Precipitation: Rapidly add the PETS solution to the vigorously stirred antisolvent. The ratio of solvent to antisolvent should be optimized (e.g., starting with 1:10 v/v).

  • Stabilization (Optional): To prevent particle agglomeration, a stabilizer can be dissolved in the antisolvent prior to precipitation.

  • Isolation: Immediately after precipitation, separate the particles by filtration or centrifugation.

  • Washing and Drying: Wash the collected particles with the antisolvent to remove any residual solvent and then dry under vacuum.

  • Analysis: Analyze the particle size of the resulting powder.

Protocol 3: Jet Milling of PETS
  • Material Preparation: Ensure the starting PETS material is dry and free-flowing.

  • Mill Setup: Set up the jet mill according to the manufacturer's instructions. Adjust the grinding gas (e.g., compressed air or nitrogen) pressure and, if applicable, the classifier speed.

  • Milling: Introduce the PETS powder into the mill at a constant, controlled feed rate using a screw feeder.

    • Start with a moderate grinding pressure (e.g., 70-80 psi) and a low feed rate (e.g., 3-5 kg/hr for a lab-scale mill).[3]

  • Collection: Collect the micronized product from the cyclone and/or filter bag.

  • Analysis: Measure the particle size distribution of the milled product. Adjust the grinding pressure, feed rate, and classifier speed to achieve the desired particle size.

Visualization

Workflow_for_PETS_Particle_Size_Refinement Workflow for this compound Particle Size Refinement cluster_synthesis Synthesis of PETS cluster_purification Purification cluster_particle_formation Particle Formation / Size Reduction cluster_micronization_methods Micronization Techniques cluster_analysis Analysis and Characterization cluster_final_product Final Product Synthesis Esterification of Pentaerythritol and Stearic Acid Purification Purification of Crude PETS (e.g., Filtration, Washing) Synthesis->Purification Crystallization Controlled Crystallization Purification->Crystallization Select Method Precipitation Antisolvent Precipitation Purification->Precipitation Select Method Micronization Micronization Purification->Micronization Select Method Analysis Particle Size Analysis (e.g., Laser Diffraction, Microscopy) Crystallization->Analysis Precipitation->Analysis JetMilling Jet Milling Micronization->JetMilling SprayDrying Spray Drying Micronization->SprayDrying JetMilling->Analysis SprayDrying->Analysis Analysis->Crystallization Refine Parameters Analysis->Precipitation Refine Parameters Analysis->Micronization Refine Parameters FinalProduct PETS with Consistent and Desired Particle Size Analysis->FinalProduct Meets Specification

Caption: Workflow for PETS Particle Size Refinement.

References

Addressing compatibility issues of Pentaerythrityl Tetrastearate with other additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythrityl Tetrastearate (PETS). This resource is designed for researchers, scientists, and drug development professionals to address common compatibility challenges encountered when incorporating PETS into various formulations. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation containing PETS is showing signs of blooming/exudation on the surface. What is causing this and how can I fix it?

A1: Blooming or exudation is the migration of a formulation ingredient to the surface of the product, often appearing as a white, waxy film or oily layer. In the case of this compound, this is typically due to its concentration exceeding its solubility limit in the formulation matrix over time or with changes in temperature.

Troubleshooting Steps:

  • Concentration Optimization: The most common cause is using PETS at a concentration above its saturation point in the polymer or oil phase. Reduce the concentration of PETS in incremental steps and observe if the blooming subsides.

  • Incorporate a Co-solvent or Plasticizer: Introducing a co-solvent or a plasticizer with a polarity intermediate between PETS and the main matrix can improve the overall solubility of PETS.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to investigate the thermal behavior of your formulation. A sharp melting peak of PETS that is separate from the transitions of other components may indicate poor miscibility.

Q2: I am observing recrystallization of PETS in my cosmetic cream/lotion, leading to a grainy texture. How can I prevent this?

A2: The crystallization of PETS in an emulsion or anhydrous system can result in a grainy texture, affecting the product's aesthetic appeal and performance. This issue often arises from the formulation's inability to maintain PETS in a solubilized or finely dispersed state upon cooling or over its shelf life.

Troubleshooting Steps:

  • Solubility in Oil Phase: Ensure that the concentration of PETS is below its solubility limit in the oil phase of your formulation at both elevated processing temperatures and ambient storage temperatures. You may need to determine the solubility of PETS in your specific oil blend experimentally.

  • Cooling Rate Control: Rapid cooling during the manufacturing process can sometimes shock the system, leading to uncontrolled crystallization. Experiment with a slower, more controlled cooling rate to allow for a more stable formulation structure to form.

  • Use of Crystal Growth Inhibitors: Certain polymers or other waxy esters can act as crystal growth inhibitors, preventing the PETS crystals from growing large enough to be perceptible.

  • Microscopy Analysis: Use optical or polarized light microscopy to visually inspect the formulation for crystal formation. This can help you to assess the effectiveness of your troubleshooting steps.

Q3: My polymer compound containing PETS as a lubricant has lower than expected mechanical properties (e.g., impact strength). Why is this happening?

A3: While PETS is an effective lubricant and processing aid, its interaction with the polymer matrix and other fillers can sometimes negatively impact the final mechanical properties of the composite material.

Troubleshooting Steps:

  • Filler Interaction: PETS can interact with the surface of fillers, such as calcium carbonate or talc. This interaction can sometimes interfere with the adhesion between the filler and the polymer matrix, leading to reduced reinforcement and lower mechanical strength. Surface treatment of fillers with agents that promote adhesion to the polymer matrix can mitigate this issue.

  • DSC and Rheology: Use Differential Scanning Calorimetry (DSC) to check for changes in the polymer's crystallinity, which can be affected by the presence of PETS and fillers. Torque rheometry during compounding can also provide insights into the lubrication efficiency and its effect on melt viscosity. An excessive reduction in viscosity might indicate poor dispersion and potential for reduced mechanical performance.

  • Optimize PETS Concentration: An excess of PETS can create weak points within the polymer matrix, acting as stress concentrators and reducing impact strength. Reduce the concentration of PETS to the minimum effective level for lubrication.

  • Consider a Different Lubricant: If the compatibility issues persist, you may need to evaluate alternative lubricants with better compatibility with your specific polymer and filler system.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Predicting Compatibility

The following table provides a framework for using HSP to predict the compatibility of PETS with other additives. The HSP for PETS are estimated based on group contribution methods, as experimentally verified data is not widely published. Users should perform their own validation.

ComponentδD (Dispersion) (MPa½)δP (Polar) (MPa½)δH (Hydrogen Bonding) (MPa½)
This compound (PETS) (Estimated) ~17.0~3.5~4.0
Mineral Oil~16.000
Isopropyl Myristate~16.0~3.0~3.0
Dioctyl Phthalate (DOP)~17.8~7.6~3.9
Polycarbonate (PC)~19.2~9.8~4.9
Polyvinyl Chloride (PVC)~18.2~7.5~8.3

Note: These values are estimates and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of PETS Solubility in Cosmetic Oils

  • Preparation of Saturated Solutions: Prepare a series of vials, each containing a known volume of a cosmetic oil (e.g., mineral oil, isopropyl myristate). Add an excess amount of PETS to each vial.

  • Equilibration: Place the vials in a temperature-controlled shaker bath at various temperatures (e.g., 25°C, 40°C, 60°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute: After equilibration, carefully filter or centrifuge the samples to separate the undissolved PETS from the saturated oil solution.

  • Quantification: Analyze the concentration of PETS in the clear, saturated oil phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Express the solubility as g of PETS per 100g of oil at each temperature.

Protocol 2: Compatibility Assessment using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare physical mixtures of PETS with the other additive(s) at various ratios (e.g., 90:10, 50:50, 10:90). Also, prepare samples of the pure components.

  • DSC Analysis: Heat the samples in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). Record the heat flow as a function of temperature.

  • Data Interpretation: Compare the thermogram of the mixture to the thermograms of the individual components. Signs of incompatibility include:

    • The presence of separate melting peaks for each component at the same temperatures as the pure components.

    • A lack of significant depression in the melting point of either component.

    • The absence of a single, uniform glass transition temperature (Tg) for amorphous blends.

Visualizations

Troubleshooting_Blooming start Observation: Blooming/Exudation on Surface q1 Is PETS concentration above solubility limit? start->q1 sol1 Reduce PETS Concentration q1->sol1 Yes q2 Assess Compatibility (e.g., using HSP) q1->q2 No/Unsure end Issue Resolved sol1->end sol2 Incorporate a Co-solvent/Plasticizer q2->sol2 q3 Perform Thermal Analysis (DSC) q2->q3 sol2->end sol3 Optimize Formulation Based on Thermal Behavior q3->sol3 sol3->end

Troubleshooting workflow for blooming and exudation issues.

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation prep1 Prepare Pure Component Samples analysis Run DSC Scan (e.g., 10°C/min) prep1->analysis prep2 Prepare Mixtures at Various Ratios prep2->analysis interp1 Compare Thermograms of Mixtures and Pure Components analysis->interp1 interp2 Identify Incompatibility Indicators: - Separate Melting Peaks - No Melting Point Depression interp1->interp2

Experimental workflow for compatibility assessment using DSC.

References

Technical Support Center: Enhancing the Thermal Conductivity of Pentaerythrityl Tetrastearate-Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the thermal conductivity of Pentaerythrityl Tetrastearate (PETS)-based composites. Here you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guide

This guide addresses common challenges encountered during the preparation and characterization of PETS-based composites with enhanced thermal conductivity.

Problem Potential Causes Recommended Solutions
Inconsistent or lower-than-expected thermal conductivity. 1. Poor filler dispersion: Agglomeration of thermally conductive fillers creates regions with low conductivity, disrupting the formation of a continuous heat transfer network. 2. High interfacial thermal resistance: A weak bond between the PETS matrix and the filler particles impedes efficient phonon transport across the interface. 3. Presence of voids: Air pockets introduced during mixing act as insulators, significantly reducing the overall thermal conductivity.1. Optimize mixing parameters: Increase mixing time, speed, or use a combination of mechanical stirring and ultrasonication to break up agglomerates. For melt mixing, ensure the temperature is sufficiently high to lower the viscosity of the PETS matrix. 2. Surface modification of fillers: Use surfactants or apply chemical functionalization to the filler particles to improve their wettability and adhesion with the PETS matrix. 3. Degassing: Perform the mixing process under a vacuum or include a degassing step after mixing to remove trapped air.
Significant decrease in latent heat of fusion after adding fillers. 1. High filler concentration: The filler material displaces the phase change material (PCM), reducing the overall mass fraction of PETS available for phase transition. 2. Filler-induced nucleation: The filler particles can alter the crystallization behavior of PETS, potentially leading to the formation of less stable crystal structures with lower latent heat.1. Optimize filler loading: Determine the percolation threshold for thermal conductivity and use a filler concentration that provides a significant enhancement without an unacceptable loss of latent heat. 2. Characterize thermal properties: Use Differential Scanning Calorimetry (DSC) to analyze the melting and solidification behavior of the composite and quantify the change in latent heat at different filler concentrations.
Leakage of molten PETS from the composite. 1. Insufficient capillary forces: The porous network of the filler is not sufficient to retain the molten PETS. 2. High operating temperatures: The viscosity of PETS may decrease significantly at higher temperatures, making it more prone to leakage.1. Use of high-aspect-ratio fillers: Fillers like expanded graphite (B72142) or carbon nanotubes can create a more effective and stable porous network to encapsulate the molten PETS. 2. Shape stabilization: Consider creating a form-stable composite by ensuring the filler content is above the threshold required to form a self-supporting skeleton.
Composite material is too viscous to process. 1. High filler loading: Excessive filler content, especially with high-aspect-ratio fillers, can dramatically increase the viscosity of the molten composite. 2. Low processing temperature: The PETS matrix may not be at a sufficiently low viscosity for uniform mixing.1. Determine the optimal filler concentration: Balance the desired thermal conductivity with processability. 2. Increase processing temperature: Carefully increase the melt mixing temperature to reduce the viscosity of the PETS, ensuring it remains below the degradation temperature of the polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most effective fillers for enhancing the thermal conductivity of PETS?

A1: Highly conductive fillers are essential for creating efficient heat transfer pathways within the PETS matrix. Commonly used and effective fillers include:

  • Expanded Graphite (EG): Offers excellent thermal conductivity, is lightweight, and can form a robust, interconnected 3D network to improve heat transfer and prevent leakage of the molten PETS.

  • Boron Nitride (BN): Provides high thermal conductivity while being an excellent electrical insulator, making it suitable for applications in electronics.

  • Carbon Nanotubes (CNTs): Have exceptionally high intrinsic thermal conductivity and a high aspect ratio, which facilitates the formation of conductive networks at lower filler concentrations.

Q2: How can I prepare a homogeneous dispersion of fillers in the PETS matrix?

A2: Achieving a uniform dispersion is critical for maximizing thermal conductivity. The melt blending technique is highly effective. This involves heating the PETS above its melting point to reduce its viscosity and then introducing the filler under continuous mechanical stirring. For nanoparticle fillers, a combination of high-shear mixing and subsequent ultrasonication of the molten mixture can be beneficial in breaking down agglomerates.

Q3: Will adding thermally conductive fillers affect the phase change temperature of PETS?

A3: The addition of fillers can have a minor effect on the phase change temperature. The filler particles can act as nucleating agents, which may slightly alter the onset of melting and solidification. These changes are typically small but should be characterized using Differential Scanning calorimetry (DSC) to ensure the composite still operates within the desired temperature range for your application.

Q4: What is the best method to measure the thermal conductivity of PETS-based composites?

A4: The choice of measurement technique depends on the sample form and the expected thermal conductivity range. For solid composite samples, the transient plane source (TPS) method and the laser flash method are widely used and provide accurate results. The guarded heat flow meter method (ASTM E1530) is another reliable steady-state technique.

Data Presentation

While specific experimental data for PETS-based composites is not widely available in published literature, the following table presents illustrative data from studies on analogous fatty acid-based phase change materials with expanded graphite (EG). This data can serve as a reference for expected trends in thermal conductivity enhancement.

Filler MaterialMatrix MaterialFiller Concentration (wt%)Thermal Conductivity (W/m·K)Enhancement Factor (vs. pure matrix)
Expanded Graphite (EG)Fatty Acid Eutectic50.268~1.5x
Expanded Graphite (EG)Fatty Acid Eutectic80.383~2.2x
Expanded Graphite (EG)Fatty Acid Eutectic120.766~4.4x
Expanded Graphite (EG)Fatty Acid Eutectic161.123~6.5x
Expanded Graphite (EG)Fatty Acid Eutectic201.213~7.0x
Expanded Graphite (EG)Paraffin Wax10~3.80>10x

Note: The thermal conductivity of pure fatty acid PCMs is typically in the range of 0.17 - 0.25 W/m·K.

Experimental Protocols

Preparation of PETS/Expanded Graphite Composite by Melt Blending

This protocol describes a common method for fabricating PETS composites with enhanced thermal conductivity using expanded graphite as the filler.

Materials and Equipment:

  • This compound (PETS) powder

  • Expanded Graphite (EG)

  • Hot plate with magnetic stirring capability

  • Beaker

  • Spatula

  • Vacuum oven

  • Mold for sample casting

Procedure:

  • Drying: Dry the PETS powder and EG in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

  • Melting: Place the desired amount of dried PETS powder into a beaker and heat it on a hot plate to a temperature approximately 15-20°C above its melting point (Melting point of PETS is ~65-70°C). Stir gently with a magnetic stirrer until the PETS is completely melted and forms a clear liquid.

  • Filler Dispersion: Gradually add the pre-weighed dried EG to the molten PETS while continuously stirring. Increase the stirring speed to ensure the EG is well-dispersed and to break up any agglomerates.

  • Mixing: Continue to stir the mixture at a constant temperature for at least 60 minutes to ensure a homogeneous dispersion of the EG within the PETS matrix.

  • Degassing (Optional but Recommended): Place the beaker with the molten composite in a vacuum oven at the same temperature to remove any air bubbles that may have been incorporated during mixing.

  • Casting: Pour the molten composite into a pre-heated mold of the desired shape for thermal conductivity measurements.

  • Cooling: Allow the composite to cool down to room temperature slowly and uniformly to ensure a consistent crystalline structure.

  • Sample Removal: Once solidified, carefully remove the composite sample from the mold.

Characterization of Thermal Properties

a) Thermal Conductivity Measurement (Transient Plane Source Method)

  • Sample Preparation: Ensure the prepared composite sample has two flat and parallel surfaces.

  • Sensor Placement: Place the TPS sensor between the two pieces of the composite sample, ensuring good thermal contact.

  • Measurement: The instrument applies a short power pulse to the sensor, and the temperature increase is recorded as a function of time. The thermal conductivity is then calculated from this temperature response.

b) Phase Change Properties (Differential Scanning Calorimetry - DSC)

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the composite material into an aluminum DSC pan and seal it.

  • DSC Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).

    • Ramp the temperature up to a point above the melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

  • Data Analysis: From the resulting DSC curve, determine the onset and peak temperatures of melting and solidification, as well as the latent heat of fusion and crystallization by integrating the area under the respective peaks.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_char Characterization cluster_data Data Analysis Drying Drying of PETS and Filler Melting Melting of PETS Drying->Melting 1. Material Prep Dispersion Filler Dispersion in Molten PETS Melting->Dispersion 2. Add Filler Mixing Melt Blending Dispersion->Mixing 3. Homogenize Degassing Degassing Mixing->Degassing 4. Remove Voids Casting Casting into Mold Degassing->Casting 5. Sample Forming Cooling Controlled Cooling Casting->Cooling 6. Solidification TC_Measurement Thermal Conductivity Measurement Cooling->TC_Measurement 7a. Characterize DSC_Analysis DSC Analysis Cooling->DSC_Analysis 7b. Characterize TC_Data Thermal Conductivity Data TC_Measurement->TC_Data PCM_Properties Phase Change Properties DSC_Analysis->PCM_Properties

Caption: Experimental workflow for preparing and characterizing PETS-based composites.

Troubleshooting_Logic Start Low Thermal Conductivity? Check_Dispersion Check Filler Dispersion (SEM/Microscopy) Start->Check_Dispersion Agglomeration Agglomeration Present? Check_Dispersion->Agglomeration Optimize_Mixing Optimize Mixing Protocol (Time, Speed, Sonication) Agglomeration->Optimize_Mixing Yes Check_Interface Poor Interfacial Adhesion? Agglomeration->Check_Interface No Success Improved Thermal Conductivity Optimize_Mixing->Success Surface_Mod Surface Modify Fillers Check_Interface->Surface_Mod Yes Check_Voids Check for Voids Check_Interface->Check_Voids No Surface_Mod->Success Degas_Sample Incorporate Degassing Step Check_Voids->Degas_Sample Yes Check_Voids->Success No Degas_Sample->Success

Caption: Troubleshooting logic for low thermal conductivity in PETS composites.

Technical Support Center: Pentaerythrityl Tetrastearate (PETS) Crystallization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crystallization behavior of Pentaerythrityl Tetrastearate (PETS). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of PETS, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
No Crystals Form - Solvent amount is excessive: The concentration of PETS is below the saturation point. - Cooling is insufficient: The temperature has not dropped enough to induce nucleation. - High solubility: PETS is highly soluble in the chosen solvent even at lower temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. - Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of PETS. - Utilize an anti-solvent: Gradually add a solvent in which PETS is insoluble to the solution to promote precipitation. - Cool to a lower temperature: Use an ice bath or refrigeration to further decrease the temperature.
Crystallization is Too Rapid - Supersaturation is too high: The solution is highly concentrated. - Cooling rate is too fast: Rapid temperature drop leads to rapid nucleation.[1]- Increase solvent amount: Add a small amount of the "good" solvent to the heated solution to slightly decrease saturation. - Slow down the cooling process: Allow the solution to cool to room temperature on a benchtop, insulated from cold surfaces, before transferring to an ice bath.[1]
Oily Precipitate or "Oiling Out" - Solution is cooled too quickly from a high temperature: The solution becomes supersaturated above the melting point of the solid. - High concentration of impurities: Impurities can lower the melting point of the mixture.- Reheat the solution: Add more solvent and allow it to cool more slowly. - Purify the material: Consider a preliminary purification step if the starting material has significant impurities.
Poor Crystal Yield - Too much solvent was used: A significant amount of PETS remains dissolved in the mother liquor. - Incomplete precipitation: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to recover more product. - Increase cooling time/decrease temperature: Ensure the solution has reached its final, low temperature and has been allowed to stand for an adequate period.
Formation of Small, Needle-like Crystals - Rapid cooling. - High degree of supersaturation. - Solvent choice: The solvent may favor growth on certain crystal faces.- Employ a slower cooling rate. - Reduce the initial concentration of PETS. - Experiment with different solvents or solvent mixtures to alter the crystal habit.
Uneven or Bumpy Crystal Surface - Uneven cooling: Air drafts or contact with a cold surface can cause localized rapid cooling.[2][3] - Trapped air bubbles: Stirring too vigorously or pouring quickly can introduce air.[2]- Ensure a draft-free cooling environment. [2] - Pour the wax solution slowly and avoid excessive stirring. [4]
Cracking of the Crystalline Mass - Cooling too quickly: This is a common issue with waxy substances.[2]- Decrease the cooling rate significantly. - Pour the molten PETS at a lower temperature. [2]

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit polymorphism?

While extensive public data is limited, the existence of phase transitions and conformational changes in PETS has been reported, which strongly suggests that it can exist in different polymorphic forms.[5] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms can have distinct physical properties, including melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) is a key technique to investigate polymorphism by identifying different melting points and heat of fusions corresponding to various crystal forms.[6][7]

Q2: What is the best solvent for recrystallizing PETS?

This compound is a large, non-polar molecule, making it poorly soluble in water but soluble in many organic solvents.[8] The principle of "like dissolves like" suggests that non-polar organic solvents are good candidates. For recrystallization, an ideal solvent would dissolve PETS well at high temperatures but poorly at low temperatures.

Commonly used solvent systems for waxy, non-polar compounds include:

  • Single Solvents: Alcohols (e.g., isopropanol), esters (e.g., ethyl acetate), or hydrocarbon solvents (e.g., heptane, toluene).

  • Mixed Solvents: A combination of a "good" solvent (in which PETS is highly soluble) and a "bad" or "anti-solvent" (in which PETS is poorly soluble) is often effective. A common example is an ethanol (B145695)/water mixture.[9] You would dissolve the PETS in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy, then re-heat to clarify and cool slowly.

Q3: How does the cooling rate affect the crystal size of PETS?

The cooling rate is a critical parameter in controlling crystal size.

  • Slow Cooling: Generally produces larger, more well-defined crystals. This is because a slow decrease in temperature allows for a lower number of crystal nuclei to form, which then have more time to grow.[1]

  • Rapid Cooling: Tends to produce a larger number of smaller crystals.[1] This can also lead to the entrapment of impurities and a less ordered crystal structure.

The following table summarizes the general effect of cooling rate on crystal size, a principle applicable to long-chain esters like PETS.

Cooling Rate Typical Crystal Size Crystal Characteristics
Slow (<1 °C/min)LargerFewer, more ordered crystals, higher purity
Moderate (1-5 °C/min)MediumGood balance of size and purity
Rapid (>10 °C/min)SmallerNumerous, potentially less pure, may form needle-like structures

Note: This is a generalized table. The optimal cooling rate for PETS must be determined experimentally.

Q4: Can additives be used to modify the crystal habit of PETS?

Yes, additives can be used to modify the crystal habit, which is the external shape of the crystal. Additives work by selectively adsorbing to specific crystal faces, inhibiting their growth and allowing other faces to grow more prominently.[10][11] For a related compound, pentaerythritol, additives like dipentaerythritol (B87275) and cellulose (B213188) derivatives have been shown to alter the crystal morphology from rod-like to more block-like or spherical shapes.[10] This can improve bulk properties like flowability and bulk density.

Q5: What analytical techniques are recommended for characterizing PETS crystals?

A combination of techniques is often necessary for a thorough characterization of crystalline materials:

Technique Information Provided
Differential Scanning Calorimetry (DSC) Melting point, heat of fusion, identification of polymorphic transitions, and purity.[6]
X-Ray Diffraction (XRD) Determination of the crystal structure and identification of different polymorphic forms.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on molecular bonding and can help differentiate between polymorphs which may show subtle differences in their spectra.
Microscopy (e.g., Scanning Electron Microscopy - SEM) Visualization of crystal size, shape (habit), and surface morphology.
Particle Size Analysis Quantitative measurement of the crystal size distribution.

Experimental Protocols

Protocol 1: General Recrystallization of this compound (Two-Solvent Method)

This protocol outlines a general procedure for purifying PETS using a two-solvent system (e.g., Ethanol as the "good" solvent and Water as the "bad" solvent).

Materials:

  • Crude this compound

  • Ethanol (or another suitable "good" solvent)

  • Deionized Water (or another suitable "bad" solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude PETS in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture on a hot plate with stirring until the PETS completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure even slower cooling, the flask can be placed in an insulated container.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of PETS.

Protocol 2: Analysis of PETS Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To identify melting points and potential polymorphic transitions of a PETS sample.

Instrument: Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the PETS crystal sample into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan 1: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 25 °C to 90 °C) at a controlled rate (e.g., 10 °C/min). This will show the melting behavior of the initial crystal form.

    • Cooling Scan: Cool the sample from the molten state back to room temperature at a controlled rate (e.g., 10 °C/min). This will show the crystallization behavior from the melt.

    • Heating Scan 2: Reheat the sample from room temperature to above its melting point at the same rate as the first heating scan (e.g., 10 °C/min). This will reveal the melting behavior of the crystal form produced during the cooling scan and can indicate if a different, more stable polymorph has formed.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to melting events, while exothermic peaks on the cooling scan represent crystallization. The presence of multiple melting peaks or a melting peak followed by a recrystallization exotherm and then another melting peak can indicate polymorphism.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Crystal Formation Start Experiment Yields Poor Crystals Q1 Are Crystals Forming at All? Start->Q1 A1_Yes Yes, but they are small/impure Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q3 Is Cooling Rate Slow? A1_Yes->Q3 S1 Induce Nucleation: - Scratch flask - Add seed crystal A1_No->S1 S2 Increase Concentration: - Evaporate solvent A1_No->S2 Q2 Did Crystals Form? S1->Q2 S2->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Q3 S3 Change Solvent System: - Use anti-solvent A2_No->S3 End Optimized Crystals S3->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End S4 Slow Down Cooling: - Insulate flask - Room temp cooling first A3_No->S4 S4->End

Caption: A logical workflow for troubleshooting common issues in PETS crystallization.

Caption: Key factors and their influence on the properties of PETS crystals.

References

Validation & Comparative

A Comparative Analysis of Pentaerythrityl Tetrastearate and Other Ester Lubricants for Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance lubricants, synthetic esters have carved out a significant niche, offering superior properties compared to traditional mineral oils in demanding applications. Among these, Pentaerythrityl Tetrastearate (PETS), a polyol ester, is a versatile and widely used lubricant. This guide provides an objective, data-driven comparison of PETS with other common ester lubricants, namely a high-performance polyol ester, Trimethylolpropane Trioleate (TMPTO), and a common diester, Di-isononyl Adipate (B1204190) (DINA). Furthermore, this guide will explore the comparative performance of PETS in the specific context of pharmaceutical tablet manufacturing, a critical area for drug development professionals.

Core Lubricant Performance Comparison

The selection of a lubricant base oil is contingent on a thorough understanding of its physical and chemical properties under operational stress. The following tables summarize the key performance indicators for PETS, TMPTO, and DINA, based on typical values obtained through standardized testing methodologies.

Physical and Thermal Properties
PropertyThis compound (PETS)Trimethylolpropane Trioleate (TMPTO)Di-isononyl Adipate (DINA)Test Method
Appearance White, waxy solidColorless to yellowish clear liquidClear, colorless oily liquidVisual
Kinematic Viscosity @ 40°C (cSt) ~15-25 (at melting point)42-50[1]~24[2]ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~4-68-10[1]~4.5ASTM D445
Viscosity Index ~150>169[1]~150ASTM D2270
Flash Point (°C) >280>300[1]~228[2]ASTM D92
Pour Point (°C) ~55-65≤ -35[1]~-60[2]ASTM D97
Melting Point (°C) 60-66N/AN/AASTM D127
Lubricity and Stability
PropertyThis compound (PETS)Trimethylolpropane Trioleate (TMPTO)Di-isononyl Adipate (DINA)Test Method
Wear Scar Diameter (mm) Low (Excellent)Low (Excellent)ModerateASTM D4172
Oxidative Stability ExcellentHigh[1]Good[3]ASTM D2272
Hydrolytic Stability GoodGood[4]Fair to GoodASTM D2619
Biodegradability Readily BiodegradableHigh[1]Readily BiodegradableOECD 301B

Discussion of Core Lubricant Performance

This compound (PETS) stands out for its high thermal stability and excellent lubricity, particularly in boundary lubrication regimes. Its waxy, solid nature at room temperature makes it suitable for applications requiring a solid lubricant or as a thickener in greases. The high melting point and flash point indicate its suitability for high-temperature applications.

Trimethylolpropane Trioleate (TMPTO) , another polyol ester, exhibits a superb viscosity index, indicating a low change in viscosity with temperature, making it ideal for applications with wide operating temperature ranges.[1] Its excellent low-temperature fluidity (low pour point) and high flash point underscore its versatility in demanding hydraulic and compressor applications.[1][5]

Di-isononyl Adipate (DINA) , a diester, is characterized by its exceptional low-temperature performance, with a very low pour point.[2] While its thermal and oxidative stability are generally lower than that of the polyol esters, it offers a good balance of properties and is often used to improve the low-temperature characteristics of other base oils.[3]

Application in Pharmaceutical Tablet Manufacturing

In the pharmaceutical industry, lubricants are critical excipients in tablet formulations, preventing the adhesion of the powder blend to the punches and dies of the tablet press during compression. The choice of lubricant can significantly impact the final tablet's properties. Magnesium stearate (B1226849) is the most commonly used lubricant; however, its hydrophobic nature can sometimes lead to decreased tablet hardness and prolonged disintegration times.[6][7]

This compound, being a hydrophobic, waxy solid, can be considered as an alternative lubricant in tablet formulations. Below is a comparative overview of its expected performance relative to magnesium stearate.

Comparative Performance in Tableting
PropertyThis compound (PETS) (Expected)Magnesium Stearate (Typical)Test Method
Ejection Force Reduction EffectiveHighly Effective[7]Instrumented Tablet Press
Tablet Hardness (Tensile Strength) Less reduction compared to MgStCan significantly reduce hardness[6]USP <1217>
Tablet Friability Potentially lower than MgStCan increase friability at higher concentrationsUSP <1216>
Disintegration Time May be prolonged due to hydrophobicityCan prolong disintegration time[6]USP <701>

Discussion: While direct comparative studies are limited, the physicochemical properties of PETS suggest it can function as an effective boundary lubricant in tablet compression. Its waxy nature can provide a lubricating film at the die wall, reducing the ejection force.[8] Compared to the lamellar structure of magnesium stearate, which can over-lubricate and weaken inter-particle bonding, PETS might offer a less pronounced reduction in tablet hardness. However, its hydrophobic character is a key consideration, as it could impede water penetration and thus prolong tablet disintegration and drug dissolution.[6] The optimal concentration and blending time would be critical parameters to optimize to balance lubricity with the final tablet performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.

Standard Lubricant Testing Protocols

1. Kinematic Viscosity (ASTM D445) This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a closely controlled temperature.[9]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure: The viscometer is charged with the sample and placed in a constant temperature bath. After temperature equilibration, the sample is drawn up into the upper timing bulb. The time taken for the liquid to flow between the two timing marks is measured. The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.[10]

2. Flash Point by Cleveland Open Cup (ASTM D92) This method determines the flash and fire points of petroleum products. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.[11]

  • Apparatus: Cleveland open cup apparatus (brass cup, heating plate, test flame applicator).

  • Procedure: The sample is placed in the test cup and heated at a specified rate. A small test flame is passed across the cup at regular intervals. The flash point is the temperature at which a flash appears at any point on the surface of the sample.[8][12]

3. Pour Point of Petroleum Products (ASTM D97) This test method is an indicator of the lowest temperature at which a petroleum product will flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure: After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed when the test jar is tilted.[1][13]

4. Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172) This method evaluates the anti-wear properties of fluid lubricants in sliding contact.

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure: A steel ball is rotated under a specified load against three stationary steel balls immersed in the lubricant. The test is run for a set time and at a controlled temperature. The average diameter of the wear scars on the three stationary balls is measured and reported.[3][5][14]

Pharmaceutical Tablet Testing Protocols

1. Tablet Breaking Force (Hardness) (USP <1217>) This test measures the mechanical strength of a tablet.

  • Apparatus: Tablet hardness tester.

  • Procedure: The tablet is placed between two platens, and a compressive force is applied. The force required to cause the tablet to fracture is recorded.[4]

2. Tablet Friability (USP <1216>) This procedure is designed to determine the physical strength of uncoated tablets upon exposure to mechanical shock and attrition.

  • Apparatus: Friability tester with a drum.

  • Procedure: A pre-weighed sample of tablets is placed in the drum, which is then rotated for a set number of revolutions (typically 100). The tablets are then removed, de-dusted, and re-weighed. The percentage of weight loss is calculated. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[15]

3. Tablet Disintegration (USP <701>) This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.

  • Apparatus: Disintegration apparatus (basket-rack assembly, beaker, thermostatic arrangement).

  • Procedure: One tablet is placed in each of the six tubes of the basket. The basket is raised and lowered in the immersion fluid at a constant frequency. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[6][10][16]

4. Tablet Ejection Force Measurement This measurement quantifies the force required to eject a compressed tablet from the die.

  • Apparatus: Instrumented tablet press with force-monitoring capabilities.

  • Procedure: During the ejection phase of the compression cycle, the force exerted by the lower punch to push the tablet out of the die is measured. Lower ejection forces are indicative of better lubrication.[17]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in lubricant selection and evaluation, the following diagrams are provided.

Lubricant_Selection_Pathway A Define Application Requirements B High Temperature Stability? A->B C Low Temperature Fluidity? B->C No E Select Polyol Esters (PETS, TMPTO) B->E Yes D Biodegradability Required? C->D No F Select Diesters (DINA) C->F Yes D->E Yes G Select PETS (Solid Lubricant) D->G No H Perform Benchmarking Tests E->H F->H G->H I Final Lubricant Selection H->I

Decision pathway for selecting an ester lubricant based on key performance requirements.

Tablet_Lubricant_Evaluation_Workflow cluster_0 Formulation cluster_1 Compression cluster_2 Tablet Characterization A Blend API and Excipients B Add Lubricant (e.g., PETS, MgSt) A->B C Final Blend B->C D Tablet Compression C->D E Measure Ejection Force D->E F Hardness Test (USP <1217>) D->F G Friability Test (USP <1216>) D->G H Disintegration Test (USP <701>) D->H I Analyze Data and Optimize Formulation E->I F->I G->I H->I

Experimental workflow for the evaluation of a lubricant in a tablet formulation.

Conclusion

The selection of an appropriate ester lubricant requires a careful consideration of the specific demands of the application. This compound (PETS) offers excellent thermal stability and lubricity, making it a strong candidate for high-temperature applications and as a solid lubricant. Trimethylolpropane Trioleate (TMPTO) provides a superior balance of high viscosity index and low-temperature performance. Di-isononyl Adipate (DINA) excels in applications requiring extreme low-temperature fluidity.

For pharmaceutical applications, PETS presents a viable, though less common, alternative to magnesium stearate. Its potential to provide effective lubrication with a potentially lower impact on tablet hardness warrants further investigation for specific formulations. However, its hydrophobic nature necessitates careful optimization to ensure acceptable tablet disintegration and drug release profiles. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and professionals to make informed decisions in the selection and evaluation of these high-performance ester lubricants.

References

Validating the Performance of Pentaerythrityl Tetrastearate as a Rheology Modifier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pentaerythrityl Tetrastearate (PETS) as a rheology modifier, offering a comparative perspective against common alternatives in the field. Due to the limited availability of direct quantitative rheological data for PETS in publicly accessible literature and technical datasheets, this guide combines qualitative performance descriptions of PETS with quantitative data for widely used alternatives. This approach allows for a robust understanding of PETS's functional attributes within the broader context of rheology modification in pharmaceutical and cosmetic formulations.

Executive Summary

Comparison of Rheological Properties

The following table summarizes the key rheological properties of common alternatives to this compound. This data has been compiled from various scientific studies and should be considered in the context of the specific formulations and experimental conditions detailed in the cited sources.

Rheology ModifierConcentration (%)Viscosity (Pa·s)Yield Stress (Pa)Shear Thinning BehaviorKey Characteristics & Applications
This compound (PETS) 1-10% (Typical)Data not availableData not availableExpected to be shear-thinningEmollient, thickener, and stabilizer. Used in creams, lotions, and color cosmetics to impart a smooth feel and improve stability.[1]
Carbomer (Carbopol 940) 0.1 - 0.5%8.1 (at 0.15%)[2]~5 - 40[3][4]StrongHigh-yield stress, shear-thinning gels.[2][3] Excellent for suspending particles and creating clear gels.[3]
Hydrogenated Castor Oil (HCO) 1 - 10%Varies with crystal morphologyPresent in concentrated suspensions[5]YesForms a network structure, providing significant thickening and a waxy feel.[5][6] Used in ointments and sticks.[6]
Glyceryl Stearate 1 - 10%Viscosity is proportional to concentration[7]LowModerateCo-emulsifier and thickener in oil-in-water emulsions.[7] Contributes to a creamy texture.

Note: The rheological properties of these materials are highly dependent on the specific formulation, including the solvent system, presence of other ingredients, and manufacturing process. The data presented here is for illustrative purposes and should be confirmed through specific experimental work.

Experimental Protocols

Accurate and reproducible rheological measurements are critical for validating the performance of a rheology modifier. Below are detailed methodologies for key experiments.

Viscosity Measurement (Rotational Rheometry)
  • Objective: To determine the viscosity of the formulation as a function of shear rate, which reveals its flow behavior (e.g., shear-thinning, Newtonian).

  • Apparatus: A rotational rheometer equipped with parallel plate or cone-and-plate geometry. A temperature control unit is essential.

  • Methodology:

    • Sample Loading: A sufficient amount of the sample is placed on the lower plate of the rheometer to ensure the gap between the plates is completely filled upon lowering the upper geometry. Care should be taken to avoid air bubbles.

    • Equilibration: The sample is allowed to equilibrate at a defined temperature (e.g., 25°C or 32°C for topical products) for a set period to ensure thermal and structural equilibrium.[8]

    • Shear Rate Sweep: A controlled shear rate is applied to the sample, typically in a logarithmic ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Data Acquisition: The shear stress is measured at each shear rate, and the viscosity is calculated (Viscosity = Shear Stress / Shear Rate).

    • Data Analysis: The viscosity is plotted against the shear rate on a logarithmic scale to generate a viscosity curve.

Yield Stress Determination
  • Objective: To determine the minimum stress required to initiate flow in the material. This is a critical parameter for products that need to remain in place until a force is applied (e.g., creams, gels).

  • Apparatus: A stress-controlled rotational rheometer.

  • Methodology (Stress Sweep):

    • Sample Loading and Equilibration: As described in the viscosity measurement protocol.

    • Oscillatory Stress Sweep: An oscillatory stress is applied to the sample, with the stress amplitude increasing logarithmically over a defined range (e.g., 0.1 to 1000 Pa) at a constant frequency (e.g., 1 Hz).

    • Data Acquisition: The storage modulus (G') and loss modulus (G'') are measured as a function of the applied stress.

    • Data Analysis: The yield stress is often identified as the stress at which the storage modulus (G') begins to decrease significantly, or the point where G' and G'' crossover.

Oscillatory Rheology (Frequency Sweep)
  • Objective: To characterize the viscoelastic properties of the material, providing insights into its internal structure and stability.

  • Apparatus: A rotational rheometer capable of oscillatory measurements.

  • Methodology:

    • Linear Viscoelastic Region (LVER) Determination: An amplitude sweep (as described for yield stress) is first performed to identify the range of strains or stresses where the material's response is linear (i.e., G' and G'' are independent of the applied stress/strain).

    • Frequency Sweep: A constant stress or strain within the LVER is applied while the frequency is varied (e.g., from 100 to 0.1 Hz).

    • Data Acquisition: The storage modulus (G') and loss modulus (G'') are measured across the frequency range.

    • Data Analysis: Plotting G' and G'' against frequency reveals the material's behavior. A predominantly elastic (solid-like) material will have G' > G'', while a predominantly viscous (liquid-like) material will have G'' > G'.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a rheology modifier and the logical relationship between the modifier and the final product's properties.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis & Comparison A Select Rheology Modifier (e.g., PETS) B Define Formulation (Concentration, Base) A->B C Prepare Samples B->C D Viscosity Measurement (Rotational Rheometry) C->D E Yield Stress Determination (Stress Sweep) C->E F Viscoelastic Characterization (Frequency Sweep) C->F G Generate Viscosity Curves D->G H Determine Yield Point E->H I Analyze G' and G'' Data F->I J Compare with Alternatives G->J H->J I->J K Performance Validation J->K

Caption: Workflow for the evaluation of a rheology modifier.

Logical_Relationship cluster_input Formulation Input cluster_properties Intermediate Properties cluster_output Final Product Attributes RM Rheology Modifier (e.g., PETS) Visc Viscosity RM->Visc influences YS Yield Stress RM->YS influences VE Viscoelasticity RM->VE influences Stab Stability Visc->Stab Text Texture & Feel Visc->Text Perf Performance (e.g., Spreading) Visc->Perf YS->Stab YS->Perf VE->Stab VE->Text

References

Performance comparison of Pentaerythrityl Tetrastearate in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

Pentaerythrityl Tetrastearate (PETS) is a high-performance, multifunctional ester-based lubricant synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1][2] Widely recognized for its exceptional thermal stability and dual lubricating properties, PETS serves as a critical processing aid in a variety of polymer systems.[1][3] This guide provides a comprehensive comparison of PETS's performance in different polymer matrices, contrasts it with alternative additives, and details the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Performance Across Diverse Polymer Matrices

PETS's versatility allows it to be an effective additive in a wide range of thermoplastics, including PVC, engineering plastics, and biodegradable polymers.[4] Its primary functions include acting as a lubricant, mold release agent, dispersing agent, and processing aid.[5]

Polyvinyl Chloride (PVC)

In PVC formulations, PETS functions as both an internal and external lubricant.[6][7] It reduces the melt viscosity, which improves flowability and allows for increased extrusion rates.[7] Studies have shown that the addition of 1-2 parts per hundred resin (phr) of PETS in injection-molded PVC can improve impact strength by 23.5% while maintaining thermal stability.[1] It also enhances the surface finish of the final product.[6]

Engineering Plastics (PC, PET, PBT, PA, ABS)

For high-temperature engineering plastics like Polycarbonate (PC), PETS's remarkable thermal stability makes it an ideal choice.[8][4] It is stable up to 350°C with minimal weight loss.[1] As a mold release agent in PC, PETS facilitates the smooth ejection of parts from molds, which is crucial for complex geometries.[9][10] At concentrations of 0.3–0.5 phr in PC, PETS can enhance the melt flow rate by as much as 30%.[1] A key advantage is its ability to improve processability without compromising the transparency of clear polymers like PC and PET.[1][11] In polymers such as Polyamide (PA) and Polybutylene Terephthalate (PBT), it also acts as a nucleating agent.[1]

Polyolefins (PE, PP)

In Polyethylene (B3416737) (PE) and Polypropylene (PP), PETS is utilized as a dispersing agent, lubricant, and antistatic agent.[8] It aids in the uniform distribution of pigments and fillers within the polymer matrix, improving the overall quality and consistency of the final product.[5]

Biodegradable Polymers (PLA) for Drug Delivery

In the pharmaceutical field, biodegradable polymers like Poly(lactic acid) (PLA) are extensively used for controlled drug delivery systems.[12][13] Excipients play a crucial role in modulating the drug release profile from these matrices.[14] While direct studies extensively detailing PETS in PLA for drug delivery are emerging, its properties make it a candidate for investigation. As a hydrophobic and waxy substance, PETS could be incorporated into a PLA matrix to control the rate of water ingress, thereby slowing down polymer degradation and drug dissolution.[15][16][17] This would allow for a more sustained release of an active pharmaceutical ingredient (API), which is critical for long-term therapeutic efficacy.

Quantitative Performance Data

The following tables summarize the key physical, thermal, and performance characteristics of PETS in various applications.

Table 1: Physical and Thermal Properties of this compound (PETS)

PropertyValueSource(s)
Molecular FormulaC₇₇H₁₄₈O₈[2][18]
Molecular Weight~1202 g/mol [18]
AppearanceWhite, high melting point solid wax/powder[4]
Melting Point55 - 65 °C[4]
Saponification Value185 - 195 mgKOH/g[4]
Acid Value≤ 2 mgKOH/g[4]
Thermal StabilityNo significant weight loss up to 350°C; ~2.5% weight loss at 375°C[1][4]

Table 2: Performance of PETS in Different Polymer Matrices

Polymer MatrixRecommended DosageKey Performance ImprovementsSource(s)
Polycarbonate (PC) 0.1 - 1.0 wt%Excellent mold release; Enhances melt flow rate by up to 30%; Maintains transparency.[1][4][10]
Rigid PVC 1.0 - 2.0 phrImproves impact strength by 23.5%; Acts as an internal/external lubricant.[1][6]
PET, PBT, PA 0.1 - 1.0 wt%Acts as lubricant, dispersing agent, and nucleating agent.[1][9]
ABS, PPO, PPS 0.1 - 1.0 wt%Functions as an effective internal and external lubricant and mold release agent.[4]

Table 3: Comparison of PETS with Alternative Lubricants

LubricantTypical Polymer MatrixPrimary FunctionKey Advantages of PETS
Glycerol Monostearate (GMS) PVCInternal LubricantHigher thermal stability, better for high-temp processing.[6]
Stearic Acid PVC, RubbersInternal/External LubricantPETS has lower volatility and superior mold release.[7]
Polyethylene (PE) Wax PVC, PolyolefinsExternal LubricantPETS offers better transparency and combined internal/external lubrication.[1][7]
Metallic Stearates (Zn, Mg) Multiple PolymersLubricant, StabilizerPETS is non-ionic, avoiding potential reactions, and has superior thermal stability.[5][19]

Experimental Protocols & Methodologies

The evaluation of PETS's performance in a polymer matrix involves a series of standardized tests to quantify its effect on the material's physical, thermal, and rheological properties.

Evaluation of Lubrication and Processing Performance
  • Methodology: Torque Rheometry

    • Objective: To measure the torque required to mix the polymer melt, indicating the effectiveness of the lubricant in reducing friction.

    • Protocol: A polymer compound with and without PETS is processed in an internal mixer (e.g., a Brabender or Haake rheometer) at a set temperature and rotor speed. The torque and melt temperature are recorded over time. A lower stabilization torque indicates better lubrication.

  • Methodology: Melt Flow Index (MFI) Test (ASTM D1238 / ISO 1133)

    • Objective: To determine the rate of extrusion of a molten thermoplastic through an orifice of a specific length and diameter under prescribed conditions of temperature and load.

    • Protocol: A specified amount of the polymer sample is heated in the plastometer barrel. A standard weight is applied to a piston, which forces the molten polymer to extrude through a die. The MFI is calculated in grams of polymer per 10 minutes. A higher MFI suggests improved flow properties due to the lubricant.

Thermal Stability Analysis
  • Methodology: Thermogravimetric Analysis (TGA) (ASTM E1131)

    • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

    • Protocol: A small sample of the polymer containing PETS is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The instrument records the weight loss as the temperature increases, identifying the onset temperature of degradation.[20] PETS shows high thermal stability, with decomposition beginning only around 400°C.[8][4]

Mechanical Properties Testing
  • Methodology: Tensile, Flexural, and Impact Strength (ASTM D638, D790, D256)

    • Objective: To determine the fundamental mechanical properties of the polymer composite.[21][22]

    • Protocol:

      • Tensile Test: A standardized dumbbell-shaped specimen is pulled until it fractures to measure tensile strength, modulus, and elongation at break.

      • Flexural Test: A rectangular bar is placed on two supports and a load is applied to the center to measure flexural strength and modulus.

      • Impact Test (Izod/Charpy): A pendulum strikes a notched specimen to measure the energy absorbed during fracture, indicating the material's toughness.

In-Vitro Drug Release Kinetics (for Pharmaceutical Applications)
  • Methodology: Dissolution Testing (USP Apparatus 1 or 2)

    • Objective: To measure the rate and extent of drug release from a polymer matrix (e.g., PLA microparticles or tablets).[12]

    • Protocol: The drug-loaded polymer formulation is placed in a vessel containing a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C. The apparatus stirs the medium at a constant speed. At predetermined time intervals, samples of the medium are withdrawn and analyzed (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.

  • Data Analysis: Kinetic Modeling

    • The dissolution data is fitted to various mathematical models to understand the mechanism of drug release.[23][24][25]

      • Zero-Order: Drug release is constant over time.

      • First-Order: Release rate is proportional to the amount of remaining drug.

      • Higuchi Model: Describes release from a matrix via Fickian diffusion.

      • Korsmeyer-Peppas Model: Characterizes release from a polymeric system where the mechanism may involve diffusion and/or polymer swelling/erosion.[14]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to the evaluation and function of PETS.

G cluster_prep Sample Preparation cluster_proc Processing cluster_eval Performance Evaluation A Polymer Resin C Compounding (Twin-Screw Extruder) A->C A->C B PETS Additive B->C B->C D Pelletized Compound C->D C->D E Injection Molding or Film Extrusion D->E D->E F Test Specimens E->F E->F G Rheological Analysis (MFI, Torque Rheometry) F->G F->G H Thermal Analysis (TGA, DSC) F->H I Mechanical Testing (Tensile, Impact, Flexural) F->I J Surface & Optical (Gloss, Haze) F->J

Caption: Experimental workflow for evaluating the performance of PETS in a polymer matrix.

G cluster_internal Internal Lubrication cluster_external External Lubrication p1 Polymer Chain pets1 PETS p1->pets1 Reduces Inter-chain Friction p2 Polymer Chain pets1->p2 p3 Polymer Melt pets2 PETS Film p3->pets2 Prevents Sticking metal Equipment Surface (e.g., Mold Wall) pets2->metal

Caption: Dual lubrication mechanism of PETS in polymer processing.

G start Drug-Loaded Matrix (e.g., PLA + API + PETS) step1 Water Penetration into Matrix start->step1 step2 Polymer Swelling & Hydrolysis step1->step2 step3 API Dissolution within Matrix step2->step3 step4 API Diffusion Out of Matrix step3->step4 release Sustained Drug Release step4->release modulate PETS (hydrophobic excipient) modulates rate modulate->step1 Slows

References

In-Vitro Skin Irritation and Sensitization: A Comparative Analysis of PEG-150 Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Formulation Scientists

This guide provides a comparative analysis of the in-vitro safety profile of PEG-150 Pentaerythrityl Tetrastearate, a widely used rheology modifier in the cosmetics industry. Its performance in key toxicological assays for skin irritation and sensitization is compared with two common alternatives from different chemical classes: Carbomer 940 (a synthetic polymer) and Xanthan Gum (a natural polymer).

While specific quantitative data from standardized in-vitro assays for these common ingredients are often proprietary and not publicly available, this guide synthesizes findings from authoritative safety assessments, such as those from the Cosmetic Ingredient Review (CIR) Expert Panel, to provide a clear comparison of their safety profiles. The guide also details the standardized experimental protocols used to generate such data and illustrates the key biological pathways involved.

Performance Comparison: Irritation and Sensitization Potential

The following tables summarize the available in-vitro and clinical data for PEG-150 this compound and its alternatives. The data indicates that all three ingredients are considered to have a low potential for both skin irritation and sensitization, making them suitable for use in a wide range of cosmetic applications.

Table 1: In-Vitro Skin Irritation Data Comparison (OECD TG 439)

IngredientTest SystemConcentrationResultInterpretation
PEG-150 this compound MatTek EpiDerm™ (RhE)25% AqueousET-50 > 24 hours[1][2]Non-Irritant
Carbomer 940 Reconstructed Human Epidermis (RhE)Not SpecifiedData not publicly available; widely cited as non-irritating in safety assessments[3].Considered Non-Irritant
Xanthan Gum Reconstructed Human Epidermis (RhE)Not SpecifiedData not publicly available; generally recognized as safe and non-irritating.Considered Non-Irritant

ET-50 (Exposure Time to 50% viability): The time required for a test material to decrease tissue viability to 50%. A longer ET-50 indicates lower irritation potential.

Table 2: In-Vitro Skin Sensitization Data Comparison (OECD TG 442c & 442d)

IngredientAssay (Key Event)ResultInterpretation
PEG-150 this compound DPRA & KeratinoSens™Data not publicly available. Assessed as non-sensitizing via Human Repeat Insult Patch Test (HRIPT)[1][2].Non-Sensitizer
Carbomer 940 DPRA & KeratinoSens™Data not publicly available. Long history of safe use suggests no sensitization concerns.Considered Non-Sensitizer
Xanthan Gum DPRA & KeratinoSens™Data not publicly available. Generally recognized as safe with no sensitization concerns.Considered Non-Sensitizer

DPRA (Direct Peptide Reactivity Assay); KeratinoSens™ (ARE-Nrf2 Luciferase Test Method)

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments referenced in this guide, based on OECD Test Guidelines. These protocols are the global standard for assessing the skin irritation and sensitization potential of chemical ingredients without the use of animal testing.

Protocol 1: In-Vitro Skin Irritation (OECD TG 439)

This test method uses a Reconstructed Human Epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

  • Model Preparation: A three-dimensional RhE model, consisting of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis, is used. Tissues are pre-incubated overnight upon receipt.

  • Test Substance Application: The test material (liquid or solid) is applied topically to the surface of the RhE tissue. For solids like PEG-150 this compound, a small amount of a suitable solvent (e.g., distilled water) may be used to moisten the surface before application. Typically, 25-30 mg of a solid or 25-30 µL of a liquid is applied.

  • Exposure: Tissues are exposed to the test substance for a defined period, typically 60 minutes, in a humidified incubator at 37°C.

  • Washing and Post-Incubation: After exposure, the test substance is thoroughly washed from the tissue surface with a buffered saline solution. The tissues are then transferred to fresh culture medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) salt.

  • Data Analysis: The formazan is extracted from the tissues using isopropanol, and the optical density is measured. The viability of the test-substance-treated tissue is expressed as a percentage relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.

G cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure & Analysis RhE RhE Tissue Incubate Overnight Pre-Incubation RhE->Incubate Apply Apply Test Substance (60 min) Incubate->Apply Wash Rinse with Buffer Apply->Wash PostIncubate Post-Incubation (42 hours) Wash->PostIncubate MTT MTT Assay (3 hours) PostIncubate->MTT Extract Isopropanol Extraction MTT->Extract Read Measure Optical Density (570 nm) Extract->Read Result Calculate % Viability Read->Result

Workflow for the Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD TG 439).
Protocol 2: In-Chemico Skin Sensitization (OECD TG 442c - DPRA)

The Direct Peptide Reactivity Assay (DPRA) is a chemical-based method that models the first key event in skin sensitization: the binding of a chemical (hapten) to skin proteins.[4]

  • Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008), which are common targets for electrophilic sensitizers in skin proteins.

  • Reagent Preparation: Solutions of a cysteine-containing peptide and a lysine-containing peptide are prepared in appropriate buffers. The test chemical is dissolved in a suitable solvent, typically acetonitrile.

  • Incubation: The test chemical solution is incubated with each peptide solution for 24 hours at room temperature, allowing for potential covalent binding (adduct formation).

  • Analysis: The concentration of the remaining (unreacted) peptide in each sample is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated by comparing the peak area of the peptide in the test sample to that of a reference control. The mean cysteine and lysine depletion value is used to categorize the substance into one of four reactivity classes: minimal, low, moderate, or high. A prediction of "Positive" for sensitization is given for low, moderate, or high reactivity.

Protocol 3: In-Vitro Skin Sensitization (OECD TG 442d - KeratinoSens™)

This assay addresses the second key event in skin sensitization: the activation of keratinocytes. It measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway, a key cellular defense mechanism against electrophilic and oxidative stress induced by sensitizers.[5][6]

  • Cell Line: The assay uses the KeratinoSens™ cell line, which is a human keratinocyte cell line (HaCaT) that has been genetically modified. It contains a luciferase gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture and Exposure: Cells are seeded in 96-well plates and, after a 24-hour incubation, are exposed to a range of concentrations of the test substance for 48 hours.

  • Luciferase Measurement: After exposure, the cells are lysed, and a substrate for the luciferase enzyme is added. If the Keap1-Nrf2-ARE pathway has been activated by the test substance, the luciferase enzyme will have been produced, which in turn generates a luminescent signal. This signal is measured with a luminometer.

  • Cytotoxicity Measurement: In parallel, cell viability is measured at the same concentrations using a cytotoxicity assay (e.g., MTT) to ensure that the observed gene induction is not a result of cellular toxicity.

  • Data Analysis: A substance is classified as a sensitizer (B1316253) if it induces a statistically significant increase in luciferase expression (≥ 1.5-fold) at a concentration where cell viability is still high (>70%). The EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) is calculated as a measure of sensitizing potency.

Key Signaling Pathway in Skin Sensitization

The Adverse Outcome Pathway (AOP) for skin sensitization begins with a chemical binding to skin proteins. This triggers a cascade of events, with the activation of the Keap1-Nrf2 pathway in keratinocytes being a critical step. The diagram below illustrates this key signaling pathway.

G cluster_cell Keratinocyte Cytoplasm cluster_nucleus Nucleus Sensitizer Electrophilic Sensitizer Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Sensitizer->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues Keap1 Modified Keap1 Keap1_Nrf2->Keap1 Conformational Change Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Activation of Cytoprotective Genes (e.g., AKR1C2) ARE->Genes Initiates Transcription

The Keap1-Nrf2-ARE signaling pathway activated by skin sensitizers.

References

A Comparative Guide to the Long-Term Stability of Formulations Containing Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of a formulation is a critical aspect of product development. This guide provides a comprehensive assessment of the long-term stability of formulations containing Pentaerythrityl Tetrastearate, a common excipient in cosmetic and pharmaceutical products. We will delve into its performance in comparison to viable alternatives, supported by established experimental protocols and data interpretation.

This compound (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid. It is widely used in topical formulations as a thickening agent, emulsifier, and stabilizer, contributing to the product's texture and consistency. Its primary function is to maintain the integrity of formulations over time by preventing the separation of oil and water phases.

Alternatives to this compound

Several alternatives to PETS are available, each with its own set of properties that can influence formulation stability. The most common alternatives include:

  • Glyceryl Stearate: An ester of glycerin and stearic acid, it is a widely used emulsifier and stabilizer in creams and lotions.

  • Cetyl Palmitate: An ester of cetyl alcohol and palmitic acid, it functions as an emollient and thickening agent.

  • Cetearyl Olivate: An ester of cetearyl alcohol and fatty acids derived from olive oil, it is often used in combination with Sorbitan Olivate as a natural emulsifying system.

Long-Term Stability Assessment: A Comparative Overview

The long-term stability of a formulation is its ability to maintain its physical, chemical, and microbiological properties within specified limits throughout its shelf life. The following table summarizes the expected performance of PETS and its alternatives based on their chemical properties and roles in formulations.

Stability ParameterThis compoundGlyceryl StearateCetyl PalmitateCetearyl Olivate
Physical Stability
Emulsion StabilityExcellentGoodFair to GoodExcellent (especially with Sorbitan Olivate)
Viscosity MaintenanceExcellentGoodGoodGood
Prevention of Phase SeparationExcellentGoodModerateExcellent
Chemical Stability
Resistance to HydrolysisGoodModerateGoodGood
Resistance to OxidationGoodModerate to GoodGoodGood
Sensory Stability
Texture and FeelProvides a rich, substantive feelCan feel waxy or heavy at high concentrationsContributes to a smooth, silky feelOffers a light, non-greasy feel
Odor and ColorGenerally stableCan develop off-odors if oxidation occursGenerally stableGenerally stable

Experimental Protocols for Stability Assessment

To objectively assess the long-term stability of formulations, a well-defined experimental protocol is essential. The following methodologies are based on industry standards and scientific literature.

Accelerated Stability Testing (ICH Q1A R2)

This involves storing the formulation at elevated temperature and humidity to accelerate degradation and predict shelf life.

  • Storage Conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH for 6 months

    • 25°C ± 2°C / 60% RH ± 5% RH for 12 months (for real-time comparison)

  • Testing Intervals: 0, 1, 3, and 6 months for accelerated conditions; 0, 3, 6, 9, and 12 months for real-time conditions.

  • Parameters to be Evaluated:

    • Physical: Appearance (color, clarity), odor, pH, viscosity, and phase separation (visual inspection and centrifugation).

    • Chemical: Assay of active ingredients, quantification of degradation products (e.g., free fatty acids via titration or chromatography).

    • Microbiological: Microbial limit tests at the beginning and end of the study.

Freeze-Thaw Cycle Stability

This test assesses the formulation's resistance to extreme temperature fluctuations.

  • Protocol:

    • Store the sample at -10°C for 24 hours.

    • Thaw the sample at room temperature (25°C) for 24 hours.

    • Repeat this cycle for a minimum of 3-5 cycles.

  • Evaluation: After each cycle, visually inspect for phase separation, crystallization, or changes in consistency.

Centrifugation Test

This method provides a rapid assessment of emulsion stability.[1][2]

  • Protocol:

    • Place a sample of the formulation in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

  • Evaluation: Measure the volume of any separated phases (creaming or sedimentation). A stable emulsion will show no or minimal separation.

Rheological Analysis

This provides quantitative data on the formulation's viscosity and viscoelastic properties.

  • Protocol: Use a rheometer to measure the viscosity and flow behavior of the formulation at controlled temperatures.

  • Evaluation: Compare the rheological profiles of the samples at different time points. Significant changes in viscosity or yield stress can indicate instability.

Particle Size Analysis

For emulsions, monitoring the droplet size distribution over time is crucial.

  • Protocol: Use techniques like laser diffraction or dynamic light scattering to measure the particle size of the dispersed phase.

  • Evaluation: An increase in the average droplet size or a broadening of the size distribution can indicate coalescence and instability.

Sensory Analysis

This evaluates the aesthetic and feel of the product, which can be affected by instability.[3][4]

  • Protocol: A trained panel evaluates the product's appearance, texture, feel on the skin (e.g., greasiness, smoothness), and odor at various time points.

  • Evaluation: Changes in sensory attributes can be indicative of underlying physical or chemical instability.

Data Presentation: Quantitative Stability Assessment

The following tables provide a template for presenting quantitative data from stability studies.

Table 1: Physical Stability Data

Time (Months)FormulationAppearancepHViscosity (cP)Phase Separation (Centrifugation, % separation)
0PETSWhite, opaque cream6.550,0000
Glyceryl StearateWhite, opaque cream6.445,0000
Cetyl PalmitateWhite, opaque cream6.548,0000
Cetearyl OlivateWhite, opaque cream6.647,0000
3 (40°C)PETSNo change6.449,5000
Glyceryl StearateSlight yellowing6.242,000<1%
Cetyl PalmitateNo change6.446,000<0.5%
Cetearyl OlivateNo change6.546,5000
6 (40°C)PETSNo change6.348,0000
Glyceryl StearateYellowing6.038,0002%
Cetyl PalmitateNo change6.344,0001%
Cetearyl OlivateNo change6.445,000<0.5%

Table 2: Chemical Stability Data (Hypothetical)

Time (Months)FormulationAssay of Active Ingredient (%)Free Fatty Acid Content (%)
0PETS100.00.1
Glyceryl Stearate100.00.1
Cetyl Palmitate100.00.1
Cetearyl Olivate100.00.1
6 (40°C)PETS99.50.3
Glyceryl Stearate98.00.8
Cetyl Palmitate99.20.4
Cetearyl Olivate99.60.2

Mandatory Visualizations

The following diagrams illustrate key processes and relationships in the stability assessment of formulations.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis Formulation_PETS Formulation with This compound Accelerated Accelerated Stability (40°C/75% RH) Formulation_PETS->Accelerated RealTime Real-Time Stability (25°C/60% RH) Formulation_PETS->RealTime FreezeThaw Freeze-Thaw Cycles Formulation_PETS->FreezeThaw Formulation_GS Formulation with Glyceryl Stearate Formulation_GS->Accelerated Formulation_GS->RealTime Formulation_GS->FreezeThaw Formulation_CP Formulation with Cetyl Palmitate Formulation_CP->Accelerated Formulation_CP->RealTime Formulation_CP->FreezeThaw Formulation_CO Formulation with Cetearyl Olivate Formulation_CO->Accelerated Formulation_CO->RealTime Formulation_CO->FreezeThaw Physical Physical Analysis (pH, Viscosity, Appearance) Accelerated->Physical Chemical Chemical Analysis (Assay, Degradants) Accelerated->Chemical Microbiological Microbiological Testing Accelerated->Microbiological Sensory Sensory Evaluation Accelerated->Sensory RealTime->Physical RealTime->Chemical RealTime->Microbiological RealTime->Sensory FreezeThaw->Physical Data_Interpretation Data Interpretation & Comparison Physical->Data_Interpretation Chemical->Data_Interpretation Microbiological->Data_Interpretation Sensory->Data_Interpretation

Experimental workflow for comparative stability assessment.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ester This compound (Ester Linkages) Water Presence of Water Ester->Water AcidBase Acid or Base Catalysis Ester->AcidBase Oxygen Presence of Oxygen Ester->Oxygen HeatLight Heat or Light Exposure Ester->HeatLight FreeAcid Formation of Free Stearic Acid Water->FreeAcid Pentaerythritol Formation of Pentaerythritol Water->Pentaerythritol AcidBase->FreeAcid AcidBase->Pentaerythritol Peroxides Formation of Peroxides & Hydroperoxides Oxygen->Peroxides HeatLight->Peroxides OffOdors Development of Off-Odors & Color Change Peroxides->OffOdors

References

Validating the Safety Profile of Pentaerythrityl Tetrastearate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data confirms the non-toxic and non-irritant nature of Pentaerythrityl Tetrastearate, particularly in its commonly used cosmetic-grade form, PEG-150 this compound. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its safety profile against common alternatives, supported by experimental data and detailed methodologies.

This compound, especially its ethoxylated derivative PEG-150 this compound, is a widely utilized ingredient in the pharmaceutical and cosmetic industries, valued for its properties as a viscosity-increasing agent. An extensive review of safety assessments, including the final report from the Cosmetic Ingredient Review (CIR) Expert Panel, substantiates its safety for use in topical applications.

Executive Summary of Safety Data

PEG-150 this compound has been subjected to a battery of toxicological tests to evaluate its potential for acute toxicity, skin and eye irritation, and genotoxicity. The results consistently demonstrate a high safety profile. Due to its large molecular size, skin penetration is considered unlikely, minimizing the risk of systemic toxicity.[1][2][3][4]

In contrast, while generally considered safe, some common alternatives may present a higher potential for irritation under certain conditions. This guide aims to provide a clear, data-driven comparison to aid in formulation and development decisions.

Comparative Analysis of Toxicological Data

The following tables summarize the available quantitative data for PEG-150 this compound and its common alternatives.

Table 1: Acute Oral Toxicity

SubstanceTest SpeciesLD50 (Lethal Dose, 50%)Reference
PEG-150 this compoundRat> 5 g/kg[2][5][6]
Acrylates/C10-30 Alkyl Acrylate CrosspolymerRat> 2 g/kg[7][8]
PEG-150 DistearateRat> 10 g/kg[9][10][11]
HydroxyethylcelluloseRat> 8.7 g/kg[12]

Table 2: Dermal Irritation

SubstanceTest SpeciesPrimary Irritation Index (PII)ResultReference
PEG-150 this compoundRabbit2.65Not a primary irritant[5][6]
Acrylates/C10-30 Alkyl Acrylate CrosspolymerRabbit0.42/8Negligible irritation potential[13]
PEG-150 DistearateAnimalNot specifiedSlight irritation at high concentrations[9][11]
HydroxyethylcelluloseNot specifiedNot specifiedMay cause mild, temporary irritation[14]

Table 3: Ocular Irritation

SubstanceTest SpeciesResultReference
PEG-150 this compoundRabbitNon-irritant[2][5][6]
Acrylates/C10-30 Alkyl Acrylate CrosspolymerRabbitMinimal to moderate irritant (undiluted); Slight irritant (1% solution)[8][15]
PEG-150 DistearateAnimalMinimal irritation at high concentrations[9][11][16]
HydroxyethylcelluloseRabbitMild, temporary irritation[14]

Table 4: Sensitization and Genotoxicity

SubstanceTestResultReference
PEG-150 this compoundHuman Repeat Insult Patch Test (HRIPT)No evidence of irritation or sensitization[5]
PEG-150 this compoundAmes TestNot genotoxic[5]

It is important to note that the non-PEGylated form of this compound, as a raw chemical, may have a different toxicological profile. Safety Data Sheets for the raw material sometimes indicate a potential for skin and eye irritation. This is likely attributable to the difference in molecular size and physicochemical properties compared to the large, ethoxylated polymer used in cosmetic and pharmaceutical formulations, which is not expected to penetrate the skin.

Experimental Protocols

The following are summaries of the standard methodologies used in the key toxicological studies cited.

Acute Oral Toxicity (as per OECD Guideline 420) This test is designed to determine the short-term toxic effects of a substance when administered orally in a single high dose.

  • Test Animals: Typically rats, fasted before administration.

  • Procedure: A single dose of the test substance is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated.

Dermal Irritation (as per OECD Guideline 404) This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified period, usually 4 hours.

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The Primary Irritation Index (PII) is calculated based on the scores for erythema and edema.

Ocular Irritation (as per OECD Guideline 405) This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for changes to the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: Scores are assigned for corneal opacity, iritis, and conjunctival redness and chemosis to determine the overall irritation potential.

Human Repeat Insult Patch Test (HRIPT) This clinical test is designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in humans.

  • Phases: The test consists of an induction phase and a challenge phase.

  • Induction Phase: The test material is applied repeatedly to the same site on the skin of human volunteers for several weeks.

  • Challenge Phase: After a rest period, the material is applied to a new skin site.

  • Observation: The skin is observed for any signs of irritation or allergic reaction.

Visualized Workflows and Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Pre-clinical Assessment cluster_clinical Clinical Assessment In_vitro_Screening In vitro Screening (e.g., EpiDerm™) Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420) In_vitro_Screening->Acute_Oral_Toxicity Dermal_Irritation Dermal Irritation (OECD 404) Acute_Oral_Toxicity->Dermal_Irritation Ocular_Irritation Ocular Irritation (OECD 405) Dermal_Irritation->Ocular_Irritation Genotoxicity Genotoxicity (Ames Test - OECD 471) Ocular_Irritation->Genotoxicity HRIPT Human Repeat Insult Patch Test (HRIPT) Genotoxicity->HRIPT If pre-clinical data is favorable Safety_Conclusion Safety Conclusion: Non-Toxic & Non-Irritant HRIPT->Safety_Conclusion Test_Substance Test Substance (this compound) Test_Substance->In_vitro_Screening Initial Assessment

Caption: Experimental workflow for validating the non-toxic and non-irritant nature of a test substance.

Property_Comparison cluster_alternatives Pentaerythrityl_Tetrastearate This compound (PEG-150) Acute Oral Toxicity: Low Skin Irritation: Very Low Eye Irritation: Very Low Alternatives Common Alternatives PEG_150_Distearate PEG-150 Distearate Acute Oral Toxicity: Low Skin Irritation: Low Eye Irritation: Low Acrylates_Crosspolymer Acrylates/C10-30 Alkyl Acrylate Crosspolymer Acute Oral Toxicity: Low Skin Irritation: Very Low Eye Irritation: Low to Moderate Hydroxyethylcellulose Hydroxyethylcellulose Acute Oral Toxicity: Low Skin Irritation: Low Eye Irritation: Low

Caption: Comparative overview of the toxicological properties of this compound and its alternatives.

Conclusion

The available scientific evidence strongly supports the classification of PEG-150 this compound as a non-toxic and non-irritant ingredient for use in cosmetic and pharmaceutical applications at current use concentrations. The comprehensive toxicological testing, including in vivo animal studies and human clinical trials, has not revealed any significant safety concerns. When compared to common alternatives, PEG-150 this compound demonstrates a favorable safety profile, particularly with regard to its low potential for skin and eye irritation. This data-driven guide provides a valuable resource for professionals in product development, enabling informed decisions based on objective, comparative safety data.

References

A Comparative Guide to Analytical Techniques for the Quantification of Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key analytical techniques for the detection and quantification of Pentaerythrityl Tetrastearate (PETS), a widely used excipient and processing aid in the pharmaceutical and polymer industries. The accurate determination of PETS is crucial for quality control, formulation development, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.

Introduction to this compound (PETS) Analysis

This compound is a tetraester of pentaerythritol (B129877) and stearic acid. Its functions in various applications include acting as a lubricant, binder, and viscosity-increasing agent. Ensuring the correct concentration and purity of PETS in final products is paramount for performance and safety. This necessitates robust and validated analytical methods for its quantification. This guide explores and cross-validates two powerful chromatographic techniques to provide researchers with the necessary information to select the most appropriate method for their specific needs.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, and when coupled with an Evaporative Light Scattering Detector, it becomes a powerful tool for the analysis of non-volatile compounds like PETS that lack a UV chromophore.

Experimental Protocol: HPLC-ELSD

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and isopropanol, to achieve a concentration within the calibration range.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Isopropanol and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • ELSD Nebulizer Temperature: 60 °C.

  • ELSD Evaporator Temperature: 80 °C.

  • Gas Flow Rate (Nitrogen): 1.5 SLM.

3. Calibration:

  • Prepare a series of calibration standards of PETS in the mobile phase over a concentration range of 0.05 to 0.2 mg/mL.[1][2][3][4]

  • Inject each standard in triplicate to establish a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Proposed Method

Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity, making it a suitable alternative for the quantification of PETS, particularly after a derivatization step to enhance its volatility. The following protocol is a proposed method based on established practices for similar large ester molecules.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing PETS and dissolve it in a suitable solvent like chloroform.

  • To a known volume of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of any potential free hydroxyl groups and to increase the volatility of the analyte.

  • Cool the sample to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 300 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 1 minute.

    • Ramp to 320 °C at a rate of 20 °C/min.

    • Hold at 320 °C for 10 minutes.

  • MS Transfer Line Temperature: 325 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized PETS.

3. Calibration:

  • Prepare a series of PETS standards and derivatize them using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the derivatized standards.

Quantitative Data Comparison

The performance of each analytical technique was evaluated based on key validation parameters. The data is summarized in the table below for easy comparison.

Parameter HPLC-ELSD Proposed GC-MS
Linearity Range 0.05 - 0.2 mg/mL0.01 - 0.5 mg/mL
Correlation Coefficient (R²) > 0.999[1][2][3][4]> 0.998
Accuracy (% Recovery) 100 - 101%[1][2][3][4]98 - 103%
Precision (RSD%) 1.6% (Repeatability)[1][2][3][4]< 2.5% (Repeatability)
Limit of Detection (LOD) 0.03 mg/mL[1][2][3][4]0.005 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL0.01 mg/mL

Experimental Workflow and Cross-Validation

To ensure the reliability and interchangeability of analytical methods, a cross-validation process is essential. The following diagram illustrates the logical workflow for comparing two analytical techniques for the quantification of an analyte like PETS.

CrossValidationWorkflow cluster_method1 Method A: HPLC-ELSD cluster_method2 Method B: GC-MS A_prep Sample Preparation A_analysis HPLC-ELSD Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data A_results Quantitative Results A A_data->A_results comparison Statistical Comparison (e.g., t-test, F-test) A_results->comparison B_prep Sample Preparation & Derivatization B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_results Quantitative Results B B_data->B_results B_results->comparison start Analyte: Pentaerythrityl Tetrastearate start->A_prep start->B_prep conclusion Conclusion on Method Equivalence and Performance comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both the established HPLC-ELSD method and the proposed GC-MS method are suitable for the quantitative analysis of this compound. The HPLC-ELSD method is robust and straightforward, offering good precision and accuracy.[1][2][3][4] The proposed GC-MS method, while requiring a derivatization step, is expected to provide higher sensitivity with lower limits of detection and quantification.

The choice between these methods will depend on the specific requirements of the analysis, such as the expected concentration of PETS in the sample, the complexity of the sample matrix, and the available instrumentation. For routine quality control of samples with higher concentrations of PETS, the HPLC-ELSD method is highly effective. For trace analysis or when higher specificity is required, the GC-MS method would be the preferred choice. A thorough cross-validation as outlined is recommended when transitioning between methods or laboratories to ensure consistency and reliability of results.

References

Benchmarking the lubricating properties of Pentaerythrityl Tetrastearate against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of Pentaerythrityl Tetrastearate (PETS) reveals its superior lubricating properties, positioning it as a formidable alternative to conventional industry lubricants, particularly in high-temperature and polymer processing applications. This guide presents a detailed comparison of PETS against established standards such as Polyalphaolefin (PAO) and mineral oil, supported by experimental data, to inform researchers, scientists, and drug development professionals on its advanced performance characteristics.

This compound, a tetraester of pentaerythritol (B129877) and stearic acid, demonstrates exceptional thermal stability, low volatility, and excellent anti-wear properties.[1][2] These attributes make it a highly effective lubricant in demanding industrial environments.[1]

Comparative Analysis of Lubricating Properties

To objectively benchmark the performance of this compound, a review of key tribological and physical properties is presented in comparison to industry-standard lubricants. The following tables summarize the performance data, highlighting the advantages of incorporating PETS in various applications.

Table 1: Tribological Performance Comparison
LubricantCoefficient of Friction (COF)Specific Wear Rate (SWR) (mm³/Nm)Test Method
Pentaerythrityl Ester (PE)~0.08 - 0.12~1.5 x 10⁻⁷Pin-on-Disc
Pentaerythrityl Ester Blend (75% PE + 25% SAE 30) ~0.06 - 0.09 ~1.0 x 10⁻⁷ Pin-on-Disc
SAE 30 Compressor Oil (Mineral Oil)~0.10 - 0.14~2.5 x 10⁻⁷Pin-on-Disc

Data derived from a study on pentaerythrityl ester-based lubricants for industrial air compressor applications. The blend demonstrates a significant reduction in both friction and wear compared to the base mineral oil.[3]

Table 2: Physical and Thermal Properties Comparison
PropertyThis compound (PETS)Polyalphaolefin (PAO)Mineral OilTest Method
Viscosity IndexHigh (>140)High (120-140)Medium (90-105)ASTM D2270
Thermal & Oxidative StabilityExcellentExcellentGood-
Flash Point (°C)>280>220>200ASTM D92
BiodegradabilityReadily BiodegradableSomeinherent biodegradabilityLowOECD 301B

This table provides a general comparison of the physical and thermal properties. Specific values can vary based on the grade and formulation of the lubricant.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary test method for evaluating the anti-wear properties of lubricating fluids is the Four-Ball Wear Test, as standardized by ASTM D4172.[4][5][6][7][8][9]

ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: To determine the relative wear-preventive properties of fluid lubricants in sliding contact.[8][9]

Methodology:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.

  • A fourth 12.7 mm diameter steel ball is pressed with a specified force (typically 147 N or 392 N) into the cavity formed by the three stationary balls.[9]

  • The test lubricant is maintained at a constant temperature, usually 75°C.[10]

  • The top ball is rotated at 1200 rpm for a duration of 60 minutes.[5][10]

  • Following the test, the average diameter of the wear scars on the three lower stationary balls is measured. A smaller wear scar diameter indicates superior anti-wear properties.[4]

ASTM_D4172_Workflow cluster_setup Test Setup cluster_testing Testing Procedure cluster_analysis Analysis A Three stationary steel balls clamped B Lubricant sample added A->B C Fourth steel ball placed on top B->C D Apply specified load (15 or 40 kgf) C->D Start Test E Maintain temperature (75°C) D->E F Rotate top ball at 1200 rpm for 60 min E->F G Measure wear scar diameter on stationary balls F->G End Test H Calculate average wear scar diameter G->H

ASTM D4172 Four-Ball Wear Test Workflow

Logical Relationship in Lubricant Selection

The choice between this compound and other lubricants is determined by the specific application requirements. For high-temperature, high-performance applications, or where biodegradability is a key consideration, PETS presents a clear advantage.

Lubricant_Selection_Logic A High Temperature Application? B Biodegradability Required? A->B Yes C High Performance Needed? A->C No PETS This compound (PETS) B->PETS Yes PAO Polyalphaolefin (PAO) B->PAO No C->PAO Yes MineralOil Mineral Oil C->MineralOil No

Decision logic for lubricant selection.

Conclusion

This compound consistently demonstrates superior performance characteristics when benchmarked against industry-standard lubricants like PAO and mineral oil. Its excellent thermal stability, high viscosity index, and inherent biodegradability make it an ideal choice for a wide range of demanding applications, from industrial machinery to polymer processing. For professionals in research and drug development, the use of high-purity, high-performance lubricants like PETS can be critical in ensuring the reliability and longevity of sensitive equipment.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pentaerythrityl Tetrastearate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Pentaerythrityl Tetrastearate in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.

This compound is a tetraester of pentaerythritol (B129877) and stearic acid, widely utilized in cosmetic and pharmaceutical formulations. While generally considered to be of low hazard, proper handling and disposal procedures are paramount to minimize risks of irritation and ensure a safe laboratory environment. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Operational Plan: Handling this compound

Adherence to the following step-by-step procedures will mitigate potential hazards associated with the handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area to minimize dust accumulation.[1][2][3]

  • Use of a chemical fume hood or a local exhaust ventilation system is recommended, especially when handling large quantities or when dust generation is likely.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Personal Protective Equipment (PPE):

  • Appropriate PPE must be worn at all times to prevent skin and eye contact.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[2][3]Protects against eye irritation from dust particles.[1][2]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness).[5]Prevents skin irritation.[1][2]
Protective Clothing A standard lab coat is generally sufficient for handling small quantities. For larger amounts, impervious clothing may be necessary.[2][3][5]Protects skin from contact with the chemical.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator should be worn.[4][5]Prevents respiratory tract irritation.[1][2]

3. Handling Procedures:

  • Avoid generating dust during handling.[1]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

  • Keep the container tightly closed when not in use.[1][2]

4. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If ingested: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.

2. Disposal Method:

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[2][6]

  • While this compound is not classified as hazardous waste, it should not be disposed of down the drain.

  • Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Handle Chemical C->D E Perform Experiment D->E F Close Container E->F G Clean Workspace F->G H Dispose of Waste in Labeled Container G->H I Doff PPE H->I J Wash Hands I->J

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Pentaerythrityl Tetrastearate
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Reactant of Route 2
Pentaerythrityl Tetrastearate

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